molecular formula C36H60O6 B167210 Triisononyl trimellitate CAS No. 53894-23-8

Triisononyl trimellitate

Cat. No.: B167210
CAS No.: 53894-23-8
M. Wt: 588.9 g/mol
InChI Key: YPDXSCXISVYHOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triisononyl trimellitate (TINTM) is a high-molecular-weight trimellitate ester plasticizer recognized for its exceptional performance in demanding polymer applications, primarily flexible PVC . Its core research value lies in its superior properties, including high-temperature stability, low volatility, and excellent resistance to migration and extraction, which are critical for enhancing the longevity and safety of polymeric materials . The mechanism of action of TINTM involves its molecules intercalating between polymer chains, effectively increasing the free volume and reducing the forces between polymer chains, which results in increased flexibility, workability, and distensibility of the final product without compromising its structural integrity under stress . This action is particularly valuable for applications subjected to extreme conditions. Its primary research and industrial applications leverage its exceptional stability. It is a preferred plasticizer for high-temperature wire and cable insulation, where its remarkable heat resistance and excellent electrical insulation properties ensure durability and safety even under the highest electrical loads . Furthermore, its very low volatility and ultra-low fogging behavior make it an ideal candidate for developing automotive interior components, such as artificial leather for dashboards and seats, contributing to enhanced interior air quality and long-term material performance . Additional significant applications include its use in specialty coatings, adhesives, sealants, and flexible films, where its resistance to environmental factors and excellent plasticizing efficiency are paramount . The growing regulatory focus on safer, more sustainable materials continues to drive research into TINTM as a high-performance solution across these advanced domains .

Properties

IUPAC Name

tris(7-methyloctyl) benzene-1,2,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60O6/c1-28(2)19-13-7-10-16-24-40-34(37)31-22-23-32(35(38)41-25-17-11-8-14-20-29(3)4)33(27-31)36(39)42-26-18-12-9-15-21-30(5)6/h22-23,27-30H,7-21,24-26H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDXSCXISVYHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCC(C)C)C(=O)OCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H60O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274203
Record name Tris(7-methyloctyl) trimellitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisononyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

53894-23-8, 890091-51-7
Record name Triisononyl trimellitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053894238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisononyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tris(7-methyloctyl) trimellitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triisononyl benzene-1,2,4-tricarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.480
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIISONONYL TRIMELLITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T06P0GMA66
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory-Scale Synthesis and Purification of Triisononyl Trimellitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of triisononyl trimellitate (TINTM), a high-molecular-weight plasticizer. The following sections detail the synthesis protocol, purification methodologies, and characterization techniques, supported by quantitative data and a visual representation of the experimental workflow.

Synthesis of this compound (TINTM)

The synthesis of this compound is achieved through the direct esterification of trimellitic anhydride with isononyl alcohol. This reaction is typically carried out at elevated temperatures in the presence of a catalyst.

Reaction Scheme:

C₉H₆O₅ (Trimellitic Anhydride) + 3 C₉H₂₀O (Isononyl Alcohol) → C₃₆H₆₀O₆ (this compound) + H₂O

Experimental Protocol: Synthesis

This protocol is based on established methods for the synthesis of trialkyl trimellitates[1][2].

Materials:

  • Trimellitic anhydride

  • Isononyl alcohol (a slight excess is recommended)

  • Catalyst: Tetrabutyl titanate, p-toluenesulfonic acid, or sulfuric acid[2]

  • Nitrogen gas supply

  • Reaction flask equipped with a mechanical stirrer, thermometer, Dean-Stark trap, and reflux condenser

Procedure:

  • Charge the reaction flask with trimellitic anhydride and isononyl alcohol. A molar ratio of 1:3.1 to 1:3.3 (trimellitic anhydride to isononyl alcohol) is recommended to drive the reaction to completion.

  • Add the catalyst to the reaction mixture. The catalyst loading is typically between 0.1% and 2% of the total weight of the reactants[2].

  • Begin stirring and purge the system with nitrogen gas to create an inert atmosphere.

  • Heat the reaction mixture to a temperature of 190-220°C[2].

  • Continuously remove the water formed during the reaction using the Dean-Stark trap to shift the equilibrium towards the product side.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

  • Once the reaction is complete, cool the mixture to approximately 120°C before proceeding to the purification steps[2].

Purification of this compound

The crude TINTM product contains unreacted starting materials, catalyst residues, and byproducts. A multi-step purification process is necessary to obtain a high-purity product.

Catalyst Removal and Neutralization

If a titanate catalyst is used, it can be removed by hydrolysis followed by filtration. The crude product is then washed to remove any remaining acidic impurities.

Procedure:

  • For titanate catalysts, hydrolysis can be achieved by adding a small amount of water or a dilute sodium hydroxide solution, which will form titanium dioxide precipitates that can be filtered off[3][4].

  • Wash the crude ester with a 5% sodium carbonate or sodium bicarbonate solution to neutralize any unreacted trimellitic anhydride and the acid catalyst if used[5]. This is typically done in a separatory funnel. Add the carbonate solution to the crude product, shake vigorously, and then allow the layers to separate. Drain the lower aqueous layer. Repeat this washing step until no more gas evolution (CO₂) is observed.

  • Follow the carbonate wash with one or two washes with deionized water to remove any remaining salts.

  • Finally, wash the organic layer with brine (saturated sodium chloride solution) to facilitate the separation of the organic and aqueous layers and to remove the bulk of the dissolved water.

Drying

The washed TINTM is then dried to remove residual water.

Procedure:

  • Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Add the drying agent to the ester and swirl the flask. If the drying agent clumps together, add more until some of it remains free-flowing.

  • Allow the mixture to stand for at least 30 minutes to ensure complete drying.

  • Filter the mixture to remove the drying agent.

Vacuum Distillation

To remove unreacted isononyl alcohol and other volatile impurities, vacuum distillation is employed. This technique is suitable for high-boiling compounds like TINTM as it allows for distillation at a lower temperature, thus preventing thermal decomposition[6].

Procedure:

  • Set up a vacuum distillation apparatus.

  • Heat the dried TINTM under reduced pressure. The specific temperature and pressure will depend on the efficiency of the vacuum system, but a pressure range of 1-10 mmHg is typical for high-boiling esters.

  • Collect the fraction corresponding to pure this compound. Unreacted isononyl alcohol will distill first at a lower temperature.

Quantitative Data

The following table summarizes the quantitative data related to the synthesis and properties of this compound.

ParameterValueReference
Synthesis
Molar Ratio (Trimellitic Anhydride:Isononyl Alcohol)1 : 3.1-3.3[1]
Catalyst Loading0.1 - 2.0 wt%[2]
Reaction Temperature190 - 220 °C[2]
Reported Yield>85%[2]
Reported Yield (specific example)98%[1]
Physical Properties
AppearanceClear, colorless to pale yellow liquid[7]
Molecular Weight588.86 g/mol [7]
Density~0.98 g/mL at 20°C[8]
Purity Specifications
Ester Content≥ 99.5%
Acid Number≤ 0.1 mg KOH/g
Water Content≤ 0.1%

Characterization

The identity and purity of the synthesized TINTM can be confirmed using various analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the TINTM and to identify any residual starting materials or byproducts[9][10].

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of TINTM will show characteristic absorption bands for the ester carbonyl group (C=O) and the aromatic ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the TINTM molecule.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis and purification of this compound.

TINTM_Synthesis_Workflow Experimental Workflow for this compound (TINTM) Synthesis and Purification Reactants Reactants Trimellitic Anhydride Isononyl Alcohol Catalyst Esterification Esterification (190-220°C, N2 atm) Water Removal (Dean-Stark) Reactants->Esterification Crude_TINTM Crude TINTM Esterification->Crude_TINTM Neutralization Neutralization & Washing (5% Na2CO3 solution, Water, Brine) Crude_TINTM->Neutralization Drying Drying (Anhydrous MgSO4 or Na2SO4) Neutralization->Drying Filtration1 Filtration Drying->Filtration1 Dried_TINTM Dried TINTM Filtration1->Dried_TINTM Vacuum_Distillation Vacuum Distillation (Removal of excess alcohol) Dried_TINTM->Vacuum_Distillation Pure_TINTM Pure this compound Vacuum_Distillation->Pure_TINTM Characterization Characterization (GC-MS, FTIR, NMR) Pure_TINTM->Characterization

References

Characterization of Triisononyl Trimellitate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisononyl trimellitate (TINTM) is a high-molecular-weight branched trimellitate plasticizer prized for its low volatility, excellent thermal stability, and high permanence. These properties make it a critical component in a variety of demanding applications, including high-temperature automotive interiors, wire and cable insulation, and medical devices where resistance to extraction and migration is paramount. For researchers, scientists, and professionals in drug development, a thorough understanding of the analytical techniques used to characterize TINTM is essential for quality control, formulation development, and regulatory compliance. This in-depth technical guide provides a comprehensive overview of the core characterization techniques for TINTM, complete with detailed experimental protocols and data presentation.

Physicochemical and Thermal Properties

A fundamental aspect of characterizing TINTM involves the determination of its key physicochemical and thermal properties. These parameters provide a baseline for quality assessment and are crucial for predicting its performance in various formulations.

Summary of Quantitative Data

The following table summarizes typical quantitative data for this compound.

PropertyTypical ValueUnitTest Method Reference
Physical Properties
Molecular FormulaC₃₆H₆₀O₆--
Molecular Weight588.86 g/mol -
AppearanceClear, oily liquid-Visual
Color≤ 70Pt-Co scaleASTM D1209
Density (at 20°C)0.98g/mLASTM D4052
Refractive Index (at 20°C)1.486-ASTM D1218
Viscosity (at 25°C)260 - 320mPa·sASTM D445 / D2196
Boiling Point617.6 (at 760 mmHg)°C-
Flash Point248.6°CASTM D92
Water Solubility (at 20°C)5.4ng/L-
Chemical Properties
Acid Number≤ 0.1mg KOH/gASTM D664
Ester Content≥ 99.5%ASTM D1045
Thermal Properties
Onset of Decomposition> 250°CTGA

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of TINTM.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the TINTM molecule. The characteristic ester carbonyl (C=O) and C-O stretching vibrations are key identifiers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of TINTM, including the arrangement of protons (¹H NMR) and carbon atoms (¹³C NMR). It is a powerful tool for confirming the identity and purity of the substance.

Chromatographic Analysis

Chromatographic techniques are employed to assess the purity of TINTM and to quantify any impurities or related substances.

Gas Chromatography (GC)

GC is a primary technique for determining the purity of TINTM and for identifying and quantifying volatile and semi-volatile impurities. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of separated components.

Thermal Analysis

Thermal analysis techniques are crucial for evaluating the thermal stability and decomposition profile of TINTM, which are critical parameters for its application in high-temperature environments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of thermal degradation and to quantify the thermal stability of TINTM.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For TINTM, it can be used to determine its glass transition temperature and to study its thermal history.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard test methods and common laboratory practices.

Determination of Acid Number (ASTM D664)

Principle: The sample is dissolved in a suitable solvent and titrated potentiometrically with a standardized alcoholic solution of potassium hydroxide (KOH). The endpoint is determined from the inflection point of the titration curve.

Apparatus:

  • Automatic potentiometric titrator

  • Glass electrode and reference electrode (e.g., calomel or Ag/AgCl)

  • Burette, 10 mL capacity

  • Beaker, 250 mL

Reagents:

  • Titration solvent: A mixture of toluene and isopropyl alcohol (IPA) with a small amount of water (e.g., 500:495:5 v/v/v toluene:IPA:water).

  • Titrant: 0.1 M alcoholic potassium hydroxide (KOH) solution, standardized.

Procedure:

  • Weigh accurately approximately 10 g of the TINTM sample into a 250 mL beaker.

  • Add 125 mL of the titration solvent and stir until the sample is completely dissolved.

  • Immerse the electrodes in the solution and start the titration with the standardized 0.1 M alcoholic KOH solution.

  • Titrate to the potentiometric endpoint, which is the point of maximum inflection in the titration curve.

  • Perform a blank titration using 125 mL of the titration solvent without the sample.

  • Calculate the acid number using the following formula: Acid Number (mg KOH/g) = [(A - B) × M × 56.1] / W where:

    • A = volume of KOH solution required for the sample titration (mL)

    • B = volume of KOH solution required for the blank titration (mL)

    • M = molarity of the KOH solution (mol/L)

    • W = weight of the sample (g)

    • 56.1 = molecular weight of KOH ( g/mol )

Measurement of Kinematic Viscosity (ASTM D445)

Principle: The time is measured for a fixed volume of the liquid to flow under gravity through the capillary of a calibrated viscometer at a closely controlled temperature. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Cannon-Fenske or Ubbelohde type)

  • Constant temperature bath, capable of maintaining the desired temperature (e.g., 25 °C) with an accuracy of ±0.02 °C.

  • Timer, capable of measuring with a resolution of 0.1 seconds.

Procedure:

  • Select a clean, dry, calibrated viscometer of a size that will give a flow time of not less than 200 seconds.

  • Charge the viscometer with the TINTM sample in the manner prescribed by the viscometer type.

  • Place the charged viscometer in the constant temperature bath and allow it to equilibrate for at least 30 minutes.

  • Using suction, draw the liquid up into the timing bulb of the viscometer.

  • Measure the time required for the leading edge of the meniscus to pass from the first to the second timing mark.

  • Repeat the measurement to ensure reproducibility.

  • Calculate the kinematic viscosity using the following formula: Kinematic Viscosity (mm²/s or cSt) = C × t where:

    • C = calibration constant of the viscometer (mm²/s²)

    • t = average flow time (s)

FTIR Spectroscopy

Principle: Infrared radiation is passed through a sample of TINTM. Some of the infrared radiation is absorbed by the sample and some of it is transmitted. The resulting spectrum represents a molecular "fingerprint" of the sample.

Apparatus:

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Sample cell (e.g., KBr plates for neat liquid)

Procedure:

  • Ensure the FTIR spectrometer is properly calibrated and the sample compartment is clean.

  • Place a small drop of the TINTM sample between two KBr plates to form a thin film.

  • Place the KBr plates in the sample holder of the spectrometer.

  • Acquire the FTIR spectrum over a suitable wavenumber range (e.g., 4000 - 400 cm⁻¹).

  • Identify the characteristic absorption bands, such as the ester C=O stretch (around 1730 cm⁻¹) and C-O stretches (around 1240 and 1120 cm⁻¹).

¹H and ¹³C NMR Spectroscopy

Principle: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The nuclei of the atoms in the molecule absorb and re-emit this radiation at specific frequencies, which are dependent on their chemical environment.

Apparatus:

  • Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher)

  • NMR tubes (5 mm diameter)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

  • Prepare a sample by dissolving approximately 10-20 mg of TINTM in about 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Add a small amount of TMS as an internal reference (0 ppm).

  • Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, splitting patterns, and integration values to confirm the structure of TINTM.

Gas Chromatography (GC)

Principle: A sample of TINTM is vaporized and injected onto the head of a chromatographic column. The sample is transported through the column by the flow of an inert, gaseous mobile phase. The components are separated based on their boiling points and interaction with the column's stationary phase.

Apparatus:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Capillary column suitable for high-temperature analysis (e.g., a low-bleed, non-polar or mid-polar column like a 5% phenyl-methylpolysiloxane).

  • Injector and autosampler.

Typical GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min)

  • Injector Temperature: 280 - 300 °C

  • Detector Temperature (FID): 300 - 320 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 320 °C

    • Final hold: 10 minutes

  • Injection Volume: 1 µL (split or splitless injection)

Procedure:

  • Prepare a dilute solution of TINTM in a suitable solvent (e.g., dichloromethane or acetone).

  • Inject the sample into the GC system.

  • Run the analysis using the specified conditions.

  • Analyze the resulting chromatogram to determine the purity of TINTM and to identify and quantify any impurities by comparing their retention times and/or mass spectra with those of known standards.

Thermogravimetric Analysis (TGA)

Principle: The mass of a TINTM sample is continuously monitored as it is heated at a constant rate in a controlled atmosphere. The resulting data provides information on the thermal stability and decomposition profile of the material.

Apparatus:

  • Thermogravimetric analyzer (TGA)

Procedure:

  • Weigh accurately 5-10 mg of the TINTM sample into a tared TGA pan (e.g., platinum or alumina).

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 20-50 mL/min).

  • Record the mass loss as a function of temperature.

  • Analyze the TGA curve to determine the onset temperature of decomposition and the temperature of maximum decomposition rate (from the derivative of the TGA curve).

Visualizations

Experimental Workflow for TINTM Characterization

TINTM_Characterization_Workflow cluster_sample Sample Preparation cluster_physchem Physicochemical Analysis cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_thermal Thermal Analysis cluster_results Results Sample TINTM Sample AcidNumber Acid Number (ASTM D664) Sample->AcidNumber Viscosity Viscosity (ASTM D445) Sample->Viscosity Color Color (ASTM D1209) Sample->Color FTIR FTIR Sample->FTIR NMR NMR (1H, 13C) Sample->NMR GC GC / GC-MS Sample->GC TGA TGA Sample->TGA DSC DSC Sample->DSC Properties Physical & Chemical Properties AcidNumber->Properties Viscosity->Properties Color->Properties Structure Structural Confirmation FTIR->Structure NMR->Structure Purity Purity & Impurity Profile GC->Purity Stability Thermal Stability TGA->Stability DSC->Stability

Caption: A workflow diagram illustrating the key analytical techniques for the comprehensive characterization of this compound.

Logical Relationship of Characterization Techniques

TINTM_Characterization_Logic cluster_identity Identity & Structure cluster_purity Purity & Composition cluster_performance Performance Properties TINTM This compound Spectroscopy Spectroscopy (FTIR, NMR) TINTM->Spectroscopy confirms Chromatography Chromatography (GC-MS) TINTM->Chromatography assesses ChemicalTests Chemical Tests (Acid Number, Ester Content) TINTM->ChemicalTests quantifies PhysicalTests Physical Tests (Viscosity, Color, Density) TINTM->PhysicalTests measures ThermalAnalysis Thermal Analysis (TGA, DSC) TINTM->ThermalAnalysis evaluates Spectroscopy->Chromatography supports Chromatography->ChemicalTests correlates with PhysicalTests->ThermalAnalysis influences

Caption: A diagram showing the logical relationships between different characterization techniques for TINTM and the properties they elucidate.

Unveiling the Molecular Maestro: A Technical Guide to Triisononyl Trimellitate as a High-Performance Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of polymer science and formulation, the selection of a plasticizer is a critical decision that dictates the final performance and longevity of a product. Among the myriad of available options, Triisononyl Trimellitate (TINTM) has emerged as a premier high-performance plasticizer, particularly for demanding applications where thermal stability, permanence, and safety are paramount. This technical guide provides an in-depth exploration of the mechanism of action of TINTM, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and evaluation workflows.

The Core Mechanism: How TINTM Orchestrates Flexibility

At its core, the plasticizing action of this compound is a physical phenomenon rooted in the principles of polymer chain mobility. Rigid polymers, such as polyvinyl chloride (PVC), owe their rigidity to strong intermolecular forces, primarily dipole-dipole interactions and van der Waals forces, which restrict the movement of the long polymer chains. TINTM, a large and branched ester molecule, acts as a "molecular lubricant" by strategically positioning itself between these polymer chains.[1] This intercalation disrupts the close packing of the polymer chains, thereby weakening the intermolecular forces and increasing the "free volume" within the polymer matrix.[2]

The increased free volume allows for greater segmental motion of the polymer chains, enabling them to slide past one another more easily. This enhanced mobility manifests as increased flexibility, reduced hardness, and a lower glass transition temperature (Tg) of the polymer. The large molecular size and the three branched isononyl ester groups of TINTM play a crucial role in its effectiveness and permanence. These bulky side chains create significant steric hindrance, which further separates the polymer chains and prevents them from re-aggregating.

The primary molecular interactions governing the compatibility and function of TINTM within a PVC matrix are dipole-dipole interactions between the polar carbonyl groups (C=O) of the trimellitate ester and the carbon-chlorine (C-Cl) dipoles of the PVC chains.[3][4] These interactions ensure that the TINTM molecules are effectively anchored within the polymer matrix, contributing to its low migration and extraction rates.

Figure 1: Mechanism of Action of this compound (TINTM) as a Plasticizer cluster_0 Initial State: Rigid Polymer (e.g., PVC) cluster_1 Plasticization Process cluster_2 Final State: Plasticized Polymer Rigid_Polymer Closely packed polymer chains Strong intermolecular forces Low chain mobility High Tg TINTM_Addition Addition of TINTM Intercalation TINTM molecules intercalate between polymer chains TINTM_Addition->Intercalation Interaction Dipole-dipole interactions (TINTM C=O and PVC C-Cl) Intercalation->Interaction Disruption Disruption of polymer-polymer intermolecular forces Interaction->Disruption Free_Volume Increased free volume Disruption->Free_Volume Flexible_Polymer Increased distance between chains Weakened intermolecular forces High chain mobility Lowered Tg Increased Flexibility Free_Volume->Flexible_Polymer Figure 2: Experimental Workflow for Plasticizer Evaluation cluster_0 Phase 1: Formulation and Compounding cluster_1 Phase 2: Performance Testing cluster_2 Phase 3: Analysis and Selection Define_Requirements Define Application Requirements (e.g., temperature, flexibility) Select_Candidates Select Candidate Plasticizers (e.g., TINTM, TOTM, DOP) Define_Requirements->Select_Candidates Formulation Develop Formulations (Polymer + Plasticizer + Additives) Select_Candidates->Formulation Compounding Melt Compounding and Specimen Preparation Formulation->Compounding Mechanical_Testing Mechanical Properties - Tensile Strength (ASTM D882) - Hardness (ASTM D2240) Compounding->Mechanical_Testing Thermal_Testing Thermal Stability - TGA - Heat Aging Compounding->Thermal_Testing Permanence_Testing Permanence - Volatility (ASTM D1203) - Extraction (ASTM D1239) Compounding->Permanence_Testing Data_Analysis Analyze and Compare Test Data Mechanical_Testing->Data_Analysis Thermal_Testing->Data_Analysis Permanence_Testing->Data_Analysis Select_Optimal Select Optimal Plasticizer Data_Analysis->Select_Optimal Final_Validation Final Product Validation Select_Optimal->Final_Validation

References

Spectroscopic Profile of Triisononyl Trimellitate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triisononyl trimellitate (TINTM) is a high-molecular-weight branched plasticizer predominantly utilized to enhance the flexibility and durability of PVC products, especially in applications demanding high-temperature resistance and low volatility.[1] Its chemical structure, derived from the esterification of trimellitic acid with isononyl alcohol, dictates its characteristic spectroscopic features. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development and material science.

Chemical Structure and Properties

  • IUPAC Name: tris(7-methyloctyl) benzene-1,2,4-tricarboxylate[2]

  • CAS Number: 53894-23-8[3]

  • Molecular Formula: C36H60O6[1]

  • Molecular Weight: 588.86 g/mol [3]

  • Appearance: Clear, viscous liquid[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. Due to the commercial nature of this compound, publicly available, detailed NMR spectra are scarce. However, based on the structure, which consists of a substituted aromatic ring and branched aliphatic chains, the expected chemical shifts for ¹H and ¹³C NMR can be predicted.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show signals in three main regions: the aromatic region, the region corresponding to the protons on the carbons attached to the ester oxygen, and the aliphatic region of the isononyl chains.

Chemical Shift (δ, ppm)MultiplicityAssignment
~ 8.0 - 8.2mAromatic protons (3H) of the trimellitate ring
~ 4.1 - 4.3m-CH2- protons (6H) adjacent to the ester carbonyl groups
~ 0.8 - 1.7mAliphatic protons (51H) of the three isononyl chains

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the isononyl groups. A ¹³C NMR spectrum for this compound is mentioned in PubChem, though the specific data is not detailed.[2]

Chemical Shift (δ, ppm)Assignment
~ 165 - 167Ester carbonyl carbons (C=O)
~ 128 - 135Aromatic carbons of the trimellitate ring
~ 65 - 70Carbons of the -CH2- groups adjacent to the ester oxygen
~ 10 - 40Aliphatic carbons of the isononyl chains

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the ester carbonyl groups and the C-H bonds of the aliphatic chains. PubChem lists FTIR spectra for this compound, acquired using both "BETWEEN SALTS" and "ATR-Neat" techniques.[2] While the exact peak values are not provided, the characteristic absorption bands can be predicted based on its structure.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~ 2850 - 2960C-H stretching of methyl (CH3) and methylene (CH2) groups
~ 1720 - 1740C=O stretching of the ester carbonyl groups
~ 1580 - 1610C=C stretching of the aromatic ring
~ 1460C-H bending of CH2 and CH3 groups
~ 1240 - 1280C-O stretching of the ester groups
~ 1120 - 1170C-O-C stretching of the ester groups
~ 740 - 780C-H out-of-plane bending of the aromatic ring

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺): The expected molecular ion peak for this compound (C36H60O6) would be at a mass-to-charge ratio (m/z) of approximately 588.44.

  • Fragmentation Pattern: As a large ester, the fragmentation of this compound in mass spectrometry is expected to proceed through characteristic pathways for esters. This would include the loss of the isononyl side chains and fragmentation of the trimellitate core. Common fragments would likely include ions corresponding to the loss of one, two, or all three isononyl groups, as well as fragments of the isononyl chain itself.

Experimental Protocols

Standard protocols for obtaining spectroscopic data for a viscous liquid like this compound are described below.

NMR Spectroscopy of a Viscous Liquid

  • Sample Preparation: Dissolve approximately 10-50 mg of this compound in a suitable deuterated solvent (e.g., CDCl3) in a standard 5 mm NMR tube. The concentration may need to be adjusted to achieve a solution of appropriate viscosity for high-resolution NMR.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For viscous samples, it may be beneficial to acquire the spectra at an elevated temperature to reduce viscosity and improve signal resolution.

  • Data Processing: The raw data is subjected to Fourier transformation, followed by phasing and baseline correction to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: A small drop of the neat this compound liquid is placed directly onto the ATR crystal (e.g., diamond or ZnSe).

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then collected, typically over a range of 4000-400 cm⁻¹. The instrument software automatically subtracts the background spectrum from the sample spectrum.

  • Data Processing: The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands. The ATR crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropanol) after the measurement.

Electrospray Ionization (ESI)-Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with ESI-MS, such as methanol or acetonitrile. The concentration should be in the low µg/mL range to avoid signal suppression.

  • Data Acquisition: The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion or after separation by liquid chromatography. The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) are optimized to achieve stable ionization and maximal signal intensity.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical substance like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound (Viscous Liquid) Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Sample Sample->Prep_IR Prep_MS Dilute in MeOH/ACN Sample->Prep_MS NMR_acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_acq IR_acq ATR-FTIR Spectrometer Prep_IR->IR_acq MS_acq ESI-MS Spectrometer Prep_MS->MS_acq NMR_data Chemical Shifts Multiplicity Integration NMR_acq->NMR_data IR_data Peak Positions (Wavenumber cm⁻¹) IR_acq->IR_data MS_data m/z Ratios Fragmentation Pattern MS_acq->MS_data Structure Structural Elucidation NMR_data->Structure IR_data->Structure MS_data->Structure

References

A Comprehensive Technical Guide to the Solubility of Triisononyl Trimellitate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisononyl trimellitate (TINTM) is a high-molecular-weight plasticizer utilized in a variety of applications, notably in the manufacturing of PVC products requiring high-temperature resistance and durability.[1] A thorough understanding of its solubility in common organic solvents is paramount for its effective formulation, processing, and in the context of drug development, for assessing potential leaching from container materials. This technical guide provides an overview of the known solubility characteristics of TINTM, outlines a detailed experimental protocol for determining its solubility, and presents a conceptual workflow for this process.

Introduction to this compound (TINTM)

This compound, with the chemical formula C36H60O6, is a branched-chain ester of trimellitic acid.[2][3] It is a clear, colorless, and odorless viscous liquid.[1] TINTM is favored in applications demanding low volatility and high permanence, such as in wire and cable insulation and automotive interiors. Its compatibility with PVC is a key characteristic, ensuring the flexibility and longevity of the final product. While its primary use is in the plastics industry, any potential for migration into pharmaceutical formulations from plasticized containers makes its solubility profile a critical area of study for drug development professionals.

Solubility Profile of this compound

Despite its widespread use, specific quantitative data on the solubility of this compound in common organic solvents is not extensively documented in publicly available literature. The available information is largely qualitative, focusing on its miscibility with other plasticizers and its behavior in aqueous solutions.

Quantitative Solubility Data

A comprehensive search of scientific databases and technical literature did not yield specific numerical solubility values (e.g., g/100 mL or wt%) for TINTM in common organic solvents such as ethanol, acetone, toluene, or methanol.

Qualitative Solubility and Miscibility

General observations from technical data sheets and industry literature indicate the following:

Solvent/Solvent ClassSolubility/MiscibilitySource
WaterNegligible / Insoluble[1][2]
Oils / Oil Phase IngredientsCompatible / Miscible
Alcohols (e.g., Ethanol)Data not available
Ketones (e.g., Acetone)Data not available
Aromatic Hydrocarbons (e.g., Toluene)Data not available
Chlorinated SolventsData not available
EthersData not available

It is generally understood that high-molecular-weight plasticizers like TINTM are soluble in most organic solvents. However, the precise extent of this solubility is dependent on factors such as temperature, the specific solvent, and the presence of other solutes.

Experimental Protocol for Determining the Solubility of TINTM

To address the gap in quantitative data, the following experimental protocol is proposed. This method is based on the isothermal saturation technique, a common and reliable method for determining the solubility of a solid or liquid in a solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, toluene, hexane, ethyl acetate) of analytical grade

  • Analytical balance (readable to ±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Calibrated glass vials with airtight seals

  • Syringes and syringe filters (PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or a Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions: a. Add an excess amount of TINTM to a series of glass vials. b. Add a known volume of the desired organic solvent to each vial. c. Securely seal the vials to prevent solvent evaporation. d. Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C). e. Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Collection and Preparation: a. After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow for phase separation. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation due to temperature changes. c. Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved TINTM micro-droplets. d. Determine the mass of the collected filtrate. e. Dilute the filtrate with a known volume of the same solvent to a concentration suitable for the analytical method.

  • Analytical Quantification: a. Prepare a series of calibration standards of TINTM in the chosen solvent. b. Analyze the calibration standards and the diluted sample using a validated HPLC or GC method. c. Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standards. d. Determine the concentration of TINTM in the diluted sample from the calibration curve.

  • Calculation of Solubility: a. Calculate the concentration of TINTM in the original saturated solution, taking into account the dilution factor. b. Express the solubility in desired units, such as g/100 mL or weight percent (wt%).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of TINTM.

Solubility_Determination_Workflow prep Preparation of Saturated Solution equil Equilibration (Controlled Temperature & Agitation) prep->equil Excess TINTM in Solvent sample Sample Collection (Supernatant Withdrawal & Filtration) equil->sample Attained Equilibrium analysis Analytical Quantification (HPLC/GC) sample->analysis Filtered Saturated Solution calc Solubility Calculation analysis->calc Concentration Data report Data Reporting (g/100mL, wt%) calc->report

Caption: Workflow for Solubility Determination.

Conclusion

References

In-Depth Technical Guide: Thermal Degradation Pathways of Triisononyl Trimellitate (TINTM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisononyl trimellitate (TINTM) is a high-molecular-weight branched monomeric plasticizer valued for its superior thermal stability, low volatility, and excellent permanence.[1][2][3] These properties make it a critical component in demanding applications such as high-temperature resistant wire and cable insulation, automotive interiors, and durable PVC products where long-term performance at elevated temperatures is essential.[1][2][4] A thorough understanding of the thermal degradation pathways of TINTM is paramount for predicting material lifetime, ensuring product safety, and optimizing high-temperature processing conditions.

This technical guide provides a detailed examination of the thermal degradation of TINTM. Due to the limited availability of public domain studies focused specifically on TINTM, this guide synthesizes information from technical data sheets, the known degradation mechanisms of analogous trimellitate esters, and fundamental principles of ester pyrolysis to present a comprehensive overview.

Physicochemical and Thermal Properties of TINTM

The inherent thermal stability of TINTM is a direct consequence of its chemical structure and physical properties. The high molecular weight and branched isononyl chains contribute to strong intermolecular forces and steric hindrance, which impede the molecular motion and bond scission required for degradation.[5]

Table 1: Key Physicochemical Properties of this compound (TINTM)

PropertyValueReference(s)
Chemical Name 1,2,4-Benzenetricarboxylic acid, triisononyl ester[6][7]
CAS Number 53894-23-8[6][7]
Molecular Formula C36H60O6[1][6]
Molecular Weight 588.86 g/mol [6][8]
Appearance Clear, Oily Liquid[6]
Density @ 20°C 0.973 - 0.983 g/cm³[7]
Boiling Point 349.8 °C @ 101.325 kPa[8]
Flash Point 248.6 °C[9]
Vapor Pressure @ 20°C 0.011 Pa[9]

While specific thermogravimetric analysis (TGA) data for TINTM is not widely published, data for the analogous Trioctyl Trimellitate (TOTM) provides a strong indication of its thermal performance. TINTM, with its higher molecular weight, is expected to exhibit comparable or slightly enhanced thermal stability.

Table 2: Comparative Thermal Decomposition Data of Common Plasticizers

PlasticizerOnset Decomposition Temp. (T-onset, °C)Peak Decomposition Temp. (T-peak, °C)Reference(s)
Trioctyl trimellitate (TOTM) 350 - 380390 - 420[5]
Dioctyl terephthalate (DOTP) 340 - 370380 - 410[5]
Diisononyl phthalate (DINP) 320 - 350360 - 390[5]
Dioctyl phthalate (DOP) 300 - 330340 - 370[5]
Acetyl tributyl citrate (ATBC) 280 - 310320 - 350[5]
Note: The data presented are typical values. Direct comparison is most accurate when conducted under identical experimental conditions.[5]

Proposed Thermal Degradation Pathways of TINTM

The thermal degradation of TINTM is anticipated to primarily follow the established mechanism of ester pyrolysis, characterized by the cleavage of its ester linkages.

Primary Degradation: Ester Pyrolysis via β-Hydride Elimination

The pyrolysis of esters that contain β-hydrogen atoms on their alkyl chains proceeds through a concerted, intramolecular elimination (Ei) reaction. This mechanism involves a six-membered cyclic transition state, resulting in the formation of a carboxylic acid and an alkene.

In the case of TINTM, each of the three branched isononyl ester groups possesses β-hydrogens, making them susceptible to this degradation pathway. The process is proposed to occur as follows:

  • Initiation: At sufficiently high temperatures, thermal energy weakens the C-O bond of the ester functional group.

  • Transition State Formation: A hydrogen atom from a β-carbon of the isononyl chain is transferred to the carbonyl oxygen of the ester group, forming a transient six-membered ring.

  • Product Formation: This unstable transition state collapses, leading to the cleavage of the C-O bond and the formation of trimellitic acid (or its mono- or di-ester derivatives) and isononene (a mixture of C9H18 isomers).

This elimination can occur sequentially for each of the three isononyl side chains.

TINTM_Degradation_Pathway Proposed Primary Degradation of a TINTM Ester Group TINTM This compound (Partial Structure) R-COO-CH2-CH(R')-R'' TransitionState Six-Membered Cyclic Transition State TINTM->TransitionState Heat (β-Hydride Elimination) Products Products Trimellitic Acid Derivative (R-COOH) Isononene (CH2=C(R')-R'') TransitionState->Products Bond Cleavage

Caption: Proposed primary degradation of a TINTM ester group.

Secondary Degradation Pathways

As temperatures increase further, the primary degradation products can undergo subsequent decomposition reactions:

  • Decarboxylation: The carboxylic acid groups of the trimellitic acid core can be eliminated as carbon dioxide (CO2), leading to the formation of various benzene derivatives.

  • Alkene Fragmentation: The isononene isomers produced can undergo further thermal cracking, isomerization, and fragmentation, resulting in a complex mixture of lower molecular weight volatile organic compounds (VOCs).

Experimental Protocols for Degradation Analysis

The elucidation of the thermal degradation pathways of TINTM necessitates the use of advanced analytical techniques. The following sections detail the standard experimental methodologies.

Thermogravimetric Analysis (TGA)

TGA is fundamental for determining the thermal stability and decomposition profile of TINTM.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, representative sample of TINTM (typically 5–10 mg) is weighed into an inert crucible (e.g., alumina, platinum).

  • Atmosphere: To prevent oxidative degradation, the analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon (e.g., 20–50 mL/min).

  • Heating Program: The sample is subjected to a controlled linear heating ramp (e.g., 10 or 20 °C/min) from ambient temperature to a final temperature of approximately 800 °C.

  • Data Analysis: The change in sample mass is recorded as a function of temperature. The resulting TGA curve and its first derivative (DTG curve) are used to determine the onset temperature of decomposition (T-onset), the temperature of maximum weight loss rate (T-peak), and the amount of residual mass.

TGA_Workflow_Diagram Thermogravimetric Analysis (TGA) Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Sample Weigh 5-10 mg of TINTM Sample Setup Place sample in TGA under inert atmosphere Sample->Setup Heat Heat at a constant rate (e.g., 10 °C/min) Setup->Heat Record Record Mass vs. Temperature Heat->Record Analyze Generate TGA/DTG Curves Record->Analyze Determine Determine T-onset, T-peak, and Residue Analyze->Determine

Caption: Workflow for Thermogravimetric Analysis (TGA).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is the definitive technique for the identification of the volatile and semi-volatile products generated during thermal decomposition.

  • Instrument: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer system.

  • Sample Preparation: A minute amount of TINTM (typically 100–500 µg) is loaded into a pyrolysis sample holder.

  • Pyrolysis: The sample is subjected to rapid, controlled heating to a specific pyrolysis temperature (e.g., 400, 500, or 600 °C) in an inert helium atmosphere. This process fragments the TINTM molecule into smaller, volatile compounds.

  • Gas Chromatography (GC): The resulting pyrolysis products (pyrolyzate) are swept into the GC column. Separation is achieved based on the compounds' boiling points and their affinity for the column's stationary phase. A programmed temperature ramp ensures the elution of a wide range of products.

  • Mass Spectrometry (MS): As components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum for each component serves as a chemical fingerprint.

  • Data Analysis: The mass spectra of the separated degradation products are compared against established spectral libraries (e.g., NIST) for positive identification. The relative quantities of the products are determined by integrating the peak areas in the resulting chromatogram.

PyGCMS_Workflow_Diagram Py-GC/MS Experimental Workflow Sample Sample Preparation (~100 µg TINTM) Pyrolysis Pyrolysis (Rapid heating in He) Sample->Pyrolysis Separation GC Separation (Separation of pyrolyzate) Pyrolysis->Separation Detection MS Detection (Ionization & Fragmentation) Separation->Detection Identification Data Analysis (Identification via Spectral Libraries) Detection->Identification

References

An In-depth Technical Guide on the Toxicological Profile of Triisononyl Trimellitate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct toxicological data for Triisononyl trimellitate (TINTM) is limited. This document utilizes a read-across approach, primarily relying on data from the structurally analogous substance, Tri(2-ethylhexyl) trimellitate (TEHTM), also known as Trioctyl trimellitate (TOTM). This approach is a scientifically accepted method for assessing the safety of chemicals with limited data, based on the principle that structurally similar substances are likely to have similar toxicological properties.

Introduction

This compound (TINTM) is a high molecular weight branched-chain plasticizer used in a variety of applications, including PVC formulations for wire and cable insulation, automotive interiors, and other flexible PVC products. Its low volatility and high permanence make it a desirable alternative to other plasticizers. A comprehensive understanding of its toxicological profile is essential for ensuring its safe use.

This technical guide provides a detailed overview of the toxicological profile of TINTM, primarily through a read-across from its analogue, Tri(2-ethylhexyl) trimellitate (TEHTM). The guide covers toxicokinetics, metabolism, and various toxicological endpoints for both the parent compound and its principal metabolites. Experimental protocols for key studies are detailed, and relevant biological pathways and workflows are visualized.

Toxicokinetics and Metabolism

Studies on TEHTM indicate that it is poorly absorbed after oral administration, with a significant portion being excreted unchanged in the feces.[1][2] The absorbed fraction undergoes hydrolysis by esterases to its mono- and di-ester metabolites, as well as 2-ethylhexanol (2-EH).[3][4] The 2-ethylhexanol can be further metabolized.[3] The primary metabolites identified in urine include mono(2-ethylhexyl) trimellitate (MEHTM) and metabolites of 2-ethylhexanol.[2][3]

Metabolism_of_TEHTM TEHTM Tri(2-ethylhexyl) trimellitate (TEHTM) Hydrolysis1 Esterase Hydrolysis TEHTM->Hydrolysis1 Excretion_Feces Excretion (Feces) (unchanged) TEHTM->Excretion_Feces DEHTM Di(2-ethylhexyl) trimellitate (DEHTM) Hydrolysis1->DEHTM TwoEH 2-Ethylhexanol (2-EH) Hydrolysis1->TwoEH Hydrolysis2 Esterase Hydrolysis DEHTM->Hydrolysis2 MEHTM Mono(2-ethylhexyl) trimellitate (MEHTM) Excretion_Urine Excretion (Urine) MEHTM->Excretion_Urine Further_Metabolism Oxidation TwoEH->Further_Metabolism Hydrolysis2->MEHTM Hydrolysis2->TwoEH Metabolites_2EH 2-Ethylhexanoic acid, 2-Heptanone, etc. Further_Metabolism->Metabolites_2EH Metabolites_2EH->Excretion_Urine

Metabolic Pathway of Tri(2-ethylhexyl) trimellitate (TEHTM)

Toxicological Profile of Tri(2-ethylhexyl) trimellitate (Read-across for TINTM)

TEHTM exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.[5]

Endpoint Species Route Value Reference
LD50RatOral> 3200 mg/kg bw[6]
LD50MouseOral> 60,000 mg/kg bw[6]
LD50RabbitDermal> 1980 mg/kg bw[6]
LC50RatInhalation (4h)> 2,600 mg/m³[7]

Repeated oral administration of TEHTM in rodents has shown minor effects on the liver at high doses, with a No-Observed-Adverse-Effect Level (NOAEL) established in a 90-day study.[6][8]

Study Duration Species NOAEL Key Findings Reference
28-DayRat1000 mg/kg/dayNo treatment-related effects observed.[8]
90-Day (OECD 422)Rat (male)125 mg/kg/dayMinor liver effects at higher doses.[6]
90-Day (OECD 422)Rat (female)30 mg/kg/dayMinor liver effects at higher doses.[6]

TEHTM has been found to be non-genotoxic in a battery of in vitro and in vivo assays.[5][6]

Assay Test System Metabolic Activation Result Reference
Bacterial Reverse Mutation (Ames Test)S. typhimurium & E. coliWith and withoutNegative[6]
In Vitro Chromosomal AberrationChinese Hamster Lung (CHL/IU) cellsWith and withoutNegative[6]
In Vitro Gene Mutation (HGPRT)Chinese Hamster Ovary (CHO) cellsWith and withoutNegative[1]

Long-term carcinogenicity studies in rodents have not indicated a carcinogenic potential for TEHTM.[5]

TEHTM did not show significant reproductive or developmental toxicity in studies conducted on rats.[6] The NOAEL for reproductive and developmental toxicity is considered to be 500 mg/kg/day for both parent animals and offspring.[6]

Study Type Species NOAEL (Parental) NOAEL (Offspring) Key Findings Reference
Combined Repeated Dose and Repro/Dev Toxicity Screening (OECD 422)Rat500 mg/kg/day500 mg/kg/dayNo adverse effects on reproductive or developmental parameters.[6]

Toxicological Profile of Metabolites

Specific quantitative toxicity data for MEHTM and DEHTM are limited. In vitro studies on isolated rat hepatocytes suggest that the monoester metabolite of TEHTM has a lower cytotoxic potential compared to the monoester metabolite of Di(2-ethylhexyl) phthalate (DEHP).[9] One study indicated that 4-mono-(2-ethylhexyl) trimellitate (a specific isomer of MEHTM) showed weak agonist activities on estrogen and thyroid receptors in vitro.[10]

2-Ethylhexanol is a known metabolite and has a more extensive toxicological database. It exhibits low to moderate acute toxicity and is a skin and eye irritant.[7][11] It is not considered to be genotoxic or carcinogenic.[7][12] Developmental toxicity has been observed in rats at maternally toxic oral doses, but not via the dermal route.[5]

Endpoint Species Route Value Reference
LD50RatOral3290 mg/kg bw[2]
LD50RatDermal3000 mg/kg bw[2]
LC50RatInhalation (4h)0.89 mg/L[2]
Genotoxicity --Negative [7]
Carcinogenicity RatOralNo evidence of carcinogenicity [12]
Developmental Toxicity NOAEL RatDermal> 2520 mg/kg/day[5]

Experimental Protocols

This study is designed to characterize the toxicological profile of a substance following 90 days of repeated oral administration.

  • Test System: Typically, the albino rat is the preferred species. At least 10 males and 10 females are used per dose group.

  • Dose Levels: A control group and at least three dose levels are used. The highest dose should induce toxic effects but not mortality, while the lowest dose should not produce any evidence of toxicity.

  • Administration: The test substance is administered daily by gavage or via the diet or drinking water for 90 days.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly. Hematology, clinical biochemistry, and urinalysis are performed at termination.

  • Pathology: All animals undergo a full necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

OECD_408_Workflow start Start: Animal Acclimatization dosing Daily Dosing (90 days) (Control + 3 Dose Groups) start->dosing observation Daily Clinical Observations Weekly Body Weight & Food Intake dosing->observation Throughout study termination Termination & Necropsy dosing->termination analysis Hematology & Clinical Chemistry Organ Weights Histopathology termination->analysis end End: Data Analysis & NOAEL Determination analysis->end

Workflow for a 90-Day Oral Toxicity Study (OECD 408)

This in vitro assay is used to detect gene mutations induced by a test substance.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine or tryptophan) are used.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism.

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations on agar plates with a limited amount of the required amino acid.

  • Endpoint: A positive result is indicated by a concentration-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the negative control.

OECD_471_Workflow start Start: Prepare Bacterial Strains exposure Expose Bacteria to Test Substance (with and without S9 mix) start->exposure plating Plate on Minimal Glucose Agar exposure->plating incubation Incubate at 37°C for 48-72 hours plating->incubation counting Count Revertant Colonies incubation->counting end End: Analyze for Mutagenic Potential counting->end

Workflow for a Bacterial Reverse Mutation (Ames) Test (OECD 471)

Potential Signaling Pathways

Some in vitro studies have investigated the potential for TEHTM and its metabolites to interact with hormonal pathways. One study showed that TEHTM exhibited weak estrogenic activity via estrogen receptor alpha (ERα) activation, though this effect was significantly weaker than that of DEHP.[13] Another study found that the metabolite 4-MEHTM showed agonist activities on estrogen and thyroid receptors.[10] These findings suggest a potential for endocrine interaction, although the in vivo relevance is likely low given the weak potency and the overall toxicological profile.

Signaling_Pathway substance TEHTM / Metabolites (e.g., 4-MEHTM) receptor Estrogen Receptor (ERα) Thyroid Receptor (TR) substance->receptor Binds to response Weak Agonist Activity (In Vitro) receptor->response Leads to

Potential Endocrine Receptor Interaction (In Vitro)

Conclusion

Based on a read-across from its structural analogue, Tri(2-ethylhexyl) trimellitate, this compound is expected to have a low order of toxicity. It demonstrates low acute toxicity, is not genotoxic or carcinogenic, and does not pose a significant risk for reproductive or developmental toxicity. Repeated high-dose exposure may lead to minor liver effects.

The metabolites of TINTM, primarily the mono- and di-isononyl esters and isononyl alcohol (by analogy to TEHTM's metabolites), are also expected to have a low toxicity profile, likely lower than the corresponding metabolites of some ortho-phthalates. While some in vitro data suggest weak endocrine activity of certain metabolites, the in vivo relevance of these findings is considered low. Overall, TINTM is considered to have a favorable toxicological profile for its intended applications.

References

An In-Depth Technical Guide on the Environmental Fate and Biodegradability of Triisononyl Trimellitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisononyl trimellitate (TINTM), a high molecular weight branched-chain plasticizer, is a complex mixture of tri-esters of trimellitic acid and isononyl alcohol. Valued for its low volatility, high permanence, and excellent thermal stability, TINTM is a key component in a variety of demanding applications, including high-temperature wire and cable insulation, automotive interiors, and medical devices. As its use becomes more widespread, a thorough understanding of its environmental fate and biodegradability is crucial for accurate environmental risk assessment and the development of sustainable materials.

This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental behavior of TINTM. Due to the limited availability of direct experimental data for TINTM, this guide incorporates a read-across approach, leveraging data from the structurally similar and well-studied analogue, Tris(2-ethylhexyl) trimellitate (TOTM). This approach is consistent with methodologies employed by international regulatory bodies for the assessment of high molecular weight trimellitates.

Chemical and Physical Properties

A substance's environmental fate is significantly influenced by its intrinsic chemical and physical properties. Key properties for TINTM are summarized in the table below. Its very low water solubility and vapor pressure, combined with a high molecular weight, suggest limited mobility in the environment.

PropertyValueReference
CAS Number 53894-23-8[1]
Molecular Formula C₃₆H₆₀O₆[2]
Molecular Weight 588.86 g/mol [1]
Physical State Liquid[2]
Appearance Clear, colorless to pale yellow viscous liquid
Density 0.98 g/mL at 20 °C[1]
Boiling Point 617.6 °C at 760 mmHg[1]
Flash Point 248.6 °C[1]
Vapor Pressure 3.48E-15 mmHg at 25 °C[1]
Water Solubility 5.4 ng/L at 20 °C[1]

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in various environmental compartments, including air, water, soil, and sediment.

Abiotic Degradation

Hydrolysis: No direct experimental data on the hydrolysis of TINTM following OECD Guideline 111 were identified. However, a study on the analogue substance, TOTM, indicated no evidence of hydrolysis when incubated with rat intestinal homogenates[3]. While this is not a standard abiotic hydrolysis test, it suggests that trimellitate esters are generally stable against hydrolysis. Given the structural similarity, TINTM is also expected to be hydrolytically stable under typical environmental pH conditions (pH 4-9).

Photolysis: No experimental data on the photodegradation of TINTM in air, water, or soil were found. The low vapor pressure of TINTM suggests that its presence in the atmosphere in a form susceptible to significant photodegradation is unlikely.

Biotic Degradation

Aerobic Biodegradation: The available data indicate that TINTM is not readily biodegradable. A study conducted according to OECD Guideline 301B (CO₂ Evolution Test) reported a biodegradation of 11 ±2% for a test substance, likely a trimellitate, over a 28-day period[4]. This low level of mineralization led to the conclusion that the substance is "not readily biodegradable"[4].

Anaerobic Biodegradation: No specific experimental data on the anaerobic biodegradability of TINTM were identified.

Bioaccumulation

No direct experimental data from studies such as OECD Guideline 305 (Bioaccumulation in Fish) were found for TINTM. However, regulatory assessments have concluded that TINTM is of low concern for bioaccumulation[6][7].

Summary of Environmental Fate Data

The following tables summarize the available quantitative data for TINTM and its analogue, TOTM.

Table 1: Biodegradability of this compound (TINTM)

Test GuidelineInoculumTest DurationResultConclusionReference
OECD 301B (CO₂ Evolution Test)Activated Sludge28 days11 ±2% BiodegradationNot Readily Biodegradable[4]

Table 2: Environmental Fate of Tris(2-ethylhexyl) trimellitate (TOTM) (Analogue Data)

ParameterTest Guideline/MethodConditionsResultConclusionReference
Aerobic Biodegradability Screening Study (BOD)Activated Sludge, 28 days4.2% of Theoretical BODNot Readily Biodegradable[5]
Hydrolysis In vitroRat Gut HomogenateNo evidence of hydrolysisStable[3]
Bioaccumulation Bioconcentration StudyCarp, 6 weeksBCF: <1 to 2.7Low Bioaccumulation Potential[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results.

OECD Guideline 301B: Ready Biodegradability – CO₂ Evolution Test

This test method evaluates the ultimate aerobic biodegradability of an organic compound.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with activated sludge and incubated under aerobic conditions in the dark or diffuse light. The amount of carbon dioxide evolved is measured and is expressed as a percentage of the theoretical maximum CO₂ (ThCO₂) production based on the carbon content of the test substance.

  • Inoculum: Activated sludge from a wastewater treatment plant treating predominantly domestic sewage is used. The concentration of microorganisms in the final test medium is typically around 30 mg/L of suspended solids.

  • Test Conditions: The test is run for 28 days at a constant temperature (22 ± 2 °C). The test substance concentration is typically between 10 and 20 mg of total organic carbon (TOC) per liter.

  • Analysis: The evolved CO₂ is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide solution) and quantified by titration, or by using a total organic carbon analyzer.

  • Pass Criteria: A substance is considered readily biodegradable if it reaches a biodegradation level of ≥ 60% of the ThCO₂ within a 10-day window during the 28-day test period.

OECD_301B_Workflow A Prepare Mineral Medium B Add Test Substance (10-20 mg TOC/L) A->B C Inoculate with Activated Sludge (~30 mg/L) B->C D Incubate at 22±2°C in the dark C->D E Aerate with CO₂-free air D->E F Trap Evolved CO₂ E->F Gas outflow G Quantify CO₂ F->G H Calculate % Biodegradation G->H

Caption: Workflow for OECD 301B Biodegradability Test.

OECD Guideline 111: Hydrolysis as a Function of pH

This guideline describes a tiered approach to determine the rate of abiotic hydrolysis of chemicals.

  • Principle: Sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) are treated with the test substance and incubated at a constant temperature in the dark.

  • Tier 1 (Preliminary Test): A preliminary test is conducted for 5 days at 50 °C. If less than 10% hydrolysis is observed, the substance is considered hydrolytically stable, and further testing is not required.

  • Tier 2 (Kinetic Study): If significant hydrolysis occurs in the preliminary test, a kinetic study is performed at different temperatures to determine the hydrolysis rate constants and half-lives.

  • Test Conditions: The concentration of the test substance should not exceed 0.01 M or half its water solubility. The solutions must be sterile to prevent biodegradation.

  • Analysis: At appropriate time intervals, the concentration of the test substance and any major hydrolysis products are determined using a suitable analytical method (e.g., HPLC, GC-MS).

OECD_111_Workflow cluster_prep Preparation cluster_tier1 Tier 1: Preliminary Test cluster_tier2 Tier 2: Kinetic Study A Prepare Sterile Buffer Solutions (pH 4, 7, 9) B Add Test Substance A->B C Incubate at 50°C for 5 days B->C D Analyze for % Hydrolysis C->D H Hydrolytically Stable D->H < 10% Hydrolysis I Proceed to Tier 2 D->I > 10% Hydrolysis E Incubate at various temperatures F Sample at time intervals E->F G Determine Rate Constants and Half-lives F->G I->E

Caption: Tiered workflow for OECD 111 Hydrolysis Test.

Logical Relationships in Environmental Fate

The environmental fate of TINTM is governed by a series of interconnected processes. Its low water solubility and high molecular weight are primary determinants of its partitioning behavior, favoring association with organic matter in soil and sediment.

Environmental_Fate_TINTM cluster_properties Physicochemical Properties cluster_processes Environmental Processes TINTM This compound (in Environment) Prop1 Low Water Solubility TINTM->Prop1 Prop2 Low Vapor Pressure TINTM->Prop2 Prop3 High Molecular Weight TINTM->Prop3 Hydrolysis Hydrolysis (Expected to be very slow) TINTM->Hydrolysis Photolysis Photolysis (Likely insignificant) TINTM->Photolysis Biodegradation Biodegradation (Not readily biodegradable) TINTM->Biodegradation Bioaccumulation Bioaccumulation (Low potential) TINTM->Bioaccumulation Sorption Sorption to Soil/ Sediment TINTM->Sorption Prop1->Bioaccumulation Limits bioavailability Prop1->Sorption Favors Prop2->Photolysis Reduces atmospheric presence Prop3->Bioaccumulation May limit uptake

Caption: Key factors influencing the environmental fate of TINTM.

Conclusion

Based on the available data for this compound and its structural analogue, Tris(2-ethylhexyl) trimellitate, it can be concluded that TINTM is not readily biodegradable and is expected to persist in the environment. Its low water solubility and high molecular weight suggest that it will primarily partition to soil and sediment, with limited mobility in the aqueous phase. The potential for bioaccumulation is considered low. While direct data on hydrolysis and photolysis are lacking, these degradation pathways are not expected to be significant for this class of compounds. Further research, particularly long-term simulation studies, would be beneficial to better characterize the ultimate fate and persistence of TINTM in the environment.

References

An In-depth Technical Guide to Triisononyl Trimellitate (CAS 53894-23-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisononyl trimellitate (TINTM), identified by CAS number 53894-23-8, is a complex organic chemical compound. It is the triisononyl ester of trimellitic acid.[1][2] This technical guide provides a comprehensive overview of its chemical properties and structure, compiled from various scientific data sources. The information is presented to be a valuable resource for professionals in research, science, and drug development.

Chemical Identity and Structure

This compound is characterized by a benzene ring substituted with three carboxylate groups at positions 1, 2, and 4, which are esterified with isononyl alcohol.[1][2] The "isononyl" group represents a mixture of isomers, primarily C9 branched-chain alcohols. This isomeric complexity is a key feature of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
CAS Number 53894-23-8[1][3][4][5][6][7]
Molecular Formula C36H60O6[1][3][5][6][7]
Molecular Weight 588.86 g/mol [1][3][5][6][7]
IUPAC Name tris(7-methyloctyl) benzene-1,2,4-tricarboxylate[3]
Synonyms 1,2,4-Benzenetricarboxylic acid, triisononyl ester; TINTM[1]
SMILES O=C(OCCCCCCC(C)C)C1=CC=C(C(OCCCCCCC(C)C)=O)C(C(OCCCCCCC(C)C)=O)=C1[5][7]
InChI InChI=1S/C36H60O6/c1-28(2)19-13-7-10-16-24-40-34(37)31-22-23-32(35(38)41-25-17-11-8-14-20-29(3)4)33(27-31)36(39)42-26-18-12-9-15-21-30(5)6/h22-23,27-30H,7-21,24-26H2,1-6H3[5]

Physicochemical Properties

This compound is a high-molecular-weight ester, which is reflected in its physical state as a liquid with low volatility.[1][3] Its properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Physical Description Liquid[3]
Boiling Point 617.6 °C at 760 mmHg[1]
Density 0.98 g/mL at 20 °C[1][4]
Flash Point 248.6 °C[1]
Water Solubility 5.4 ng/L at 20 °C[1]
Vapor Pressure 3.48E-15 mmHg at 25 °C[1]
Refractive Index 1.486[1]

Experimental Protocols

Spectroscopic Data

While specific spectral data such as 1D NMR spectra are referenced in some databases, detailed datasets are not publicly accessible.[3][8] Researchers requiring this information for structural elucidation or purity assessment would likely need to perform their own analyses or acquire it from commercial suppliers. A 2022 study on building an in-house spectral library for environmental contaminants noted that this compound did not show a distinct peak within the chromatographic run time under their experimental conditions.[9]

Biological Activity and Toxicological Profile

This compound is primarily used as a plasticizer.[10] It is also found in cosmetic products, where it functions as a skin conditioning agent and emollient.[11]

Currently, there is limited publicly available information regarding specific signaling pathways or mechanisms of action in a drug development context. A 2016 screening study using ToxCast™ data gave this compound a low score for potential obesity-related bioactivity.[12] An evaluation by the Australian government concluded that high molecular weight trimellitates, including this compound, have low acute oral and dermal toxicity, are not skin sensitizers, and do not have genotoxic potential.[11] The document also notes that liver effects observed in rodents are likely related to a PPARα-mediated mode of action, which is generally considered less relevant to humans.[11]

Logical Relationship Diagram

The following diagram illustrates the relationship between the identification, properties, and applications of this compound based on the available data.

G Logical Flow for this compound (CAS 53894-23-8) cluster_0 Identification cluster_1 Properties cluster_2 Applications cas CAS: 53894-23-8 formula Formula: C36H60O6 cas->formula iupac IUPAC Name formula->iupac physchem Physicochemical (High MW, Low Volatility) iupac->physchem Dictates tox Toxicological (Low Acute Toxicity) physchem->tox Informs plasticizer Plasticizer physchem->plasticizer Enables use as tox->plasticizer Supports safety of cosmetics Cosmetics (Emollient) plasticizer->cosmetics

Caption: Logical relationships for this compound.

Conclusion

This compound (CAS 53894-23-8) is a well-characterized chemical with established physicochemical properties. Its primary applications are as a plasticizer and a component in cosmetic formulations. The available toxicological data suggests a low hazard profile for acute effects. However, for professionals in drug development, the lack of detailed public information on its biological activity, specific mechanisms of action, and interaction with biological signaling pathways is a significant data gap. Further research would be necessary to explore any potential pharmaceutical applications of this compound.

References

Methodological & Application

Detecting Triisononyl Trimellitate in Polymers: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of Triisononyl trimellitate (TINTM), a common plasticizer, in various polymer matrices. The methods outlined are essential for quality control, safety assessment, and regulatory compliance in the pharmaceutical and materials science industries.

Introduction

This compound (TINTM) is a high-molecular-weight plasticizer utilized to enhance the flexibility and durability of polymers such as polyvinyl chloride (PVC). Its low migration potential makes it a preferred choice in sensitive applications, including medical devices and food packaging. However, monitoring for the presence and concentration of TINTM is crucial to ensure product safety and performance. This guide details several robust analytical techniques for the detection and quantification of TINTM in polymeric materials.

Analytical Techniques Overview

A variety of analytical methods can be employed for the analysis of TINTM in polymers. The primary techniques include chromatographic and spectroscopic methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separation and identification.[1][2][3] Spectroscopic methods like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy offer rapid and non-destructive alternatives for qualitative and quantitative analysis.[4][5][6]

The selection of an appropriate method depends on factors such as the required sensitivity, the complexity of the polymer matrix, and the availability of instrumentation. For instance, while FTIR provides a quick screening tool[6], hyphenated techniques like GC-MS and LC-MS/MS offer higher sensitivity and specificity for trace-level quantification.[1][2][3]

Quantitative Data Summary

The following table summarizes the quantitative performance of various analytical methods for the detection of trimellitate plasticizers. This data is essential for selecting the most suitable method based on the specific analytical requirements.

Analytical MethodPolymer MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)Reference
LC-MS/MSPVC0.5 ng/mL1.0 ng/mL101.1%[2][3]
GC-MSPVCNot SpecifiedLowered by experimental designGood precision and accuracy[1]
Benchtop NMRPVC-< 2 mg/mL (in solution)Not Specified[4][5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols offer a step-by-step guide for sample preparation and analysis.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantification of TINTM that has migrated from a polymer into a solution or for the analysis of extracts from the polymer.

1. Sample Preparation (Extraction):

  • Cut a representative sample of the polymer (e.g., 1 gram) into small pieces.
  • Place the polymer pieces into a glass vial.
  • Add a suitable organic solvent such as chloroform or hexane. Chloroform is often a solvent of choice for the extraction of additives.[7]
  • Seal the vial and agitate it (e.g., using a shaker or sonicator) for a specified period (e.g., 24 hours) at a controlled temperature to facilitate the extraction of TINTM.
  • Carefully transfer the solvent extract to a clean vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Mass Spectrometer: Agilent 5977A or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
  • Injection Mode: Splitless.[7]
  • Injector Temperature: 280 °C.
  • Oven Temperature Program:
  • Initial temperature: 150 °C, hold for 1 minute.
  • Ramp: 15 °C/min to 320 °C.
  • Hold: 10 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • MS Source Temperature: 230 °C.
  • MS Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 50-600.

3. Calibration:

  • Prepare a series of standard solutions of TINTM in the extraction solvent at known concentrations.
  • Inject the standards into the GC-MS system to generate a calibration curve by plotting the peak area against the concentration.

4. Analysis and Quantification:

  • Inject the sample extract into the GC-MS system.
  • Identify the TINTM peak based on its retention time and mass spectrum.
  • Quantify the amount of TINTM in the sample by comparing its peak area to the calibration curve.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and specific, making it ideal for detecting low levels of TINTM, particularly in migration studies.[2][3]

1. Sample Preparation (Migration Study):

  • Fill a PVC tube or immerse a piece of the polymer in a simulant solution (e.g., intravenous preparation).[3]
  • Agitate the sample for a defined period (e.g., 1 hour) at room temperature.[3]
  • Collect the simulant solution for analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu LC-20AD or equivalent.
  • Mass Spectrometer: AB Sciex API 4000 or equivalent with a turbo ionspray source.
  • Column: Inertsil-C8 (50 mm x 2.1 mm, 5 µm).[3]
  • Mobile Phase: Isocratic elution with acetonitrile:water (90:10, v/v).[3]
  • Flow Rate: 0.2 mL/min.[3]
  • Ionization Mode: Positive ion mode.[3]
  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for TINTM should be determined and optimized.

3. Calibration:

  • Prepare standard solutions of TINTM in the simulant solution.
  • Analyze the standards to construct a calibration curve.

4. Analysis and Quantification:

  • Inject the collected simulant solution into the LC-MS/MS system.
  • Identify and quantify TINTM based on its retention time and specific MRM transitions.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for both the identification and quantification of plasticizers without the need for extensive sample preparation.[4][5][8]

1. Sample Preparation (Dissolution):

  • Cut a small piece of the polymer sample (e.g., 10-20 mg).
  • Dissolve the polymer in a suitable deuterated solvent, such as deuterated tetrahydrofuran (THF-d8) or chloroform (CDCl3).[8]
  • Transfer the solution to an NMR tube.

2. NMR Instrumentation and Conditions:

  • Spectrometer: Bruker Avance 400 MHz or equivalent.
  • Nucleus: ¹H.
  • Solvent: THF-d8 or CDCl3.
  • Number of Scans: 16-64 (depending on concentration).
  • Temperature: 298 K.

3. Analysis:

  • Acquire the ¹H NMR spectrum.
  • Identify the characteristic signals of TINTM. Key signals are expected in the aromatic region (~7.5 ppm) and the aliphatic ester region (~4.2 ppm).
  • Quantification can be achieved by integrating the characteristic TINTM signals and comparing them to an internal standard of known concentration.

Protocol 4: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique primarily used for the qualitative identification of TINTM and other components in a polymer.[6]

1. Sample Preparation:

  • For thin films, the sample can be analyzed directly.
  • For thicker samples, Attenuated Total Reflectance (ATR) mode is recommended. Ensure good contact between the sample and the ATR crystal.

2. FTIR Instrumentation and Conditions:

  • Spectrometer: PerkinElmer Spectrum Two or equivalent with a UATR accessory.
  • Scan Range: 4000-400 cm⁻¹.
  • Resolution: 4 cm⁻¹.
  • Number of Scans: 16.

3. Analysis:

  • Acquire the FTIR spectrum of the polymer sample.
  • Identify the characteristic absorption bands of TINTM. Key bands include the carbonyl (C=O) stretch of the ester groups (~1730 cm⁻¹) and C-O stretching vibrations (~1270 cm⁻¹ and ~1120 cm⁻¹).
  • The presence of these bands indicates the presence of TINTM. Comparison with a reference spectrum of pure TINTM can confirm the identification.

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described above.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis PolymerSample Polymer Sample CutSample Cut into Small Pieces PolymerSample->CutSample SolventExtraction Solvent Extraction (e.g., Chloroform) CutSample->SolventExtraction Extract TINTM Extract SolventExtraction->Extract GCMS GC-MS System Extract->GCMS Inject DataAcquisition Data Acquisition GCMS->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing Quantification Quantification DataProcessing->Quantification

GC-MS analysis workflow for TINTM in polymers.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis PolymerSample Polymer Sample Migration Migration into Simulant Solution PolymerSample->Migration Simulant TINTM in Simulant Migration->Simulant LCMSMS LC-MS/MS System Simulant->LCMSMS Inject DataAcquisition Data Acquisition (MRM) LCMSMS->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing Quantification Quantification DataProcessing->Quantification

LC-MS/MS analysis workflow for TINTM migration.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis PolymerSample Polymer Sample Dissolution Dissolution in Deuterated Solvent PolymerSample->Dissolution NMRSample Sample in NMR Tube Dissolution->NMRSample NMR NMR Spectrometer NMRSample->NMR Insert SpectrumAcquisition Spectrum Acquisition NMR->SpectrumAcquisition DataAnalysis Spectral Analysis SpectrumAcquisition->DataAnalysis Identification Identification & Quantification DataAnalysis->Identification

NMR analysis workflow for TINTM in polymers.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis PolymerSample Polymer Sample Placement Place on ATR Crystal PolymerSample->Placement FTIR FTIR Spectrometer Placement->FTIR Analyze SpectrumAcquisition Spectrum Acquisition FTIR->SpectrumAcquisition SpectralAnalysis Spectral Analysis SpectrumAcquisition->SpectralAnalysis Identification Qualitative Identification SpectralAnalysis->Identification

FTIR analysis workflow for TINTM in polymers.

References

GC-MS protocol for quantification of Triisononyl trimellitate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Quantification of Triisononyl Trimellitate (TINTM) by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

This compound (TINTM) is a high-molecular-weight, primary plasticizer used to impart flexibility and durability to polymers, most notably polyvinyl chloride (PVC).[1] Its low volatility and high-temperature resistance make it ideal for demanding applications such as wire and cable insulation and automotive interiors.[1] Regulatory compliance and quality control necessitate a reliable and accurate method for quantifying TINTM in these materials. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation, identification, and quantification of semi-volatile organic compounds like TINTM from complex polymer matrices.[2][3]

This application note presents a detailed protocol for the quantification of TINTM in polymer samples using GC-MS. The method involves solvent extraction followed by GC-MS analysis in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Experimental Protocol

1. Principle

This method is designed for the quantitative determination of TINTM in polymer samples. The protocol employs a solvent extraction technique where the polymer matrix is first dissolved, and TINTM is isolated. The resulting extract is then analyzed using a GC-MS system. The quantification is performed using an external calibration curve with an internal standard to ensure accuracy and precision.[2]

2. Materials, Reagents, and Instrumentation

  • Reagents:

    • This compound (TINTM) standard (≥98% purity)

    • Benzyl benzoate (Internal Standard, IS) (≥99% purity)

    • Tetrahydrofuran (THF), HPLC grade

    • Methanol or Ethanol, HPLC grade

    • Dichloromethane, HPLC grade

  • Instrumentation:

    • Gas Chromatograph with Mass Spectrometer (GC-MS)

    • Analytical Balance (4-decimal place)

    • Vortex Mixer

    • Centrifuge

    • Syringe filters (0.45 µm, PTFE)

    • Autosampler vials (2 mL, glass) with caps[4]

    • General laboratory glassware (volumetric flasks, pipettes)

3. Preparation of Standard Solutions

  • Stock Solutions (1000 µg/mL):

    • Accurately weigh 10 mg of TINTM standard into a 10 mL volumetric flask. Dissolve and bring to volume with dichloromethane.

    • Accurately weigh 10 mg of Benzyl benzoate (IS) into a 10 mL volumetric flask. Dissolve and bring to volume with dichloromethane.

  • Calibration Standards:

    • Prepare a series of calibration standards by diluting the TINTM stock solution with dichloromethane to achieve concentrations ranging from approximately 0.5 µg/mL to 50 µg/mL.

    • Spike each calibration standard with the Internal Standard stock solution to a final constant concentration (e.g., 10 µg/mL).

4. Sample Preparation

The sample preparation process involves a series of steps to isolate the desired analytes from the sample matrix.[5]

  • Cut the polymer sample into small pieces (approx. 2 mm x 2 mm).

  • Accurately weigh approximately 0.5 g of the cut sample into a glass centrifuge tube.[6]

  • Add 5 mL of THF to dissolve the polymer sample. Vortex for 1 minute to aid dissolution.[2][7]

  • Add 20 mL of methanol or ethanol to the solution to precipitate the PVC polymer. Vortex for 30 seconds.[2][7]

  • Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the precipitated polymer.

  • Carefully transfer the clear supernatant to a clean vial.

  • Take a 1 mL aliquot of the supernatant, add the internal standard to the same final concentration as in the calibration standards, and dilute as necessary with dichloromethane.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into a GC-MS autosampler vial.[4]

5. GC-MS Instrumental Parameters

The analysis is performed on a GC-MS system, with parameters optimized for the separation and detection of TINTM.

Parameter Setting
Gas Chromatograph (GC)
Column5%-phenyl/95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)[2]
Carrier GasHelium at a constant flow of 1.1 mL/min[8]
Inlet Temperature290 °C
Injection ModeSplitless
Injection Volume1 µL
Oven ProgramInitial: 100 °C (hold 2 min), Ramp: 15 °C/min to 320 °C (hold 10 min)
Mass Spectrometer (MS)
Ionization ModeElectron Impact (EI) at 70 eV
Ion Source Temp.230 °C
Transfer Line Temp.280 °C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z)
TINTMTo be determined empirically. Common fragments for similar trimellitates include m/z 149, 191, and specific higher mass fragments.
Benzyl Benzoate (IS)m/z 105, 121, 212

Note: Specific SIM ions for TINTM should be selected based on the analysis of a pure standard to ensure maximum sensitivity and specificity.

Data Presentation: Method Validation Summary

Method validation should be performed to ensure the reliability of the results.[9] The following table summarizes typical performance characteristics for a validated GC-MS method for plasticizer analysis.[3]

Validation Parameter Typical Performance
Linearity Range 0.5 - 50 µg/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (Recovery %) 90 - 110%
Precision (RSD %) < 15%

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the quantification of TINTM from a polymer sample.

TINTM_Workflow GC-MS Workflow for TINTM Quantification cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis & Data Processing sample_receipt Sample Receipt weigh_sample Weigh 0.5g of Polymer Sample sample_receipt->weigh_sample dissolve Dissolve in 5mL THF weigh_sample->dissolve precipitate Precipitate Polymer with 20mL Ethanol dissolve->precipitate centrifuge Centrifuge @ 3000 rpm precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute & Spike with Internal Standard supernatant->dilute filter_sample Filter into GC Vial dilute->filter_sample gcms_analysis GC-MS Analysis (SIM Mode) filter_sample->gcms_analysis data_processing Peak Integration & Calibration gcms_analysis->data_processing quantification Calculate TINTM Concentration data_processing->quantification report Final Report quantification->report

Caption: Workflow for TINTM quantification by GC-MS.

References

Application Note: High-Sensitivity Analysis of Triisononyl Trimellitate (TINTM) Migration from Food Contact Materials using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of Triisononyl trimellitate (TINTM), a common plasticizer used in food contact materials (FCMs), utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology outlined here provides a robust framework for researchers to assess the migration of TINTM into food simulants, ensuring compliance with regulatory standards and safeguarding consumer health. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection. While specific quantitative data for TINTM migration is not widely available in published literature, this note provides a comprehensive workflow and theoretical parameters that can be optimized for specific laboratory instrumentation and matrices.

Introduction

This compound (TINTM) is a high-molecular-weight plasticizer frequently employed in the manufacturing of polyvinyl chloride (PVC) and other polymers used for food packaging and processing equipment. Due to its low volatility and high permanence, TINTM is favored for applications requiring stability at elevated temperatures. However, like all components of food contact materials, TINTM has the potential to migrate into foodstuffs. Regulatory bodies worldwide have established specific migration limits (SMLs) for plasticizers to minimize consumer exposure. Therefore, sensitive and reliable analytical methods are crucial for monitoring TINTM migration. LC-MS/MS offers unparalleled sensitivity and selectivity for the detection and quantification of trace-level contaminants in complex food matrices. This application note details a comprehensive LC-MS/MS method for the analysis of TINTM migration.

Experimental Protocol

Migration Study

a. Food Simulants:

Based on the intended use of the food contact material, appropriate food simulants should be chosen to represent different food types. Commonly used food simulants include:

  • Simulant A: 10% ethanol (v/v) for aqueous foods.

  • Simulant B: 3% acetic acid (w/v) for acidic foods.

  • Simulant D2: Vegetable oil or alternative fatty food simulants like isooctane or 95% ethanol for fatty foods.

b. Migration Conditions:

The time and temperature of the migration test should simulate the worst-case conditions of actual use. For general room temperature and long-term storage applications, the following conditions are recommended:

  • Temperature: 40°C

  • Duration: 10 days

For applications involving heating, specific conditions reflecting the actual use scenario should be applied. The surface-to-volume ratio of the food contact material to the simulant should be controlled, with a conventional ratio being 6 dm² per 1 kg of food.

Sample Preparation

a. Aqueous Food Simulants (10% Ethanol, 3% Acetic Acid):

  • Following the migration test, an aliquot of the food simulant is taken.

  • An internal standard (IS) is added. A deuterated analog of TINTM would be ideal; however, due to its limited commercial availability, a structurally similar deuterated high-molecular-weight phthalate or another trimellitate, such as deuterated di(2-ethylhexyl) terephthalate (DEHTP-d4), can be considered as an alternative and its suitability must be validated.

  • Liquid-Liquid Extraction (LLE):

    • To 5 mL of the simulant, add 5 mL of n-hexane.

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Transfer the upper hexane layer to a clean tube.

    • Repeat the extraction with another 5 mL of n-hexane.

    • Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase (e.g., methanol/water mixture).

b. Fatty Food Simulants (Vegetable Oil, Isooctane):

  • After migration, take a known volume of the fatty food simulant.

  • Add the internal standard.

  • Solid-Phase Extraction (SPE):

    • Dilute the oil sample with n-hexane (e.g., 1:10 v/v) to reduce viscosity.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of n-hexane.

    • Load the diluted sample onto the cartridge.

    • Wash the cartridge with 5 mL of n-hexane to remove the bulk of the oil.

    • Elute the TINTM and internal standard with 5 mL of acetonitrile or acetone.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase.

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 50% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40°C

b. Mass Spectrometry (MS) Conditions:

Due to the lack of published specific MRM transitions for TINTM, the following parameters are proposed based on its chemical structure (Molecular Formula: C₃₆H₆₀O₆, Molecular Weight: 588.9 g/mol ) and general principles of mass spectrometry. These parameters must be optimized empirically by infusing a standard solution of TINTM into the mass spectrometer.

ParameterProposed Setting
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Precursor Ion [M+H]⁺ m/z 589.4
Precursor Ion [M+NH₄]⁺ m/z 606.5
Product Ions To be determined by fragmentation of the precursor ion. Likely fragments would correspond to the loss of the isononyl side chains.
Collision Energy (CE) To be optimized for each transition to achieve maximum signal intensity. A starting range of 20-40 eV is recommended.
Internal Standard MRM transitions for the selected deuterated internal standard must also be optimized.
Method Validation

The analytical method should be validated according to international guidelines (e.g., ICH M10) to ensure its reliability. Key validation parameters include:

  • Linearity: A calibration curve should be constructed using a series of standard solutions of TINTM in the appropriate matrix. A linear range covering the expected migration levels should be established.

  • Accuracy and Precision: Determined by analyzing spiked samples at different concentration levels (low, medium, and high). Accuracy should be within 85-115%, and precision (as relative standard deviation, RSD) should be ≤15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Matrix Effect: Assessed by comparing the response of the analyte in a standard solution to that in a post-extraction spiked sample.

  • Stability: The stability of TINTM in the food simulants and in processed samples under storage conditions should be evaluated.

Data Presentation

All quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: LC-MS/MS Parameters for TINTM Analysis (Proposed)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
TINTM589.4 or 606.5TBD100TBD
TINTM (Qualifier)589.4 or 606.5TBD100TBD
Internal StandardTBDTBD100TBD
TBD: To Be Determined empirically.

Table 2: Method Validation Summary (Example)

ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.99Insert Value
Accuracy (%)85 - 115%Insert Range
Precision (RSD%)≤ 15%Insert Range
LOQ (µg/L)Report ValueInsert Value
Matrix Effect (%)80 - 120%Insert Range

Table 3: TINTM Migration Results (Example Data)

Sample IDFood SimulantMigration Level (µg/dm²)
FCM-00110% EthanolInsert Value
FCM-0023% Acetic AcidInsert Value
FCM-00395% EthanolInsert Value

Visualizations

Experimental_Workflow cluster_migration Migration Study cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis FCM Food Contact Material Incubation Incubation (e.g., 10 days at 40°C) FCM->Incubation Simulant Food Simulant (A, B, or D2) Simulant->Incubation IS_Addition Internal Standard Spiking Incubation->IS_Addition Extraction Liquid-Liquid or Solid-Phase Extraction IS_Addition->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: Workflow for TINTM migration analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the determination of this compound migration from food contact materials using LC-MS/MS. The described methodology, encompassing migration studies, sample preparation, and instrumental analysis, offers a robust framework for the sensitive and accurate quantification of TINTM. While specific mass spectrometric parameters require empirical optimization, the provided guidelines serve as a strong starting point for method development. Adherence to rigorous validation procedures will ensure the reliability of the generated data, which is essential for regulatory compliance and the assessment of consumer safety.

Application of Triisononyl Trimellitate in Flexible PVC Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisononyl trimellitate (TINTM) is a high-molecular-weight, branched monomeric plasticizer belonging to the trimellitate ester family. It is utilized to impart flexibility to rigid polyvinyl chloride (PVC) and is recognized for its exceptional permanence, thermal stability, and low volatility. These characteristics make it a preferred choice for demanding applications where conventional plasticizers like DEHP (di(2-ethylhexyl) phthalate) and DINP (diisononyl phthalate) may not provide the required long-term performance and safety.

This document provides detailed application notes on the use of TINTM in flexible PVC formulations, including a comparative analysis of its performance against DEHP and DINP. It also outlines experimental protocols for evaluating key properties of plasticized PVC, offering a comprehensive resource for researchers and professionals in material science and drug development.

Performance Characteristics of TINTM in Flexible PVC

TINTM offers a unique combination of properties that make it suitable for high-performance flexible PVC applications.[1] Its branched structure and higher molecular weight contribute to its low volatility and migration resistance, which are critical for applications in sensitive environments such as medical devices and automotive interiors.[2][3]

Key Advantages of TINTM
  • High Thermal Stability: TINTM-plasticized PVC exhibits excellent resistance to thermal degradation, making it suitable for applications requiring continuous high-temperature exposure, such as wire and cable insulation.[2][4]

  • Low Volatility: The low volatility of TINTM minimizes plasticizer loss over time, ensuring the long-term flexibility and integrity of the PVC product. This also reduces the "fogging" effect in automotive interiors.[5][6]

  • Excellent Migration Resistance: TINTM shows superior resistance to migration into liquids (like water and soapy solutions) and other materials, which is a crucial attribute for food contact materials and medical devices.[1][7][8]

  • Good Electrical Properties: Flexible PVC formulations with TINTM maintain good electrical insulation properties, making them ideal for wire and cable applications.[9]

Comparative Performance Data

The selection of a plasticizer is a critical step in formulating flexible PVC, as it directly influences the final properties of the material. The following tables provide a comparative overview of the typical properties of flexible PVC formulations plasticized with TINTM, DEHP, and DINP.

Note: The following data is compiled from various sources and is intended for comparative purposes. Actual values may vary depending on the specific formulation (PVC resin, stabilizers, fillers, etc.) and processing conditions.

Mechanical Properties
PropertyTest MethodTINTMDEHPDINP
Tensile Strength (MPa) ASTM D638 / ISO 52720 - 2518 - 2319 - 24
Elongation at Break (%) ASTM D638 / ISO 527300 - 400350 - 450320 - 420
100% Modulus (MPa) ASTM D638 / ISO 52710 - 148 - 129 - 13
Shore A Hardness ASTM D224085 - 9580 - 9082 - 92
Thermal and Permanence Properties
PropertyTest MethodTINTMDEHPDINP
Volatility (Weight Loss, %, 7 days @ 105°C) -< 1.05 - 102 - 5
Extraction in Water (Weight Loss, %, 24h @ 50°C) ASTM D1239< 0.10.2 - 0.50.1 - 0.3
Extraction in Soapy Water (1%) (Weight Loss, %, 24h @ 50°C) ASTM D1239< 0.21.0 - 2.00.5 - 1.0
Extraction in n-Hexane (Weight Loss, %, 24h @ 23°C) ASTM D12395 - 1015 - 2510 - 20
Electrical Properties
PropertyTest MethodTINTMDEHPDINP
Volume Resistivity (Ohm-cm @ 23°C) ASTM D257> 1 x 10¹²1 - 5 x 10¹¹5 - 9 x 10¹¹

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to evaluate the performance of TINTM and other plasticizers in flexible PVC formulations.

Preparation of Flexible PVC Samples

A typical laboratory-scale preparation of flexible PVC sheets involves the following steps:

  • Compounding:

    • Dry blend PVC resin (e.g., K-value 67-70), plasticizer (e.g., 50 phr - parts per hundred resin), thermal stabilizer (e.g., 2-3 phr of a mixed metal stabilizer), and lubricant (e.g., 0.5-1 phr of stearic acid) in a high-speed mixer.

  • Milling:

    • Transfer the dry blend to a two-roll mill heated to a temperature of 160-170°C.

    • Mill the compound until a homogeneous sheet is formed (typically 5-10 minutes).

  • Pressing:

    • Place the milled sheet into a picture-frame mold of the desired thickness.

    • Preheat the mold in a hydraulic press at 170-180°C for 2-3 minutes under low pressure.

    • Apply high pressure (e.g., 10-15 MPa) for 3-5 minutes.

    • Cool the mold under pressure to room temperature.

  • Conditioning:

    • Condition the pressed sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing, as per ASTM D618.

Determination of Mechanical Properties

4.2.1. Tensile Strength, Elongation at Break, and Modulus (ASTM D638 / ISO 527)

  • Specimen Preparation: Cut dumbbell-shaped specimens from the conditioned PVC sheets using a die cutter (Type IV for non-rigid plastics is common).[7]

  • Test Procedure:

    • Measure the thickness and width of the narrow section of each specimen.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min for flexible PVC).[10]

    • Record the load and elongation until the specimen breaks.

  • Calculations:

    • Tensile Strength: Maximum load divided by the original cross-sectional area.

    • Elongation at Break: Increase in length at break divided by the original gauge length, expressed as a percentage.

    • 100% Modulus: Stress at 100% elongation.

4.2.2. Shore A Hardness (ASTM D2240)

  • Specimen Preparation: Use a flat PVC specimen with a minimum thickness of 6 mm (stacking of thinner sheets is permissible if good contact is maintained).

  • Test Procedure:

    • Place the specimen on a hard, flat surface.

    • Press the durometer indenter firmly and vertically onto the specimen.

    • Read the hardness value on the scale within 1 second of firm contact.

    • Take at least five readings at different locations on the specimen and average the results.

Evaluation of Thermal Stability and Permanence

4.3.1. Volatility (Weight Loss on Heating)

  • Specimen Preparation: Cut rectangular specimens (e.g., 50 mm x 25 mm) from the PVC sheets.

  • Test Procedure:

    • Accurately weigh the specimens (W₁).

    • Place the specimens in a circulating air oven at a specified temperature (e.g., 105°C) for a set duration (e.g., 7 days).

    • After the exposure period, remove the specimens, allow them to cool to room temperature in a desiccator, and reweigh them (W₂).

  • Calculation:

    • Weight Loss (%) = [(W₁ - W₂) / W₁] x 100

4.3.2. Resistance to Extraction (ASTM D1239)

  • Specimen Preparation: Cut circular specimens (e.g., 25 mm diameter) from the PVC sheets.

  • Test Procedure:

    • Accurately weigh the specimens (W₁).

    • Immerse the specimens in the test liquid (e.g., distilled water, 1% soapy water, n-hexane) in a sealed container.

    • Maintain the container at a specified temperature (e.g., 50°C for aqueous solutions, 23°C for solvents) for a set duration (e.g., 24 hours).[11]

    • Remove the specimens, gently wipe them dry, and allow them to condition at room temperature for 2 hours.

    • Reweigh the specimens (W₂).

  • Calculation:

    • Weight Loss (%) = [(W₁ - W₂) / W₁] x 100

Measurement of Electrical Properties

4.4.1. Volume Resistivity (ASTM D257)

  • Specimen Preparation: Use a flat, clean PVC sheet of uniform thickness.

  • Test Procedure:

    • Place the specimen between two electrodes of a resistivity test fixture.

    • Apply a DC voltage (e.g., 500 V) for a specified time (e.g., 60 seconds) to allow for stabilization.[1][8][12][13][14]

    • Measure the resistance using a megohmmeter or electrometer.

  • Calculation:

    • Volume Resistivity (ρᵥ) = (A / t) x Rᵥ

      • Where:

        • A = effective area of the guarded electrode

        • t = average thickness of the specimen

        • Rᵥ = measured volume resistance

Visualizations

Logical Relationship of TINTM Properties

TINTM_Properties cluster_performance cluster_properties TINTM This compound (TINTM) Structure High Molecular Weight & Branched Structure TINTM->Structure Performance Key Performance Characteristics Structure->Performance Properties Resulting PVC Properties Performance->Properties LowVolatility Low Volatility HighThermalStability High Thermal Stability LowMigration Low Migration Applications Suitable Applications Properties->Applications Durability Enhanced Durability HeatResistance Improved Heat Resistance Safety Increased Safety in Sensitive Applications

Caption: Logical flow from TINTM's structure to its performance in PVC applications.

Experimental Workflow for Plasticizer Evaluation

Plasticizer_Evaluation_Workflow cluster_testing Start Start: Define Formulation Compounding Compounding (PVC + Plasticizer + Additives) Start->Compounding Processing Processing (Milling & Pressing) Compounding->Processing SamplePrep Sample Preparation & Conditioning Processing->SamplePrep Testing Performance Testing SamplePrep->Testing Analysis Data Analysis & Comparison Testing->Analysis Mechanical Mechanical Tests (Tensile, Hardness) Thermal Thermal/Permanence (Volatility, Extraction) Electrical Electrical Tests (Volume Resistivity) End End: Select Optimal Plasticizer Analysis->End

Caption: A generalized workflow for the evaluation of plasticizers in flexible PVC.

Conclusion

This compound stands out as a high-performance plasticizer for flexible PVC, offering significant advantages in terms of thermal stability, low volatility, and migration resistance compared to conventional phthalates like DEHP and DINP. These properties make TINTM an excellent choice for demanding applications where long-term durability and safety are paramount. The provided experimental protocols offer a standardized framework for researchers and scientists to conduct a thorough evaluation and comparison of different plasticizers, enabling the formulation of high-quality flexible PVC compounds tailored to specific performance requirements.

References

Application Notes and Protocols: Triisononyl Trimellitate (TINTM) in High-Temperature Wire Insulation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triisononyl trimellitate (TINTM) is a high-performance plasticizer increasingly specified for demanding applications in the wire and cable industry. Its superior thermal stability, low volatility, and excellent electrical properties make it an ideal choice for polyvinyl chloride (PVC) insulation intended for high-temperature environments, such as those rated for 90°C and 105°C continuous operation.[1] These application notes provide a comprehensive overview of the properties, performance data, and testing protocols for PVC compounds plasticized with TINTM for high-temperature wire insulation.

Key Performance Characteristics

TINTM imparts several desirable characteristics to PVC insulation, primarily due to its higher molecular weight and branched structure compared to conventional plasticizers.[2]

  • High Thermal Stability: TINTM-plasticized PVC exhibits excellent retention of mechanical properties after prolonged exposure to high temperatures.[2] This is crucial for preventing insulation cracking and maintaining flexibility throughout the service life of the cable.

  • Low Volatility: The low volatility of TINTM ensures minimal plasticizer loss during processing and service, which contributes to the long-term stability and performance of the insulation.[3]

  • Excellent Electrical Properties: PVC compounds formulated with TINTM maintain high volume resistivity and good dielectric properties even at elevated operating temperatures, ensuring reliable electrical insulation.

  • Good Compatibility with PVC: TINTM shows excellent compatibility with PVC resin, leading to smooth processing and a uniform, high-quality insulation material.

Representative Formulation

A typical formulation for a 105°C-rated PVC wire insulation compound using TINTM is provided below. The exact proportions may be adjusted based on specific performance requirements and processing conditions.

ComponentParts per Hundred Resin (PHR)Function
PVC Resin (K-value 68-71)100Base polymer
This compound (TINTM) 45 - 55 Primary Plasticizer
Tribasic Lead Sulfate (TBLS)5 - 7Heat Stabilizer
Dibasic Lead Phthalate (DBLP)2 - 4Heat Stabilizer
Calcium Carbonate (coated)10 - 20Filler (improves electrical and mechanical properties)
Stearic Acid0.2 - 0.5Lubricant
Antioxidant (e.g., hindered phenolic)0.2 - 0.5Improves long-term thermal stability

Data Presentation

The following tables summarize the typical performance data of PVC insulation plasticized with TINTM compared to a conventional plasticizer, Dioctyl Phthalate (DOP), for high-temperature applications.

Table 1: Thermal Aging Performance (105°C)
PropertyTest MethodPVC with TINTM (50 PHR)PVC with DOP (50 PHR)
Initial Mechanical Properties
Tensile Strength (MPa)ASTM D63822.523.0
Elongation at Break (%)ASTM D638280300
After 7 Days @ 136°C (UL 1581)
Tensile Strength Retention (%)ASTM D6389575
Elongation at Break Retention (%)ASTM D6388560
After 14 Days @ 136°C (UL 1581)
Tensile Strength Retention (%)ASTM D6388855
Elongation at Break Retention (%)ASTM D6387540
Table 2: Electrical Properties at Elevated Temperatures
PropertyTest MethodTemperaturePVC with TINTM (50 PHR)PVC with DOP (50 PHR)
Volume Resistivity (Ω·cm)ASTM D25723°C2 x 10¹⁴1 x 10¹⁴
90°C5 x 10¹²8 x 10¹⁰
105°C1 x 10¹²2 x 10¹⁰
Dielectric Constant (at 1 kHz)ASTM D15023°C4.24.5
90°C5.86.5
Dissipation Factor (at 1 kHz)ASTM D15023°C0.040.05
90°C0.120.18

Experimental Protocols

Detailed methodologies for the key experiments are provided below. All testing should be performed on appropriately prepared and conditioned samples of the PVC insulation compound.

Protocol 1: Thermal Aging

Objective: To evaluate the retention of mechanical properties of the PVC insulation after exposure to elevated temperatures.

Apparatus:

  • Forced-air circulating oven

  • Tensile testing machine

  • Micrometer

Procedure:

  • Prepare dumbbell-shaped test specimens from the PVC insulation material according to ASTM D638.

  • Measure the initial thickness and width of the gauge section of the specimens.

  • Place a set of specimens in the forced-air oven preheated to the specified aging temperature (e.g., 136°C as per UL 1581 for 105°C rated wire).

  • Age the specimens for the specified duration (e.g., 7 days, 14 days).

  • After the aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours.

  • Conduct tensile testing on both the unaged (control) and aged specimens according to the procedure outlined in Protocol 3.

  • Calculate the retention of tensile strength and elongation at break as a percentage of the initial values.

Protocol 2: Volume Resistivity

Objective: To determine the electrical resistance through the volume of the PVC insulation material.

Apparatus:

  • Megohmmeter or electrometer with a voltage source

  • Three-electrode test fixture (as per ASTM D257)

  • Environmental chamber for temperature control

Procedure:

  • Prepare circular or rectangular plate specimens of the PVC insulation with a uniform thickness.

  • Clean the specimens with a suitable solvent (e.g., ethanol) to remove any surface contamination and allow them to dry completely.

  • Place the specimen in the three-electrode test fixture within the environmental chamber.

  • Condition the specimen at the desired test temperature (e.g., 23°C, 90°C, 105°C) for a sufficient time to reach thermal equilibrium.

  • Apply a specified DC voltage (e.g., 500 V) across the electrodes for 60 seconds.

  • Measure the resistance using the megohmmeter.

  • Calculate the volume resistivity using the formula specified in ASTM D257, taking into account the geometry of the specimen and the electrode arrangement.

Protocol 3: Tensile Strength and Elongation at Break

Objective: To measure the mechanical strength and ductility of the PVC insulation.

Apparatus:

  • Tensile testing machine with a suitable load cell and grips

  • Extensometer (optional, for precise elongation measurement)

  • Micrometer

Procedure:

  • Prepare dumbbell-shaped test specimens from the PVC insulation material according to ASTM D638.

  • Measure the thickness and width of the gauge section of each specimen at several points and use the average values for cross-sectional area calculation.

  • Set the grip separation and the crosshead speed of the tensile testing machine as specified in the standard (e.g., 500 mm/min for flexible PVC).

  • Mount the specimen in the grips of the tensile tester.

  • Start the test and record the load versus elongation until the specimen breaks.

  • The tensile strength is calculated by dividing the maximum load by the original cross-sectional area.

  • The elongation at break is calculated as the percentage increase in the original gauge length at the point of rupture.

Visualizations

TINTM_Properties_Workflow cluster_properties Key Properties of TINTM cluster_performance Performance in PVC Insulation cluster_application Application Benefit High_MW High Molecular Weight Low_Volatility Low Volatility High_MW->Low_Volatility Branched_Structure Branched Structure Excellent_Compatibility Excellent Compatibility Branched_Structure->Excellent_Compatibility High_Thermal_Stability High Thermal Stability Low_Volatility->High_Thermal_Stability High_Temp_Insulation High-Temperature Wire Insulation High_Thermal_Stability->High_Temp_Insulation Good_Electrical_Properties Good Electrical Properties Good_Electrical_Properties->High_Temp_Insulation Excellent_Compatibility->High_Temp_Insulation

Caption: Logical flow of TINTM's properties to its application benefit.

Experimental_Workflow cluster_preparation Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Formulation PVC Compound Formulation Mixing High-Speed Mixing Formulation->Mixing Extrusion Extrusion into Sheets/Insulation Mixing->Extrusion Conditioning Specimen Conditioning (24h @ 23°C) Extrusion->Conditioning Thermal_Aging Thermal Aging (UL 1581) Conditioning->Thermal_Aging Electrical_Tests Electrical Properties (ASTM D257, D150) Conditioning->Electrical_Tests Mechanical_Tests Mechanical Properties (ASTM D638) Conditioning->Mechanical_Tests Data_Comparison Data Comparison and Analysis Thermal_Aging->Data_Comparison Electrical_Tests->Data_Comparison Mechanical_Tests->Data_Comparison

Caption: Experimental workflow for evaluating PVC wire insulation.

References

Application Note: Triisononyl Trimellitate as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisononyl trimellitate (TINTM) is a high molecular weight, low volatility, and thermally stable branched-chain ester.[1][2] Its primary application is as a specialty plasticizer in the manufacturing of polymers, particularly for high-temperature applications such as wire and cable insulation and automotive interiors.[1][3] The inherent properties of TINTM, including high purity, chemical inertness, and stability, make it a strong candidate for use as a reference standard in various analytical applications, particularly in the analysis of complex matrices where a non-volatile internal standard is advantageous.

This application note provides a comprehensive overview of the potential use of this compound as a reference standard in analytical chemistry. It includes detailed protocols for its use in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with its physical and chemical properties.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper application. The key properties of TINTM are summarized in the table below.

PropertyValueReference
Molecular Formula C36H60O6[1][4][5]
Molecular Weight 588.86 g/mol [4][5]
CAS Number 53894-23-8[1][4][5]
Appearance Liquid[6]
Purity (Ester Content) > 99%[2][3]
Density 0.973 - 0.983 g/cm³ at 20°C[3][4]
Boiling Point 349.8°C at 101,325 Pa[4]
Water Solubility 5.4 ng/L at 20°C[4]
Vapor Pressure 0.011 Pa at 20°C[4]
LogP 9.9 at 55°C[4]

Applications as a Reference Standard

Due to its high boiling point, low volatility, and excellent thermal stability, TINTM is particularly suitable as an internal standard for the quantification of other high molecular weight, non-volatile analytes in complex matrices. Potential applications include:

  • Extractables and Leachables (E&L) Studies: In the analysis of E&L from medical devices, pharmaceutical packaging, and food contact materials, TINTM can serve as a reliable internal standard for the quantification of migrated plasticizers and other polymer additives.[7]

  • Polymer Additive Analysis: TINTM can be used as a reference standard for the quantification of other trimellitate plasticizers or high molecular weight additives in polymer formulations.

  • Quality Control of Raw Materials: In the quality control of raw materials for pharmaceutical and medical device manufacturing, TINTM can be used to verify the identity and purity of related compounds.

Experimental Protocols

The following are proposed protocols for the use of TINTM as a reference standard in GC-MS and LC-MS/MS analysis. These are based on established methods for similar compounds, such as trioctyl trimellitate (TOTM).[8]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of thermally stable, volatile, and semi-volatile compounds.

1. Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of TINTM reference standard and dissolve in 10 mL of a suitable solvent (e.g., n-hexane, dichloromethane).

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).

2. Sample Preparation (Example: Polymer Extraction):

  • Accurately weigh approximately 1 g of the polymer sample.

  • Spike the sample with a known amount of TINTM internal standard solution.

  • Perform solvent extraction using an appropriate technique (e.g., Soxhlet, ultrasound-assisted extraction, or accelerated solvent extraction) with a suitable solvent.

  • Concentrate the extract and reconstitute it in a known volume of solvent.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

3. GC-MS Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 290°C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial 60°C for 1 min, ramp to 250°C at 20°C/min, then ramp to 320°C at 12°C/min and hold for 15 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantitative Ion (m/z) To be determined based on TINTM mass spectrum
Qualitative Ions (m/z) To be determined based on TINTM mass spectrum
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is suitable for the analysis of non-volatile and thermally labile compounds.

1. Standard and Sample Preparation:

  • Follow the same procedure as for the GC-MS protocol, but use a solvent compatible with reversed-phase LC (e.g., acetonitrile, methanol).

2. LC-MS/MS Conditions:

ParameterRecommended Setting
Liquid Chromatograph Agilent 1290 Infinity II LC or equivalent
Column ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 80% B to 100% B over 5 min, hold at 100% B for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Mass Spectrometer Agilent 6470 Triple Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MRM Transitions To be determined by infusion of TINTM standard

Visualization of Experimental Workflows and Logic

The following diagrams illustrate the logical considerations for selecting TINTM as a reference standard and a typical experimental workflow.

TINTM_Selection_Logic cluster_properties Physicochemical Properties cluster_suitability Suitability as Reference Standard cluster_applications Analytical Applications prop1 High Purity (>99%) suitability Suitable as Internal/Reference Standard prop1->suitability prop2 High Molecular Weight prop2->suitability prop3 Low Volatility prop3->suitability prop4 High Thermal Stability prop4->suitability prop5 Chemical Inertness prop5->suitability app1 E&L Studies suitability->app1 app2 Polymer Additive Analysis suitability->app2 app3 QC of Raw Materials suitability->app3

Caption: Logical flow for selecting TINTM as a reference standard.

Experimental_Workflow start Start prep_std Prepare TINTM Reference Standards start->prep_std prep_sample Prepare Sample (e.g., Polymer Extraction) start->prep_sample analysis GC-MS or LC-MS/MS Analysis prep_std->analysis spike Spike Sample with TINTM Internal Standard prep_sample->spike spike->analysis data_proc Data Processing (Integration & Calibration) analysis->data_proc quant Quantification of Analytes data_proc->quant report Generate Report quant->report

Caption: General experimental workflow for using TINTM as a reference standard.

Conclusion

This compound exhibits many of the ideal characteristics of a reference standard for analytical chemistry, particularly for applications involving the analysis of high molecular weight and non-volatile compounds. Its high purity, low volatility, and thermal stability make it an excellent candidate for use as an internal standard in GC-MS and LC-MS/MS methods. The protocols and information provided in this application note offer a solid foundation for researchers, scientists, and drug development professionals to develop and validate analytical methods using TINTM as a reference standard. While not yet widely established as a certified reference material, its properties warrant its consideration for such applications.

References

Application Note: Rheological Characterization of Flexible PVC Compounds Formulated with Triisononyl Trimellitate (TINTM)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive overview of the rheological studies of Polyvinyl Chloride (PVC) compounds plasticized with Triisononyl Trimellitate (TINTM). TINTM is a high-performance, high-molecular-weight plasticizer known for its low volatility, excellent thermal stability, and high permanence, making it a preferred choice for demanding applications such as automotive interiors and high-temperature wire and cable insulation.[1] Understanding the rheological behavior of PVC-TINTM compounds is crucial for optimizing processing conditions, ensuring product quality, and predicting end-use performance. This document details the experimental protocols for key rheological analyses, presents illustrative quantitative data in tabular format, and provides a logical workflow for conducting such studies.

Introduction

Polyvinyl Chloride (PVC) is a versatile and widely used thermoplastic polymer. Its properties can be tailored over a broad range by incorporating additives, with plasticizers being one of the most significant.[2] Plasticizers reduce the glass transition temperature (Tg) of PVC, imparting flexibility and improving processability by lowering the melt viscosity.[3] this compound (TINTM) is a specialty trimellitate plasticizer that offers superior performance compared to conventional phthalate plasticizers, particularly in applications requiring high-temperature resistance and low migration.[1][4]

The rheological properties of a polymer compound, which describe its deformation and flow characteristics, are fundamental to its processing behavior.[5] For PVC-TINTM compounds, a thorough rheological evaluation is essential for defining the processing window in techniques such as extrusion, injection molding, and calendering.[6] This application note outlines the standard methodologies for characterizing the melt flow behavior of these compounds.

Experimental Protocols

The following are detailed protocols for three common rheological measurement techniques used to characterize PVC-TINTM compounds.

Melt Flow Index (MFI) Measurement

The Melt Flow Index is a single-point measurement that provides a qualitative assessment of a material's flowability under specific conditions of temperature and load. It is a widely used quality control parameter.[7]

Apparatus: Melt Flow Indexer (Plastometer)

Standard: ASTM D1238, ASTM D3364 (for PVC compounds)[8]

Procedure:

  • Sample Preparation: Ensure the PVC-TINTM compound is in a dry, free-flowing powder or pellet form. If necessary, dry the sample to a moisture content below 0.3%.

  • Instrument Setup:

    • Set the barrel temperature of the MFI apparatus to the desired testing temperature (e.g., 175°C, 185°C, or 195°C).

    • Select the appropriate piston and weight to apply the desired load (e.g., 5 kg, 10 kg, or 21.6 kg).

  • Measurement:

    • Once the barrel temperature has stabilized, charge a specified amount of the PVC-TINTM compound into the barrel.

    • Allow the material to preheat for a specified duration (e.g., 6-8 minutes) to ensure thermal equilibrium.

    • Place the piston with the selected weight onto the molten material in the barrel.

    • Allow the material to extrude through the die.

    • After a steady flow is established, collect the extrudate for a fixed period (e.g., 1 minute).

    • Weigh the collected extrudate.

  • Calculation: The MFI is calculated in grams per 10 minutes (g/10 min).

Torque Rheometry

Torque rheometry is a powerful technique for simulating the mixing and processing of PVC compounds in a laboratory-scale internal mixer. It provides information on fusion characteristics, melt viscosity, and thermal stability.[5][9]

Apparatus: Torque Rheometer with a heated mixing bowl and roller or Banbury-type rotors.

Standard: ASTM D2538[7][10]

Procedure:

  • Sample Preparation: Use a dry blend of the PVC-TINTM formulation.

  • Instrument Setup:

    • Preheat the mixing bowl to the desired test temperature (e.g., 160°C, 170°C, or 180°C).

    • Set the rotor speed to a specified value (e.g., 50 rpm or 60 rpm).

  • Measurement:

    • Charge a pre-weighed amount of the PVC-TINTM compound into the mixing chamber.

    • Record the torque and melt temperature as a function of time.

  • Data Analysis: The resulting rheogram (torque vs. time) provides key parameters:

    • Loading Peak: The initial torque peak upon material addition.

    • Fusion Time: The time to reach the fusion peak.

    • Fusion Torque: The torque at the fusion peak.

    • Equilibrium Torque: The steady-state torque after fusion, which is indicative of the melt viscosity.

    • Thermal Stability Time: The time at which a significant increase in torque is observed due to degradation.

Capillary Rheometry

Capillary rheometry is used to determine the shear viscosity of a polymer melt over a range of shear rates and temperatures, simulating the flow conditions in an extruder die.[11][12]

Apparatus: Capillary Rheometer

Standard: ASTM D3835, ISO 11443[11]

Procedure:

  • Sample Preparation: The PVC-TINTM compound should be in a form suitable for feeding into the rheometer barrel (e.g., pellets or powder).

  • Instrument Setup:

    • Equip the rheometer with a capillary die of known dimensions (length and diameter).

    • Set the barrel to the desired test temperature (e.g., 180°C, 190°C, or 200°C).

  • Measurement:

    • Load the sample into the rheometer barrel and allow it to reach thermal equilibrium.

    • Extrude the molten material through the capillary die at a series of pre-defined piston speeds.

    • Record the pressure drop across the die for each piston speed.

  • Calculation:

    • Calculate the apparent shear rate at the wall of the capillary for each piston speed.

    • Calculate the apparent shear stress at the wall from the pressure drop.

    • The apparent shear viscosity is the ratio of shear stress to shear rate.

    • Apply corrections (e.g., Bagley and Rabinowitsch corrections) to obtain the true shear stress, shear rate, and viscosity.

Data Presentation

The following tables present illustrative data for a typical flexible PVC compound formulated with varying levels of TINTM. This data reflects expected rheological trends and is intended for comparative purposes.

Table 1: Melt Flow Index of PVC-TINTM Compounds at 175°C

TINTM Concentration (phr*)Load (kg)MFI (g/10 min)
4052.5
5054.8
6058.2

*phr: parts per hundred resin

Table 2: Torque Rheometry Data for PVC-TINTM Compounds at 170°C and 60 rpm

TINTM Concentration (phr)Fusion Time (s)Fusion Torque (Nm)Equilibrium Torque (Nm)
401204530
501054025
60903520

Table 3: Apparent Shear Viscosity (Pa·s) of PVC-TINTM Compounds at 190°C

Shear Rate (s⁻¹)PVC + 40 phr TINTMPVC + 50 phr TINTMPVC + 60 phr TINTM
10350028002200
50180014001100
1001200950750
500450350280
1000280220180

Visualizations

The following diagrams illustrate the logical workflow for conducting rheological studies and the relationship between key rheological parameters.

Rheological_Study_Workflow cluster_prep Preparation cluster_testing Rheological Testing cluster_analysis Data Analysis & Interpretation Formulation PVC-TINTM Formulation (Varying TINTM phr) Compounding Compounding (Dry Blending/Pelletizing) Formulation->Compounding MFI Melt Flow Index (MFI) ASTM D1238 Compounding->MFI Torque Torque Rheometry ASTM D2538 Compounding->Torque Capillary Capillary Rheometry ASTM D3835 Compounding->Capillary Data_Processing Data Processing & Calculation MFI->Data_Processing Torque->Data_Processing Capillary->Data_Processing Interpretation Interpretation of Results Data_Processing->Interpretation Optimization Process Optimization Interpretation->Optimization Rheological_Parameters cluster_inputs Input Variables cluster_outputs Measured Rheological Properties Temperature Temperature Viscosity Melt Viscosity Temperature->Viscosity inversely affects MFI Melt Flow Index Temperature->MFI directly affects ShearRate Shear Rate ShearRate->Viscosity inversely affects TINTM_Conc TINTM Concentration TINTM_Conc->Viscosity inversely affects Torque Torque TINTM_Conc->Torque inversely affects TINTM_Conc->MFI directly affects

References

Application Notes and Protocols for the Determination of Ester Content in Triisononyl Trimellitate (TINTM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative determination of the ester content of Triisononyl trimellitate (TINTM), a high molecular weight plasticizer. The primary methods covered are Gas Chromatography (GC) and Saponification Titration. These protocols are designed to ensure accurate and reproducible results for quality control and research applications.

Introduction

This compound (TINTM) is a tris-ester of trimellitic acid and isononyl alcohol. Its high purity is crucial for its performance as a plasticizer in various applications, including medical devices and wire insulation. The ester content is a primary indicator of its purity. This document outlines two established methods for its determination.

Quantitative Data Summary

The following table summarizes typical specifications and expected results for this compound analysis.

ParameterTypical Value/SpecificationMethod Reference
Ester Content ≥ 99.5 %Gas Chromatography
Saponification Value 280 - 290 mg KOH/gTitration (Calculated)
Acid Value ≤ 0.1 mg KOH/gTitration
Molecular Weight 588.86 g/mol -

Method 1: Gas Chromatography (GC) for Purity and Ester Content

Gas chromatography is a powerful technique for separating and quantifying the components of a volatile mixture. For high-boiling point esters like TINTM, a high-temperature capillary GC method is employed to determine the purity, which is directly correlated to the ester content.

Experimental Protocol: GC-FID Analysis

Objective: To determine the purity of TINTM by calculating the area percentage of the main TINTM peak relative to the total area of all detected peaks.

Instrumentation and Materials:

  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • GC Column: A non-polar capillary column, such as a DB-5ht or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), capable of high-temperature operation.

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Gases for FID: Hydrogen and compressed air, high purity.

  • Sample Solvent: High-purity acetone or isopropanol.

  • Syringe: 10 µL GC syringe.

  • Vials: 2 mL autosampler vials with septa.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the TINTM sample into a 10 mL volumetric flask.

    • Dissolve the sample in the chosen solvent (e.g., acetone) and dilute to the mark. Mix thoroughly.

  • GC Instrument Setup:

    • Injector Temperature: 320°C

    • Detector (FID) Temperature: 340°C

    • Oven Temperature Program:

      • Initial Temperature: 180°C, hold for 2 minutes.

      • Ramp Rate: 15°C/minute.

      • Final Temperature: 340°C, hold for 10 minutes.

    • Carrier Gas Flow Rate: Set to an appropriate linear velocity for the column (e.g., ~35 cm/sec for Helium).

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Analysis:

    • Inject the prepared sample solution into the GC system.

    • Record the chromatogram until all components have eluted. The TINTM peak will be the major peak at a high retention time.

  • Calculation of Ester Content:

    • The ester content is determined by the area normalization method.[1]

    • Calculate the percentage of the TINTM peak area relative to the total area of all peaks in the chromatogram (excluding the solvent peak).

    Ester Content (%) = (Area of TINTM Peak / Total Area of All Peaks) x 100

Expected Results: A successful analysis will show a single major peak for TINTM, with any impurities appearing as much smaller peaks. For high-purity TINTM, the ester content should be ≥ 99.5%.

Method 2: Saponification Titration for Ester Value

Saponification is the hydrolysis of an ester using a strong base to produce an alcohol and the salt of a carboxylic acid.[2][3] By using a known excess of base and then back-titrating the unreacted base, the amount of base consumed in the saponification can be determined. This is used to calculate the Saponification Value, which can then be converted to the ester content.

Experimental Protocol: Saponification Value Determination

Objective: To determine the amount of potassium hydroxide required to saponify the TINTM sample, and from this, calculate the ester content. This method is based on principles outlined in standard methods for fats and oils.[4][5]

Instrumentation and Materials:

  • Reflux Apparatus: 250 mL round-bottom flask with a condenser.

  • Heating Mantle or Water Bath.

  • Burette: 50 mL, Class A.

  • Pipette: 25 mL, Class A.

  • Analytical Balance: Accurate to 0.1 mg.

  • Reagents:

    • 0.5 M Ethanolic Potassium Hydroxide (KOH) Solution: Dissolve approximately 30 g of KOH in 20 mL of deionized water and dilute to 1 L with ethanol.

    • 0.5 M Hydrochloric Acid (HCl) Solution: Standardized.

    • Phenolphthalein Indicator Solution: 1% in ethanol.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1.5 - 2.0 g of the TINTM sample into the 250 mL round-bottom flask.

  • Saponification:

    • Using a pipette, add exactly 25.0 mL of the 0.5 M ethanolic KOH solution to the flask.

    • Attach the condenser and place the flask on the heating source.

    • Heat the mixture to reflux and maintain reflux for 60 minutes to ensure complete saponification.[4] Swirl the flask occasionally.

  • Titration:

    • Allow the flask to cool to room temperature.

    • Add a few drops of phenolphthalein indicator to the solution. The solution should be basic (pink/violet).

    • Titrate the excess (unreacted) KOH with the standardized 0.5 M HCl solution until the pink color just disappears.

    • Record the volume of HCl used (V_sample).

  • Blank Determination:

    • Perform a blank titration by following the same procedure (refluxing and titrating) but without adding the TINTM sample.

    • Record the volume of HCl used for the blank (V_blank).

Calculations:

  • Saponification Value (SV):

    • The Saponification Value is the number of milligrams of KOH required to saponify one gram of the sample.[4][6]

    SV (mg KOH/g) = [(V_blank - V_sample) x M_HCl x 56.11] / W_sample

    Where:

    • V_blank = volume of HCl for blank (mL)

    • V_sample = volume of HCl for sample (mL)

    • M_HCl = Molarity of the HCl solution (mol/L)

    • 56.11 = Molecular weight of KOH ( g/mol )

    • W_sample = Weight of the TINTM sample (g)

  • Ester Content (%):

    • The ester content can be calculated from the Saponification Value and the molecular weight of TINTM. Since TINTM has three ester groups, 3 moles of KOH are required to saponify 1 mole of TINTM.

    Theoretical SV of pure TINTM = (3 x 56.11 g/mol x 1000 mg/g) / 588.86 g/mol = 285.8 mg KOH/g

    Ester Content (%) = (Measured SV / Theoretical SV) x 100

Expected Results: The saponification value for high-purity TINTM is expected to be in the range of 280-290 mg KOH/g, corresponding to an ester content of ≥ 99.5%.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflows for the described analytical procedures.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh TINTM B Dissolve in Solvent A->B C Dilute to Volume B->C D Inject Sample into GC C->D E Separation on Column D->E F FID Detection E->F G Integrate Peak Areas F->G H Calculate Area % G->H I Report Ester Content H->I

Caption: Workflow for Ester Content Determination by Gas Chromatography.

Titration_Workflow cluster_blank Blank Determination A Weigh TINTM Sample B Add Excess Ethanolic KOH A->B C Reflux for 60 min B->C D Cool to Room Temp C->D E Add Indicator D->E F Titrate with Std. HCl E->F G Record Volume (V_sample) F->G J Calculate Saponification Value G->J H Repeat A-F without Sample I Record Volume (V_blank) H->I I->J K Calculate % Ester Content J->K

Caption: Workflow for Saponification Titration Method.

References

Application Notes & Protocols for Measuring Triisononyl Trimellitate (TINTM) Leaching from PVC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for designing and executing experiments to quantify the leaching of Triisononyl trimellitate (TINTM), a common plasticizer, from Polyvinyl Chloride (PVC) materials. The protocols outlined below are intended for an audience with a foundational understanding of analytical chemistry techniques.

Introduction

Polyvinyl chloride (PVC) is a versatile polymer extensively used in medical devices, pharmaceutical packaging, and laboratory equipment. To impart flexibility to otherwise rigid PVC, plasticizers are added. This compound (TINTM) is a high-molecular-weight plasticizer often used as a safer alternative to some ortho-phthalates. However, concerns remain about the potential for these plasticizers to leach from the PVC matrix into drugs, biologics, or other solutions, which could pose a risk to patient safety and impact drug efficacy.

This document details a comprehensive experimental setup to accurately measure the amount of TINTM that leaches from PVC materials under simulated use conditions. The methodology covers the leaching process, sample preparation, and subsequent analysis using chromatographic techniques.

Experimental Design and Considerations

The design of a TINTM leaching study is critical for obtaining meaningful and reproducible data. Key parameters that must be controlled include the choice of a simulant solution, the temperature and duration of contact, and the hydrodynamics of the system (static vs. dynamic).

Key Parameters:

  • Simulant Solution: The choice of simulant is crucial and should mimic the properties of the drug product or biological fluid that will be in contact with the PVC. For lipid-based formulations or to simulate a worst-case scenario for lipophilic compounds, a mixture of ethanol and water (e.g., 50/50 v/v) is often employed. For aqueous solutions, purified water or a buffered saline solution may be more appropriate.

  • Contact Temperature: The temperature should reflect the intended use and storage conditions of the PVC product. For many medical applications, ambient temperature (e.g., 25°C) is a relevant testing condition.

  • Contact Time: The duration of the experiment should align with the maximum anticipated contact time in a real-world scenario. For instance, a 24-hour period is often used to simulate a continuous intravenous infusion.

  • Flow Rate: In applications involving fluid transfer, such as infusion sets, the flow rate can influence the rate of leaching. Therefore, dynamic testing that mimics clinical flow rates may be necessary.

Experimental Protocols

Leaching Protocol (Migration Assay)

This protocol describes a dynamic leaching study to simulate the use of PVC tubing in an infusion setup.

Materials:

  • PVC tubing containing TINTM

  • Peristaltic pump or syringe pump

  • Simulant solution (e.g., 50% ethanol in water)

  • Glass collection vials (pre-cleaned with a suitable solvent to avoid contamination)

  • Non-PVC tubing (for connections, if necessary)

  • Thermostatically controlled environment (e.g., incubator or water bath set to 25°C)

Procedure:

  • Cut a defined length of the PVC tubing to be tested. The surface area to volume ratio should be recorded.

  • Set up the experimental apparatus by connecting the PVC tubing to the pump and a collection vial. Ensure all connections are secure.

  • Place the setup in a temperature-controlled environment and allow it to equilibrate to the target temperature (e.g., 25°C).

  • Pump the simulant solution through the PVC tubing at a pre-determined flow rate (e.g., 1 mL/h, 5 mL/h, or 10 mL/h).

  • Collect the leachate (the simulant solution that has passed through the tubing) in the glass vials at specified time intervals (e.g

Synthesis of Triisononyl trimellitate from trimellitic anhydride and isononyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Triisononyl trimellitate (TINTM), a high-molecular-weight plasticizer, from trimellitic anhydride and isononyl alcohol. The procedure outlines the esterification reaction, including recommended catalyst and reaction conditions, followed by a comprehensive purification process. Characterization data and expected analytical results are also presented.

Introduction

This compound (TINTM) is a primary plasticizer valued for its low volatility, high thermal stability, and excellent resistance to migration. These properties make it a crucial component in a variety of applications, including high-temperature resistant electrical wire and cable insulation, automotive interiors, and other demanding flexible PVC applications. The synthesis of TINTM is typically achieved through the direct esterification of trimellitic anhydride with isononyl alcohol. This process yields a product with high purity and desirable performance characteristics.

Reaction Scheme

The synthesis of this compound proceeds via the esterification of one molecule of trimellitic anhydride with three molecules of isononyl alcohol.

Reaction Scheme

Figure 1. Overall reaction for the synthesis of this compound.

Experimental Protocols

Materials and Equipment
  • Trimellitic anhydride (C₉H₄O₅)

  • Isononyl alcohol (C₉H₂₀O)

  • Catalyst (e.g., Tetra-n-butyl titanate, p-Toluenesulfonic acid, or Sulfuric acid)

  • Nitrogen gas (inert atmosphere)

  • Sodium hydroxide (for neutralization)

  • Sodium chloride (for brine wash)

  • Anhydrous sodium sulfate (for drying)

  • Reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus with a condenser

  • Heating mantle

  • Vacuum distillation setup

  • Separatory funnel

  • Standard laboratory glassware

Synthesis Procedure

A detailed step-by-step protocol for the synthesis of this compound is provided below.

3.2.1. Esterification Reaction

  • Reaction Setup: Assemble a clean and dry reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus connected to a condenser.

  • Charging Reactants: Charge the reaction vessel with trimellitic anhydride and isononyl alcohol. A molar ratio of approximately 1:3.1 to 1:3.5 (trimellitic anhydride to isononyl alcohol) is recommended to drive the reaction to completion.

  • Inert Atmosphere: Purge the reaction system with nitrogen gas and maintain a gentle nitrogen flow throughout the reaction to prevent oxidation and side reactions.

  • Catalyst Addition: Add the catalyst to the reaction mixture. The amount of catalyst typically ranges from 0.1% to 0.5% by weight of the reactants.

  • Heating and Water Removal: Begin stirring the mixture and gradually heat the reactor to the desired reaction temperature, typically between 180°C and 220°C. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring Reaction Progress: The reaction progress can be monitored by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected, and the acid value of the reaction mixture drops to a specified low level (e.g., < 0.5 mg KOH/g). The reaction time is typically in the range of 4 to 8 hours.

3.2.2. Purification

  • Neutralization: After the reaction is complete, cool the mixture to approximately 80-90°C. Neutralize the excess catalyst and any remaining acidic species by adding a dilute aqueous solution of sodium hydroxide. Stir vigorously for 30-60 minutes.

  • Washing: Transfer the mixture to a separatory funnel and wash with hot water to remove the neutralized catalyst and any water-soluble impurities. Follow with a brine wash to facilitate phase separation.

  • Removal of Excess Alcohol: Remove the excess isononyl alcohol from the organic layer by vacuum distillation.

  • Drying: Dry the crude product over anhydrous sodium sulfate.

  • Filtration: Filter the dried product to remove the drying agent and any solid impurities, yielding the final this compound product.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound based on established procedures.[1]

Table 1: Reactant Quantities and Product Yield

Reactant/ProductMolecular Weight ( g/mol )MolesMass (g)
Trimellitic Anhydride192.133.0576.3
Isononyl Alcohol144.2511.681685
This compound588.87~2.94~1731
Theoretical Yield 1760.8
Actual Yield 1731
Percent Yield ~98%

Table 2: Typical Product Specifications

PropertyValue
AppearanceClear, colorless to pale yellow viscous liquid
Acid Number (mg KOH/g)< 0.1
Ester Content (%)> 99.5
Water Content (%)< 0.1
Color (APHA)< 50
Viscosity @ 25°C (cP)200 - 300

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Table 3: Expected Analytical Data

TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons of the trimellitate core and the aliphatic protons of the isononyl chains.
¹³C NMR Resonances for the carbonyl carbons of the ester groups, aromatic carbons, and the various carbons of the isononyl chains.
FTIR (cm⁻¹) Strong C=O stretching vibration for the ester groups (~1730-1740 cm⁻¹), C-O stretching vibrations (~1270-1030 cm⁻¹), aromatic C-H stretching (~3030-3100 cm⁻¹), and aliphatic C-H stretching (~2850-2960 cm⁻¹).
GC-MS A major peak corresponding to the molecular weight of this compound with a characteristic fragmentation pattern.

Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage reactants Charge Reactants: Trimellitic Anhydride Isononyl Alcohol catalyst Add Catalyst reactants->catalyst 1 esterification Esterification Reaction (180-220°C, N₂ atmosphere) Water Removal via Dean-Stark catalyst->esterification 2 monitoring Monitor Reaction Progress (Water collection, Acid value) esterification->monitoring 3 neutralization Neutralization (aq. NaOH) monitoring->neutralization Reaction Complete washing Washing (Hot Water, Brine) neutralization->washing 4 distillation Vacuum Distillation (Removal of excess alcohol) washing->distillation 5 drying Drying (Anhydrous Na₂SO₄) distillation->drying 6 filtration Filtration drying->filtration 7 final_product Final Product: This compound filtration->final_product 8

Caption: Experimental workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Triisononyl Trimellitate (TINTM)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges encountered during the synthesis of Triisononyl trimellitate (TINTM).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound (TINTM)?

A1: The synthesis of TINTM is primarily achieved through the direct esterification of trimellitic anhydride with isononyl alcohol. The reaction involves the nucleophilic attack of the alcohol on the carbonyl groups of the anhydride, leading to the formation of the tri-ester and water as a byproduct. To drive the reaction to completion, the water is typically removed as it is formed.

Q2: What are the typical starting materials for TINTM synthesis?

A2: The primary reactants are trimellitic anhydride and isononyl alcohol. It is important to use high-purity starting materials to minimize side reactions and achieve a high-quality final product.

Q3: What types of catalysts are commonly used in TINTM synthesis?

A3: A variety of catalysts can be employed to accelerate the esterification reaction. These include:

  • Acid catalysts: Such as sulfuric acid, p-toluenesulfonic acid, and methane sulfonic acid.

  • Organometallic catalysts: Organotitanates (e.g., tetrabutyl titanate) and organotin compounds are effective.

  • Solid superacids: These can also be utilized as heterogeneous catalysts.

The choice of catalyst can influence reaction time, temperature, and the final product's properties.[1]

Q4: What is the significance of removing water during the reaction?

A4: The esterification reaction is a reversible process. The removal of water, a byproduct of the reaction, shifts the equilibrium towards the formation of the triester, thereby increasing the reaction rate and overall yield of TINTM. This is typically achieved by techniques such as azeotropic distillation.

Q5: What are the expected yields for TINTM synthesis?

A5: Under optimized conditions, the synthesis of this compound can achieve high yields, typically around 98%.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of TINTM, providing potential causes and recommended corrective actions.

Problem Potential Cause(s) Corrective Action(s)
Low Yield - Incomplete reaction due to insufficient reaction time or temperature.- Inefficient water removal, leading to reaction equilibrium shifting towards reactants.- Catalyst deactivation or insufficient catalyst loading.- Impurities in starting materials.- Optimize reaction time and temperature based on monitoring the reaction progress (e.g., by measuring the acid value).- Ensure the water removal system (e.g., Dean-Stark trap) is functioning efficiently.- Verify the activity and concentration of the catalyst. Consider a different catalyst if deactivation is suspected.- Use high-purity trimellitic anhydride and isononyl alcohol.
High Acid Value in Final Product - Incomplete esterification of the carboxylic acid groups on the trimellitic anhydride.- Hydrolysis of the final TINTM product due to the presence of water during workup or storage.- Insufficient catalyst activity to drive the reaction to completion.- Increase reaction time or temperature to ensure complete esterification.- Neutralize the crude product with a dilute alkaline solution (e.g., sodium hydroxide or sodium carbonate solution) followed by thorough water washing to remove residual acid and salts.- Ensure all equipment is dry and store the final product under anhydrous conditions.- Re-evaluate the catalyst system and concentration.
Poor Color (Yellowish or Brown Tint) - Reaction temperature is too high, leading to thermal degradation of the product or starting materials.- Presence of impurities in the starting materials that are susceptible to oxidation or thermal degradation.- Oxidation of the product due to the presence of air at high temperatures.- Lower the reaction temperature and extend the reaction time if necessary.- Use high-purity starting materials.- Maintain an inert atmosphere (e.g., nitrogen blanket) throughout the reaction and purification process.- Treat the product with adsorbents like activated carbon to remove color impurities.[2]- Consider a final purification step such as vacuum steaming or treatment with a mild oxidizing agent like a peracid.[3]
Presence of Side Products (Mono- and Di-esters) - Incorrect stoichiometric ratio of reactants.- Insufficient reaction time or temperature for complete conversion to the tri-ester.- Use a slight excess of isononyl alcohol to ensure complete reaction of the trimellitic anhydride.- Monitor the reaction progress and continue until the desired level of conversion is achieved.

Quantitative Data Summary

The following tables summarize key quantitative data related to TINTM synthesis and product specifications.

Table 1: Typical Reaction Parameters for TINTM Synthesis

ParameterValueReference
Reactant Molar Ratio (Isononyl Alcohol : Trimellitic Anhydride)3.1 : 1 to 3.5 : 1[1]
Reaction Temperature180 - 230 °C[1]
Catalyst Loading (e.g., Tetrabutyl titanate)0.05 - 0.2% by weight of reactants
Reaction Time4 - 8 hours
Typical Yield~98%[1]

Table 2: Product Specifications for this compound

PropertySpecificationReference
Ester Content> 99.5%[4]
Acid Number< 0.1 mg KOH/g[4]
Color (APHA)< 50
Viscosity @ 25°C210 - 240 cP
Water Content< 0.1%[4]

Experimental Protocols

Lab-Scale Synthesis of this compound

Materials:

  • Trimellitic anhydride (1.0 mol)

  • Isononyl alcohol (3.3 mol)

  • Tetrabutyl titanate (0.1% by weight of total reactants)

  • Nitrogen gas

  • 5% (w/v) Sodium carbonate solution

  • Anhydrous sodium sulfate

Equipment:

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dean-Stark apparatus with a condenser

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble the three-necked flask with the mechanical stirrer, Dean-Stark trap fitted with a condenser, and a nitrogen inlet/outlet.

  • Charging Reactants: Charge the flask with trimellitic anhydride (1.0 mol) and isononyl alcohol (3.3 mol).

  • Inert Atmosphere: Purge the system with nitrogen gas for 15 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.

  • Heating and Catalysis: Begin stirring and gradually heat the mixture to 180°C. Once the temperature is stable, add the tetrabutyl titanate catalyst.

  • Esterification and Water Removal: Continue heating and increase the temperature to 210-220°C. Collect the water of reaction in the Dean-Stark trap. The reaction is monitored by measuring the acid value of the reaction mixture at regular intervals.

  • Reaction Completion: The reaction is considered complete when the acid value drops below 0.5 mg KOH/g.

  • Purification - Neutralization and Washing: Cool the reaction mixture to 90°C. Transfer the crude product to a separatory funnel and wash it twice with a 5% sodium carbonate solution, followed by three washes with deionized water.

  • Purification - Removal of Unreacted Alcohol: Remove the excess isononyl alcohol and residual water by vacuum distillation using a rotary evaporator.

  • Drying and Filtration: Dry the final product over anhydrous sodium sulfate and filter to obtain pure this compound.

Visualizations

Experimental Workflow for TINTM Synthesis

TINTM_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Setup 1. Assemble Reaction Apparatus Charge 2. Charge Reactants (Trimellitic Anhydride & Isononyl Alcohol) Setup->Charge Inert 3. Establish Inert Atmosphere (Nitrogen Purge) Charge->Inert Heat 4. Heat to 180°C Inert->Heat Catalyst 5. Add Catalyst (Tetrabutyl Titanate) Heat->Catalyst Esterify 6. Esterification at 210-220°C (Water Removal via Dean-Stark) Catalyst->Esterify Monitor 7. Monitor Acid Value Esterify->Monitor Cool 8. Cool to 90°C Monitor->Cool Acid Value < 0.5 Neutralize 9. Neutralization & Washing (Na2CO3 & Water) Cool->Neutralize Vacuum 10. Vacuum Distillation (Remove Excess Alcohol) Neutralize->Vacuum Dry 11. Drying & Filtration Vacuum->Dry Final_Product Pure TINTM Dry->Final_Product

Caption: A flowchart illustrating the key stages in the laboratory synthesis of this compound.

Troubleshooting Logic for TINTM Synthesis

TINTM_Troubleshooting cluster_yield Low Yield cluster_acid High Acid Value cluster_color Poor Color Start Problem Encountered Low_Yield Low_Yield Start->Low_Yield Low Yield High_Acid_Value High_Acid_Value Start->High_Acid_Value High Acid Value Poor_Color Poor_Color Start->Poor_Color Poor Color Incomplete_Reaction Incomplete Reaction? Sol_Increase_Time_Temp Increase Reaction Time/Temperature Incomplete_Reaction->Sol_Increase_Time_Temp Solution Inefficient_Water_Removal Inefficient Water Removal? Sol_Check_Apparatus Check Water Removal Apparatus Inefficient_Water_Removal->Sol_Check_Apparatus Solution Catalyst_Issue Catalyst Issue? Sol_Verify_Catalyst Verify Catalyst Activity/Concentration Catalyst_Issue->Sol_Verify_Catalyst Solution Incomplete_Esterification Incomplete Esterification? Incomplete_Esterification->Sol_Increase_Time_Temp Solution Hydrolysis Product Hydrolysis? Sol_Neutralize_Wash Neutralize & Wash Product Hydrolysis->Sol_Neutralize_Wash Solution High_Temp Temperature Too High? Sol_Lower_Temp Lower Reaction Temperature High_Temp->Sol_Lower_Temp Solution Impure_Reactants Impure Reactants? Sol_Use_Pure_Reactants Use High-Purity Reactants Impure_Reactants->Sol_Use_Pure_Reactants Solution Oxidation Oxidation Occurred? Sol_Inert_Atmosphere Maintain Inert Atmosphere Oxidation->Sol_Inert_Atmosphere Solution Low_Yield->Incomplete_Reaction Low_Yield->Inefficient_Water_Removal Low_Yield->Catalyst_Issue High_Acid_Value->Incomplete_Esterification High_Acid_Value->Hydrolysis Poor_Color->High_Temp Poor_Color->Impure_Reactants Poor_Color->Oxidation

Caption: A decision tree outlining common problems and their solutions in TINTM synthesis.

References

Technical Support Center: Optimizing Processing of PVC with Triisononyl Trimellitate (TINTM)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Polyvinyl Chloride (PVC) plasticized with Triisononyl Trimellitate (TINTM).

Frequently Asked Questions (FAQs)

Q1: What is this compound (TINTM) and why is it used with PVC?

This compound (TINTM) is a high-molecular-weight, low-volatility plasticizer used in PVC formulations. It is particularly valued for its excellent high-temperature resistance, permanence, and low migration characteristics. These properties make it an ideal choice for demanding applications where the final product is exposed to elevated temperatures, such as in automotive interiors and wire and cable insulation.

Q2: What is the typical processing temperature range for PVC compounds containing TINTM?

While the optimal processing temperature will vary depending on the specific formulation (including the concentration of TINTM, stabilizers, fillers, and other additives) and the processing method (e.g., extrusion, injection molding), a general starting point for PVC with TINTM is in the range of 160°C to 180°C. It is crucial to conduct experimental trials to determine the ideal processing window for your specific compound.

Q3: How does the concentration of TINTM affect the processing temperature?

Data Presentation: Processing Temperature Guidelines

The following tables provide general starting guidelines for processing temperatures for PVC plasticized with TINTM. Note: These values are illustrative and should be optimized for your specific formulation and equipment.

Table 1: Recommended Starting Temperature Profiles for Extrusion of PVC with TINTM

Extruder ZoneTemperature Range (°C)Temperature Range (°F)
Feed Zone150 - 165302 - 329
Transition Zone160 - 175320 - 347
Metering Zone170 - 185338 - 365
Die175 - 190347 - 374

Table 2: Recommended Starting Temperature Profiles for Injection Molding of PVC with TINTM

Molding ParameterTemperature Range (°C)Temperature Range (°F)
Rear Zone155 - 170311 - 338
Center Zone165 - 180329 - 356
Front Zone170 - 185338 - 365
Nozzle175 - 190347 - 374
Mold Temperature30 - 6086 - 140

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Yellowing or Discoloration Excessive Processing Temperature: The processing temperature is too high, causing thermal degradation of the PVC.- Reduce the temperature in all heating zones in increments of 5°C. - Decrease the residence time of the material in the barrel by increasing the screw speed.
Insufficient Stabilization: The heat stabilizer package is not adequate for the processing temperature.- Ensure the correct type and amount of heat stabilizer are used for high-temperature processing. - Consider a more robust stabilizer system.
"Fish Eyes" or Unmelted Particles Insufficient Processing Temperature: The temperature is too low to fully melt and homogenize the PVC compound.- Increase the processing temperature in the metering and die/nozzle zones in increments of 5°C. - Increase the back pressure to improve mixing.
Poor Plasticizer Absorption: The TINTM has not been fully absorbed by the PVC resin.- Ensure proper mixing of the dry blend before processing. - Consider a higher-porosity PVC resin.
Brittleness in Final Product Inadequate Fusion: The PVC particles have not fully fused, resulting in poor mechanical properties.- Increase the processing temperature to promote better fusion. - Optimize the screw design for better shear and mixing.
Plasticizer Migration or Volatilization: Although TINTM has low volatility, excessively high processing temperatures can still lead to some loss.- Process at the lowest possible temperature that still achieves good fusion and surface finish. - Ensure adequate venting to remove any volatiles.
Surface Defects (e.g., rough surface, streaks) Melt Fracture: The shear stress on the polymer melt is too high.- Increase the die/nozzle temperature to reduce the melt viscosity. - Reduce the extrusion or injection speed.
Contamination: Foreign particles are present in the material.- Ensure all raw materials are clean and dry. - Purge the processing equipment thoroughly before use.

Experimental Protocols

Protocol 1: Determining Optimal Processing Temperature using Differential Scanning Calorimetry (DSC)

This protocol outlines a method to determine the gelation and fusion behavior of a PVC/TINTM compound, which is crucial for identifying the optimal processing temperature window.

1. Sample Preparation: a. Prepare several small samples (5-10 mg) of the PVC/TINTM compound with a known concentration of TINTM and other additives. b. Ensure the samples are representative of the bulk material.

2. DSC Analysis: a. Place a sample in a DSC pan and seal it. b. Place the pan in the DSC instrument. c. Heat the sample from room temperature to a temperature above the expected processing range (e.g., 250°C) at a controlled rate (e.g., 10°C/min). d. Record the heat flow as a function of temperature.

3. Data Interpretation: a. The resulting DSC thermogram will show endothermic transitions. b. The first transition corresponds to the gelation of the PVC, where the plasticizer is absorbed by the resin. c. The second, higher temperature transition corresponds to the fusion of the PVC crystallites. d. The optimal processing temperature window lies between the peak of the gelation endotherm and the completion of the fusion endotherm.

Protocol 2: Evaluating Processability using a Capillary Rheometer

This protocol helps in understanding the flow behavior of the PVC/TINTM melt at different temperatures and shear rates, which is essential for optimizing extrusion or injection molding parameters.

1. Sample Preparation: a. Prepare a sufficient amount of the PVC/TINTM compound for testing. b. Ensure the material is well-mixed and free of moisture.

2. Rheometer Setup: a. Set the capillary rheometer to the desired starting temperature (based on DSC data or general guidelines). b. Allow the instrument to stabilize at the set temperature.

3. Measurement: a. Load the PVC/TINTM compound into the rheometer barrel. b. Allow the material to reach thermal equilibrium. c. Extrude the molten polymer through a capillary die at various piston speeds (which correspond to different shear rates). d. Record the pressure and flow rate for each speed.

4. Data Analysis: a. Calculate the shear stress and shear rate for each data point. b. Plot the shear viscosity (shear stress / shear rate) as a function of shear rate for each temperature. c. The optimal processing temperature will be the one that provides a suitable melt viscosity for the intended processing method (i.e., low enough for easy flow but high enough to prevent sagging or drooling).

Visualizations

Experimental_Workflow cluster_prep 1. Material Preparation cluster_analysis 2. Thermal & Rheological Analysis cluster_optimization 3. Process Optimization A PVC Resin D Dry Blending A->D B TINTM Plasticizer B->D C Additives (Stabilizers, etc.) C->D E DSC Analysis (Determine Gelation/Fusion) D->E F Capillary Rheometry (Determine Melt Viscosity) D->F G Define Initial Processing Temperature Window E->G F->G H Extrusion / Injection Molding Trials G->H I Evaluate Final Product (Mechanical Properties, Appearance) H->I I->H Iterate & Refine J Optimized Processing Parameters I->J

Caption: Experimental workflow for optimizing PVC/TINTM processing.

Troubleshooting_Logic Start Processing Issue Identified Q1 Is there discoloration (yellowing/burning)? Start->Q1 A1_Yes Reduce Temperature & Check Stabilizer Q1->A1_Yes Yes Q2 Are there unmelted particles ('fish eyes')? Q1->Q2 No End Issue Resolved A1_Yes->End A2_Yes Increase Temperature & Improve Mixing Q2->A2_Yes Yes Q3 Is the final product brittle? Q2->Q3 No A2_Yes->End A3_Yes Increase Temperature for Better Fusion Q3->A3_Yes Yes Q3->End No A3_Yes->End

References

Technical Support Center: Reducing Triisononyl Trimellitate (TINTM) Migration in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the migration of triisononyl trimellitate (TINTM) and other plasticizers from polymer matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of TINTM migration from a polymer matrix?

A1: The migration of TINTM is primarily driven by a combination of factors including temperature, the chemical nature of the contacting medium (e.g., solvents, bodily fluids), and the morphology of the polymer itself.[1] The process generally involves diffusion of the plasticizer from the bulk of the polymer to its surface, followed by its transfer into the contacting phase.[1]

Q2: My TINTM-plasticized PVC medical tubing is showing higher than expected leaching in a lipid-based drug formulation. What could be the cause and how can I mitigate this?

A2: Higher than expected leaching into lipid-based formulations is a common issue. The lipophilic nature of TINTM makes it more prone to migrate into fatty substances. Several factors could be at play:

  • High TINTM Concentration: An excess of unbound TINTM in the PVC matrix can lead to increased migration.

  • Temperature: Elevated temperatures during storage or use can increase the mobility of TINTM molecules.[2]

  • Formulation Composition: The specific components of your drug formulation might be acting as effective solvents for TINTM.

Troubleshooting Steps:

  • Review Formulation: Assess the compatibility of your PVC formulation with the drug's solvent system.

  • Alternative Plasticizers: Consider using higher molecular weight plasticizers or polymeric plasticizers which have lower migration tendencies.[3][4]

  • Surface Modification: Employing surface treatment techniques on your PVC tubing can create a barrier to reduce migration.[1][5]

Q3: What are the most effective surface modification techniques to reduce TINTM migration?

A3: Surface engineering provides effective control over plasticizer migration at the interface without altering the bulk formulation of the polymer.[1] Key strategies include:

  • Irradiation/Cross-linking: Using methods like UV, gamma, or electron-beam irradiation to create a denser, cross-linked surface network that reduces the free volume and slows the diffusion of plasticizer molecules.[1][5]

  • Plasma Treatment: Atmospheric pressure plasma, such as argon plasma, can cross-link the polymer surface, significantly reducing plasticizer migration.[6] For instance, treatment in pure argon plasma has been shown to reduce plasticizer migration from PVC by up to 95%.[6]

  • Barrier Coatings: Applying ultra-thin, dense coatings like silicon oxide (SiOx) or diamond-like carbon (DLC) via plasma-enhanced chemical vapor deposition (PECVD) creates an impermeable barrier to plasticizer diffusion.[5]

  • Chemical Grafting and Fluorination: Grafting functional polymer chains onto the surface can interact with and restrict the movement of plasticizer molecules.[1] Surface fluorination can lower the surface energy, reducing the driving force for migration into certain fluids.[1]

Q4: Can changing the polymer matrix itself help in reducing TINTM migration?

A4: Yes, the choice and modification of the polymer matrix are crucial. Increasing the crystallinity of the polymer can reduce plasticizer migration as the crystalline regions are less permeable to plasticizer molecules.[7] Additionally, incorporating fillers, especially nanoparticles, can create a more tortuous path for the plasticizer to travel, thereby slowing down the migration rate.[8]

Q5: How does temperature affect TINTM migration, and at what temperature does it become a significant concern?

A5: Temperature has a significant impact on TINTM migration. As the temperature increases, the polymer chains and plasticizer molecules gain more kinetic energy, leading to increased mobility of the plasticizer within the polymer matrix.[2][9] This enhanced mobility facilitates faster diffusion to the surface and subsequent leaching.[2] There isn't a single critical temperature, as the effect is continuous. However, migration rates can increase substantially above the polymer's glass transition temperature (Tg), where the polymer transitions from a rigid, glassy state to a more rubbery and flexible state.[10][11]

Troubleshooting Guides

Problem: Inconsistent results in TINTM migration studies.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Variable Experimental Conditions Ensure strict control over temperature, agitation, and the surface area-to-volume ratio of the simulant in all experiments.
Inconsistent Polymer Samples Verify the homogeneity of TINTM distribution in your polymer samples. Use samples from the same batch for comparative studies.
Analytical Method Variability Calibrate your analytical instruments (e.g., HPLC, GC-MS) before each run. Use internal standards to account for variations in sample preparation and injection volume.
Simulant Evaporation If using volatile simulants, ensure your experimental setup is sealed to prevent changes in simulant concentration over time.
Problem: Surface treatment is not effectively reducing TINTM migration.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inadequate Surface Coverage For coating methods, verify the uniformity and integrity of the coating using techniques like scanning electron microscopy (SEM).
Insufficient Cross-linking For irradiation or plasma treatments, optimize the dose, power, and exposure time to achieve the desired level of cross-linking.[1]
Chemical Incompatibility Ensure the chosen surface treatment is chemically compatible with both the polymer matrix and the contacting fluid.
Post-Treatment Degradation Some treatments might initially be effective but can degrade over time or upon exposure to certain conditions (e.g., sterilization). Conduct aging studies to assess long-term stability.[6]

Quantitative Data on Migration Reduction

The following table summarizes reported reductions in plasticizer migration from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions.

Polymer Plasticizer Treatment Method Reported Migration Reduction Reference
PVCPhthalatesIrradiation + Surface Grafting> 70%[5]
PVCGeneral PlasticizersArgon Plasma Treatmentup to 95%[6]
PVC-DINCHDINCHPolydopamine coating + Plasma post-treatment38.3 ± 1.9%[12]
PVC-TOTMTOTMPolydopamine coating + Thermal post-treatment61.5 ± 4.4%[12]

Experimental Protocols

Methodology for Measuring TINTM Migration

This protocol describes a general procedure for quantifying the migration of TINTM from a polymer matrix into a liquid simulant.

  • Sample Preparation:

    • Cut the polymer material into standardized dimensions (e.g., 2 cm x 5 cm) to ensure a consistent surface area.

    • Clean the samples by rinsing with a non-interfering solvent (e.g., ethanol) and then deionized water to remove any surface contaminants.

    • Thoroughly dry the samples in a desiccator before weighing.

  • Migration Test:

    • Place the prepared polymer sample in a sealed, inert container (e.g., glass vial with a PTFE-lined cap).

    • Add a specific volume of the test simulant (e.g., ethanol/water solution, isooctane, or a specific drug formulation) to achieve a defined surface area-to-volume ratio.

    • Incubate the samples at a controlled temperature (e.g., 37°C for biomedical applications) for a predetermined period (e.g., 24, 48, 72 hours). Agitation may be required depending on the specific test standard.

    • At the end of the incubation period, remove the polymer sample from the simulant.

  • Analysis:

    • Take an aliquot of the simulant for analysis.

    • Quantify the concentration of TINTM in the simulant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Prepare a calibration curve using standard solutions of TINTM of known concentrations.

    • Calculate the total mass of migrated TINTM based on its concentration in the simulant and the total volume of the simulant. Express the results as mass of migrant per unit area of the polymer sample (e.g., µg/cm²).

Methodology for Surface Modification via Plasma Treatment

This protocol outlines a general procedure for applying plasma treatment to a polymer surface to reduce plasticizer migration.

  • Sample Preparation:

    • Clean the polymer samples as described in the migration measurement protocol to remove surface contaminants.

    • Mount the samples in the plasma reactor chamber, ensuring the surface to be treated is fully exposed.

  • Plasma Treatment:

    • Evacuate the plasma chamber to a base pressure.

    • Introduce the process gas (e.g., pure argon) at a controlled flow rate to achieve the desired operating pressure.[6]

    • Apply power to the electrodes to generate the plasma. For dielectric-barrier discharge (DBD) at atmospheric pressure, an AC voltage is applied across the electrodes.[6]

    • Expose the polymer samples to the plasma for a predetermined treatment time. This time is a critical parameter to be optimized.

    • After treatment, vent the chamber and remove the samples.

  • Post-Treatment Characterization:

    • Characterize the modified surface using techniques such as contact angle measurement to assess changes in surface energy, and X-ray Photoelectron Spectroscopy (XPS) to determine changes in surface chemistry.

    • Perform migration tests on the treated samples as described previously to quantify the reduction in TINTM migration.

Visualizations

Migration_Pathway cluster_polymer Polymer Matrix cluster_environment External Environment Bulk Bulk Surface Surface Bulk->Surface 1. Diffusion Contacting_Medium Contacting Medium (e.g., Solvent, Drug Formulation) Surface->Contacting_Medium 2. Interfacial Transfer Removal Contacting_Medium->Removal 3. Convective Removal

Caption: A diagram illustrating the multi-step process of TINTM migration.

Troubleshooting_Workflow Start High TINTM Migration Detected Formulation Review Polymer and Contacting Fluid Formulation Start->Formulation Processing Evaluate Processing Conditions (e.g., Temperature) Start->Processing Surface_Modification Consider Surface Modification Strategies Start->Surface_Modification Test Perform Migration Test Formulation->Test Processing->Test Surface_Modification->Test Pass Migration Reduced Test->Pass Yes Fail Migration Still High Test->Fail No Optimize Optimize Selected Strategy Fail->Optimize Optimize->Test Surface_Modification_Options Surface_Modification Surface Modification Techniques Barrier Barrier Formation Surface_Modification->Barrier Chemistry Altering Surface Chemistry Surface_Modification->Chemistry Network Densifying Surface Network Surface_Modification->Network Coatings PECVD Coatings (SiOx, DLC) Barrier->Coatings Grafting Chemical Grafting Chemistry->Grafting Fluorination Fluorination Chemistry->Fluorination Irradiation Irradiation (UV, Gamma, E-beam) Network->Irradiation Plasma Plasma Treatment Network->Plasma

References

Addressing interference in the analytical detection of Triisononyl trimellitate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analytical detection of Triisononyl trimellitate (TINT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of TINT.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step troubleshooting for issues related to the analysis of this compound.

FAQ 1: General Chromatographic & Mass Spectrometric Issues

Question: I am observing poor peak shape (tailing, fronting, or broad peaks) for my TINT standard. What are the likely causes and how can I resolve this?

Answer:

Poor peak shape is a common issue in chromatographic analysis and can be caused by several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Column Issues:

    • Contamination: The analytical column can accumulate non-volatile residues from the sample matrix.

      • Solution: Bake out the column at a high temperature (within the column's specified limits). If contamination is severe, trim the first few centimeters of the column.

    • Degradation: The stationary phase of the column can degrade over time, especially when exposed to aggressive mobile phases or high temperatures.

      • Solution: Replace the analytical column with a new one of the same type.

    • Inappropriate Column Choice: The column's stationary phase may not be suitable for the analysis of a high molecular weight, relatively non-polar compound like TINT.

      • Solution: For GC analysis, a low-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is often suitable. For LC analysis, a C18 column is a good starting point.

  • Injector/Inlet Problems (GC):

    • Contaminated Inlet Liner: The inlet liner can accumulate non-volatile matrix components, leading to active sites that cause peak tailing.

      • Solution: Replace the inlet liner. Using a liner with glass wool can help trap non-volatile residues.

    • Incorrect Injection Temperature: If the temperature is too low, TINT may not volatilize completely. If it's too high, thermal degradation can occur.

      • Solution: Optimize the injector temperature. A starting point for many plasticizers is around 280-300°C.

  • Mobile Phase/Carrier Gas Issues:

    • Leaks: Leaks in the system can lead to fluctuations in flow rate and pressure, causing peak broadening and retention time shifts.

      • Solution: Perform a leak check of all fittings and connections.

    • Inappropriate Flow Rate: A flow rate that is too high or too low can reduce chromatographic efficiency.

      • Solution: Optimize the carrier gas flow rate (for GC) or the mobile phase flow rate (for LC) to achieve the best peak shape and resolution.

Question: My TINT peak is not appearing, or its response is very low. What should I check?

Answer:

A lack of signal or a significantly reduced signal for TINT can be due to a variety of issues, from sample preparation to instrument settings.

Troubleshooting Steps:

  • Verify Standard Preparation: Ensure that the TINT standard was prepared correctly and at the expected concentration. Check for any potential degradation of the standard solution.

  • Check Instrument Settings:

    • Mass Spectrometer: Confirm that the mass spectrometer is set to monitor the correct mass-to-charge ratios (m/z) for TINT. For electron ionization GC-MS, characteristic ions of similar trimellitates can be used as a starting point. For LC-MS, monitor the protonated molecule [M+H]⁺.

    • Injector and Detector: Ensure the injector and detector temperatures are appropriate and that the detector is turned on and functioning correctly.

  • Investigate Sample Preparation:

    • Extraction Efficiency: The extraction method may not be efficient for TINT from the sample matrix.

      • Solution: Re-evaluate the extraction solvent and technique. For solid matrices like PVC, dissolution followed by precipitation and extraction is often necessary. For biological fluids, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) should be optimized.

    • Matrix Effects (Ion Suppression): In LC-MS, co-eluting matrix components can suppress the ionization of TINT in the mass spectrometer source, leading to a lower signal.

      • Solution: Improve sample cleanup to remove interfering matrix components. Diluting the sample can also mitigate matrix effects, though this may impact the limit of detection.

FAQ 2: Interference from the Sample Matrix

Question: I suspect that other components in my sample are interfering with the detection of TINT. How can I confirm and address this?

Answer:

Interference from the sample matrix, also known as matrix effects, is a significant challenge in analytical chemistry, particularly in LC-MS.[1] Matrix effects can either suppress or enhance the signal of the analyte.[1]

Confirming Matrix Effects:

A common method to assess matrix effects is the post-extraction spike comparison.[2]

  • Prepare a TINT standard in a clean solvent.

  • Prepare a blank sample matrix by performing the entire sample preparation procedure without the analyte.

  • Spike the extracted blank matrix with TINT at the same concentration as the clean solvent standard.

  • Analyze both samples and compare the peak areas. A significant difference in peak area indicates a matrix effect.

Strategies to Mitigate Matrix Effects:

  • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove the interfering components before analysis.

    • Solid-Phase Extraction (SPE): SPE can be a highly effective technique for cleaning up complex samples.[3] A variety of sorbents are available, and the appropriate one should be chosen based on the properties of TINT and the interfering matrix components.

    • Liquid-Liquid Extraction (LLE): LLE can be used to selectively extract TINT from the sample matrix into an immiscible solvent.[1]

    • Protein Precipitation (PPT): For biological samples like plasma, precipitating proteins with a solvent like acetonitrile or methanol is a common first step to remove the bulk of the protein content.[4]

  • Chromatographic Separation: Optimize the chromatographic method to separate TINT from co-eluting matrix components. This can involve changing the column, mobile phase composition, or gradient profile.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) of TINT is the ideal way to compensate for matrix effects. Since a SIL-IS is not always available, a structurally similar compound that is not present in the sample can be used as an alternative.

FAQ 3: Co-elution with Other Plasticizers

Question: I am analyzing a sample that may contain multiple plasticizers. How can I ensure that other plasticizers are not co-eluting with and interfering with the quantification of TINT?

Answer:

Co-elution of structurally similar compounds is a common challenge. Other plasticizers, such as phthalates (e.g., Diisononyl phthalate - DINP) or other trimellitates, could potentially co-elute with TINT.

Strategies to Address Co-elution:

  • High-Resolution Chromatography:

    • GC: Use a long, high-resolution capillary column. Optimizing the oven temperature program with a slow ramp rate can improve the separation of closely eluting compounds.[5]

    • LC: Employ a high-efficiency column (e.g., with smaller particle size) and optimize the mobile phase gradient to maximize resolution.

  • Mass Spectrometric Detection:

    • Unique Fragment Ions (GC-MS): Even if compounds co-elute, they may have unique fragment ions in their mass spectra. By using selected ion monitoring (SIM) or multiple reaction monitoring (MRM), you can selectively detect and quantify TINT based on its unique fragment ions.

    • Tandem Mass Spectrometry (MS/MS): LC-MS/MS provides high selectivity by monitoring a specific fragmentation of the parent ion to a product ion. This can effectively distinguish TINT from co-eluting compounds, provided they do not share the same precursor and product ions.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of plasticizers similar to TINT using GC-MS/MS and provide a general guide for expected performance.

Table 1: GC-MS/MS Performance for a Structurally Similar Plasticizer (DINP) in a Polymer Matrix

ParameterPerformance
Recovery91.8 – 122%
Precision (RSD)1.8 – 17.8%
Limit of Quantification (LOQ)54.1 – 76.3 ng/g

Data adapted from a validated method for Diisononyl phthalate (DINP) in medical infusion sets.[4]

Experimental Protocols

Protocol 1: Sample Preparation of TINT from a Polymer Matrix (e.g., PVC) for GC-MS Analysis

This protocol is based on a method for the analysis of plasticizers in medical devices.[4]

  • Sample Weighing: Accurately weigh approximately 100 mg of the polymer sample into a glass vial.

  • Dissolution: Add 5 mL of tetrahydrofuran (THF) to dissolve the polymer. Vortex for 30 minutes.

  • Precipitation: Add 5 mL of methanol to precipitate the polymer. Vortex for 10 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Extraction: Carefully transfer the supernatant to a clean tube.

  • Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of a suitable solvent (e.g., hexane or ethyl acetate).

  • Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into a GC vial.

Protocol 2: Sample Preparation of TINT from Human Plasma for LC-MS/MS Analysis

This is a general protocol for the extraction of small molecules from plasma and should be optimized for TINT.

  • Sample Aliquoting: Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

  • Filtration/Centrifugation: Centrifuge at 14,000 rpm for 5 minutes. Transfer the supernatant to an LC vial.

Visualizations

Troubleshooting_Workflow cluster_instrument Instrument Checks cluster_sample_prep Sample Preparation Checks start Problem: Poor TINT Signal check_standard Verify Standard Preparation start->check_standard check_instrument Check Instrument Settings start->check_instrument check_sample_prep Investigate Sample Preparation start->check_sample_prep ms_settings Correct m/z monitored? check_instrument->ms_settings extraction_eff Optimize Extraction check_sample_prep->extraction_eff detector_on Detector On & Functional? ms_settings->detector_on matrix_effects Evaluate Matrix Effects extraction_eff->matrix_effects improve_cleanup Improve Sample Cleanup (SPE, LLE) matrix_effects->improve_cleanup Ion Suppression Detected

Caption: A logical workflow for troubleshooting poor TINT signal.

Matrix_Effect_Mitigation cluster_solutions Mitigation Strategies matrix_effect Matrix Effect (Ion Suppression/ Enhancement) sample_cleanup Improve Sample Cleanup (SPE, LLE, PPT) matrix_effect->sample_cleanup chromatography Optimize Chromatography matrix_effect->chromatography internal_standard Use Stable Isotope-Labeled Internal Standard matrix_effect->internal_standard

Caption: Key strategies for mitigating matrix effects in TINT analysis.

References

Technical Support Center: Minimizing Yellowing in PVC Plasticized with Triisononyl Trimellitate (TINTM)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are working with PVC formulations plasticized with Triisononyl trimellitate (TINTM). Here you will find troubleshooting guidance and frequently asked questions to address challenges related to yellowing during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of yellowing in TINTM-plasticized PVC?

A1: Yellowing in PVC is primarily a result of polymer degradation, which can be initiated by heat and/or UV radiation. This degradation process, known as dehydrochlorination, involves the loss of hydrogen chloride (HCl) from the polymer chain. The removal of HCl leads to the formation of conjugated double bonds (polyenes). As the number of these conjugated double bonds increases, the polymer absorbs light in the visible spectrum, resulting in a yellow, and eventually brown, discoloration.[1][2] Even though TINTM is a high-performance plasticizer with good heat resistance, the PVC polymer itself is susceptible to degradation.[3] Factors that can accelerate this process include:

  • Insufficient Stabilization: The most common cause is an inadequate or inappropriate stabilizer package that cannot effectively neutralize the HCl produced during degradation or protect against UV exposure.[4]

  • Excessive Processing Temperatures: Although TINTM is designed for high-temperature applications, excessive heat during processing can overwhelm the stabilizer system and accelerate PVC degradation.[5]

  • UV Exposure: Exposure to ultraviolet radiation from sunlight or artificial light sources can initiate photo-oxidation, leading to the formation of chromophores (color-causing groups) and subsequent yellowing.[6][7]

  • Presence of Impurities: Metal ions, such as iron or zinc, can act as catalysts for PVC degradation.

  • Interaction with Other Additives: Certain additives in the formulation may have antagonistic effects, reducing the overall stability.

Q2: What type of stabilizers are most effective in preventing yellowing in TINTM-plasticized PVC?

A2: A well-balanced stabilizer system is crucial for preventing yellowing in TINTM-plasticized PVC. This typically involves a combination of primary heat stabilizers, co-stabilizers, and antioxidants.

  • Primary Heat Stabilizers:

    • Mixed Metal Stabilizers (e.g., Ca/Zn, Ba/Zn): Calcium/Zinc-based stabilizers are a popular choice due to their good performance and favorable toxicological profile. They work synergistically, where the zinc soap provides good early color, and the calcium soap offers long-term stability.[8]

    • Organotin Stabilizers (e.g., Methyltin, Butyltin, Octyltin): These are highly effective heat stabilizers known for providing excellent clarity and color retention.[9][10] Methyltin stabilizers, in particular, can improve the melt flow characteristics of PVC compounds.[11]

  • Co-Stabilizers:

    • Phosphites: Organic phosphites act as secondary stabilizers by chelating metal ions and decomposing hydroperoxides, which are formed during oxidation.

    • Epoxidized Soybean Oil (ESBO): ESBO is a commonly used co-stabilizer and secondary plasticizer that scavenges HCl.

  • Antioxidants:

    • Hindered Phenols: These are primary antioxidants that interrupt the free-radical chain reactions during thermal oxidation.

    • Thioesters: These are secondary antioxidants that decompose hydroperoxides.

For demanding applications, a combination of these stabilizers is often necessary to achieve optimal performance.

Q3: Can the choice of other additives, besides stabilizers, affect the yellowing of my TINTM-plasticized PVC formulation?

A3: Yes, other additives can significantly influence the yellowing of your PVC formulation.

  • Lubricants: An improperly balanced lubricant system can lead to excessive frictional heat during processing, causing premature degradation and yellowing.[4]

  • Fillers: Some fillers can contain metallic impurities that may accelerate PVC degradation.

  • Pigments: The choice of pigments can affect color stability. Titanium dioxide (TiO₂), a common white pigment, can help to block UV radiation and improve light stability.[12][13]

Q4: How can I test the yellowing resistance of my TINTM-plasticized PVC formulation?

A4: There are several standard methods to evaluate the yellowing resistance of your PVC formulation:

  • Static Heat Stability Test: This involves placing PVC samples in an oven at a specific temperature (e.g., 180-200°C) and observing the color change over time. The time it takes for the sample to show significant discoloration is a measure of its heat stability.

  • Dynamic Heat Stability Test: This test is performed in a two-roll mill or a torque rheometer at a controlled temperature, simulating the processing conditions. Samples are taken at regular intervals to assess color change.[14]

  • Accelerated Weathering Test: To evaluate resistance to UV degradation, samples are exposed to intense UV radiation and controlled humidity and temperature cycles in a weathering chamber (e.g., QUV or Xenon arc).[15][16][17][18]

  • Color Measurement: The degree of yellowing is quantified using a spectrophotometer or colorimeter to measure the Yellowness Index (YI) according to standards such as ASTM E313 or ASTM D1925.[19][20][21][22] A lower YI value indicates less yellowing.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Yellowing during processing (e.g., in the extruder or on the two-roll mill) 1. Insufficient heat stabilizer: The amount or type of stabilizer is not adequate for the processing temperature. 2. Excessive processing temperature or shear: The processing conditions are too harsh for the formulation. 3. Unbalanced lubrication: Too much internal lubricant or not enough external lubricant can increase frictional heat.[4] 4. Presence of moisture in raw materials: Water can accelerate PVC degradation at high temperatures.[23]1. Increase the concentration of the primary heat stabilizer. Consider a more efficient stabilizer system (e.g., organotin). 2. Gradually lower the processing temperature. Reduce the screw speed or mill friction. 3. Adjust the lubricant package. Consult with a lubricant supplier for recommendations. 4. Ensure all raw materials, including PVC resin and fillers, are thoroughly dried before processing.
Yellowing of the final product after a short period of use 1. Inadequate UV stabilization: The formulation lacks a sufficient amount of UV absorber or light stabilizer for the intended application environment.[6] 2. Photo-oxidation: Degradation caused by exposure to light, especially in outdoor applications.[6] 3. Interaction with the environment: Exposure to certain chemicals or pollutants can cause discoloration.1. Incorporate a UV absorber (e.g., benzotriazole or benzophenone type) and a Hindered Amine Light Stabilizer (HALS) into the formulation. 2. Add antioxidants to inhibit oxidative degradation. 3. Evaluate the chemical resistance of the formulation and consider adding protective coatings if necessary.
Inconsistent yellowing across different batches 1. Variation in raw material quality: Inconsistent quality of PVC resin, plasticizer, or other additives.[4] 2. Inconsistent processing conditions: Fluctuations in temperature, residence time, or mixing efficiency. 3. Contamination: Introduction of impurities during processing.1. Implement stringent quality control for all incoming raw materials. 2. Monitor and control processing parameters closely. 3. Thoroughly clean processing equipment between batches.

Data Presentation

Table 1: Representative Performance of Different Stabilizer Systems in Flexible PVC

Stabilizer SystemHeat Stability (minutes at 190°C)Initial Yellowness Index (YI)YI after 500h UV exposure
Ca/Zn Stearate60 - 905 - 1025 - 35
Ca/Zn + Co-stabilizer90 - 1203 - 820 - 30
Organotin (Methyltin)> 1202 - 515 - 25
Organotin + UV Absorber> 1202 - 55 - 15

Note: These are representative values and can vary depending on the specific formulation and test conditions.

Experimental Protocols

Static Heat Stability Test

Objective: To evaluate the resistance of the TINTM-plasticized PVC formulation to thermal degradation under static conditions.

Apparatus:

  • Forced-air circulating oven with precise temperature control.

  • Glass plates or aluminum foil.

  • Timer.

  • Colorimeter or spectrophotometer.

Procedure:

  • Prepare PVC samples in the form of thin sheets (e.g., 1 mm thickness).

  • Place the samples on glass plates or aluminum foil in the oven, preheated to the desired test temperature (e.g., 190°C ± 2°C).

  • Start the timer.

  • Remove samples from the oven at regular intervals (e.g., every 15 minutes).

  • Allow the samples to cool to room temperature.

  • Measure the Yellowness Index (YI) of each sample according to ASTM E313 or ASTM D1925.[19][20]

  • Record the time at which a significant color change (e.g., a sharp increase in YI or visible browning) occurs. This is the heat stability time.

Accelerated Weathering Test

Objective: To assess the resistance of the TINTM-plasticized PVC formulation to degradation caused by UV light, heat, and moisture.

Apparatus:

  • Accelerated weathering chamber (QUV or Xenon arc type).

  • Sample holders.

  • Colorimeter or spectrophotometer.

Procedure:

  • Prepare PVC samples according to the specifications of the sample holders in the weathering chamber.

  • Mount the samples in the holders.

  • Set the test parameters in the weathering chamber according to a standard test cycle (e.g., ASTM G154 for fluorescent UV exposure or ASTM G155 for Xenon arc exposure). A typical cycle might involve alternating periods of UV exposure at a controlled temperature and periods of condensation or water spray.

  • Periodically remove the samples from the chamber (e.g., every 250 hours).

  • Measure the Yellowness Index (YI) and any other relevant properties (e.g., gloss, mechanical strength).

  • Plot the change in YI as a function of exposure time to compare the performance of different formulations.

Visualizations

PVC_Degradation_Stabilization cluster_degradation PVC Degradation Pathway cluster_stabilization Stabilization Mechanism PVC PVC Polymer Chain Degraded_PVC Degraded PVC (Polyene Formation) PVC->Degraded_PVC Heat / UV HCl HCl (Hydrogen Chloride) PVC->HCl Heat / UV Stable_PVC Stabilized PVC PVC->Stable_PVC Yellowing Yellowing Degraded_PVC->Yellowing HCl->Degraded_PVC Autocatalysis Heat_Stabilizer Heat Stabilizer (e.g., Ca/Zn, Organotin) HCl->Heat_Stabilizer Neutralized_HCl Neutralized HCl Heat_Stabilizer->Neutralized_HCl UV_Absorber UV Absorber UV_Absorber->PVC UV Protection Antioxidant Antioxidant Antioxidant->PVC Inhibits Oxidation

Caption: PVC degradation and stabilization pathways.

Troubleshooting_Workflow Start Yellowing Observed Check_Processing During Processing? Start->Check_Processing Check_Final_Product In Final Product? Start->Check_Final_Product High_Temp Excessive Temperature/Shear? Check_Processing->High_Temp Yes Low_Stabilizer Insufficient Heat Stabilizer? Check_Processing->Low_Stabilizer Bad_Lube Improper Lubrication? Check_Processing->Bad_Lube UV_Issue Inadequate UV Protection? Check_Final_Product->UV_Issue Yes Oxidation_Issue Oxidative Degradation? Check_Final_Product->Oxidation_Issue Adjust_Temp Reduce Temperature/Shear High_Temp->Adjust_Temp Increase_Stabilizer Increase/Change Heat Stabilizer Low_Stabilizer->Increase_Stabilizer Adjust_Lube Optimize Lubricant Package Bad_Lube->Adjust_Lube Add_UV_Absorber Add UV Absorber/HALS UV_Issue->Add_UV_Absorber Add_Antioxidant Incorporate Antioxidants Oxidation_Issue->Add_Antioxidant

Caption: Troubleshooting workflow for yellowing issues.

References

Technical Support Center: Troubleshooting Viscosity Issues in PVC Plastisols with TINTM

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing viscosity in Polyvinyl Chloride (PVC) plastisols formulated with Triisononyl Trimellitate (TINTM).

Troubleshooting Guide: Viscosity Problems and Solutions

This guide addresses common viscosity-related challenges encountered during the formulation and processing of PVC plastisols containing TINTM.

Issue IDQuestionPotential CausesSuggested Solutions
VIS-001 Why is the initial viscosity of my PVC plastisol with TINTM too high? 1. High PVC Resin Concentration: An excessive amount of PVC resin relative to the plasticizer will lead to a thicker paste.[1] 2. PVC Resin Properties: Resins with small particle sizes or non-porous particles can increase viscosity.[1] 3. Inadequate Mixing: Insufficient dispersion of the PVC resin in the TINTM plasticizer. 4. Filler Content: High levels of fillers can significantly increase the viscosity of the plastisol.[1]1. Adjust Formulation: Gradually decrease the PVC resin content or increase the TINTM concentration in small increments. 2. Resin Selection: If possible, use a PVC resin with a broader particle size distribution or higher porosity.[1][2] 3. Optimize Mixing: Increase mixing time or use higher shear for a short duration to ensure complete wetting of the resin. 4. Reduce Filler Load: Evaluate if the filler concentration can be lowered without compromising final product properties.
VIS-002 The viscosity of my TINTM-based plastisol increases significantly over time (aging). What is happening? 1. Plasticizer Absorption: PVC particles slowly absorb the TINTM plasticizer, causing the liquid phase to decrease and viscosity to rise.[3] 2. Particle Deagglomeration: The breakdown of resin agglomerates can expose more surface area, leading to increased interaction with the plasticizer and higher viscosity.[3] 3. Storage Temperature: Elevated storage temperatures can accelerate the aging process.[3]1. Formulation Adjustment: Consider the addition of a viscosity depressant or a secondary plasticizer to improve stability. 2. Controlled Storage: Store the plastisol in a cool, controlled environment to slow down the aging process. 3. Just-in-Time Mixing: Prepare the plastisol closer to the time of use to minimize the effects of aging.
VIS-003 My plastisol shows shear-thickening (dilatant) behavior at high shear rates. How can I mitigate this? 1. High Solids Concentration: A high volume fraction of PVC resin is a primary cause of dilatancy.[4] 2. Particle Shape and Size Distribution: Uniformly sized, non-ideal particle shapes can contribute to shear-thickening behavior.1. Reduce PVC Content: Lowering the concentration of the PVC resin can reduce dilatant effects.[4] 2. Optimize Particle Size Distribution: Introducing a bimodal or broader particle size distribution can improve particle packing and reduce shear thickening.[2]
VIS-004 There are air bubbles in my plastisol, affecting the final product quality. What is the cause and solution? 1. High Viscosity: A thick plastisol can trap air introduced during mixing. 2. Inefficient Deaeration: The vacuuming process may be insufficient to remove all entrapped air.1. Lower Viscosity: Address high viscosity using the solutions in VIS-001. 2. Effective Deaeration: Apply a vacuum to the plastisol after mixing to remove trapped air. It may be necessary to break the vacuum and re-apply it to effectively collapse foam.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting formulation for a PVC plastisol using TINTM?

A1: A general starting point for a PVC plastisol formulation is:

  • PVC Resin: 100 parts per hundred resin (phr)

  • TINTM Plasticizer: 50-80 phr

  • Heat Stabilizer: 2-3 phr

  • Fillers (e.g., Calcium Carbonate): 0-50 phr, depending on the application.

The exact proportions will need to be optimized based on the desired final properties of the material.

Q2: How does TINTM compare to other plasticizers like DOP in terms of viscosity?

A2: TINTM has a higher molecular weight than Dioctyl Phthalate (DOP). This can result in a higher initial viscosity when used at the same concentration. However, TINTM offers superior thermal stability and lower volatility, which is advantageous in high-temperature applications.

Q3: What is the effect of temperature on the viscosity of a TINTM-based plastisol?

A3: Initially, as the temperature of a PVC plastisol is increased, the viscosity will decrease. However, as the temperature continues to rise, the PVC resin begins to swell and absorb the TINTM, leading to a rapid increase in viscosity until gelation and fusion occur.[1]

Q4: Can I blend TINTM with other plasticizers?

A4: Yes, TINTM can be blended with other plasticizers to achieve a balance of properties. For instance, blending with a lower viscosity plasticizer can help to reduce the initial viscosity of the plastisol.

Quantitative Data

The following table provides illustrative data on the effect of TINTM concentration on the viscosity of a standard PVC plastisol formulation. Actual values may vary depending on the specific PVC resin, fillers, and other additives used.

TINTM Concentration (phr)Brookfield Viscosity (cP at 25°C, 20 rpm)Observations
50~ 4000 - 6000Higher viscosity, may be suitable for molding applications.
60~ 2500 - 4500Medium viscosity, good for many coating and dipping processes.
70~ 1500 - 3000Lower viscosity, suitable for applications requiring good flow.
80~ 1000 - 2000Very low viscosity, may be prone to sagging in some applications.

Experimental Protocols

Protocol for Preparation of PVC Plastisol
  • Weighing: Accurately weigh all components (PVC resin, TINTM, heat stabilizer, fillers, etc.) according to the desired formulation.

  • Mixing:

    • Add the liquid components (TINTM and liquid stabilizers) to a mixing vessel.

    • With the mixer on a low speed, slowly add the PVC resin and any other powdered components.

    • Continue mixing at low speed for 10-15 minutes, or until the powders are fully wetted.

    • Increase the mixing speed to a higher shear for a short period (2-5 minutes) to break down any agglomerates.

  • Deaeration: Place the mixed plastisol in a vacuum chamber and apply a vacuum to remove any entrapped air bubbles.

  • Storage: Store the prepared plastisol in a sealed container in a cool, controlled environment.

Protocol for Viscosity Measurement using a Brookfield Viscometer
  • Instrument Setup:

    • Ensure the Brookfield viscometer is level and calibrated.[5]

    • Select an appropriate spindle and rotational speed based on the expected viscosity of the plastisol. For many plastisols, an RV series viscometer with a #6 or #7 spindle is suitable.[6]

  • Sample Preparation:

    • Allow the plastisol to equilibrate to the testing temperature (typically 25°C).

    • Gently stir the sample to ensure homogeneity before measurement.

  • Measurement:

    • Immerse the spindle into the plastisol up to the immersion mark.[7]

    • Start the viscometer and allow the reading to stabilize. This may take 30-60 seconds.

    • Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).

    • It is good practice to take readings at multiple rotational speeds to assess the shear-thinning or shear-thickening behavior of the plastisol.

Visualizations

Troubleshooting_Viscosity HighViscosity High Initial Viscosity Cause1 High PVC Resin Concentration HighViscosity->Cause1 Cause2 Inadequate Mixing HighViscosity->Cause2 Cause3 High Filler Content HighViscosity->Cause3 ViscosityAging Viscosity Increases Over Time Cause4 Plasticizer Absorption by PVC ViscosityAging->Cause4 Cause5 High Storage Temperature ViscosityAging->Cause5 ShearThickening Shear Thickening (Dilatancy) Cause6 High Solids Concentration ShearThickening->Cause6 AirBubbles Air Bubbles in Plastisol AirBubbles->HighViscosity contributes to Cause7 Inefficient Deaeration AirBubbles->Cause7 Solution1 Adjust Formulation (Increase TINTM) Cause1->Solution1 Solution2 Optimize Mixing Process Cause2->Solution2 Solution3 Reduce Filler Load Cause3->Solution3 Solution5 Use Viscosity Depressant Cause4->Solution5 Solution4 Controlled Storage Conditions Cause5->Solution4 Cause6->Solution1 Solution7 Optimize Particle Size Distribution Cause6->Solution7 Solution6 Effective Deaeration (Vacuum) Cause7->Solution6

Caption: Troubleshooting logic for common viscosity issues in PVC plastisols.

References

Technical Support Center: Strategies to Prevent the Hydrolysis of Triisononyl Trimellitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the hydrolysis of Triisononyl trimellitate (TINTM), a common plasticizer. Hydrolysis, the chemical breakdown of an ester by water, can compromise the integrity of experiments and formulations. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TINTM) and why is its hydrolysis a concern?

This compound (TINTM) is a high-molecular-weight branched-chain plasticizer used to increase the flexibility and durability of various polymers. The hydrolysis of TINTM breaks its ester bonds, yielding trimellitic acid and isononyl alcohol. This degradation can alter the material's physical and chemical properties, leading to experimental inconsistencies and product failure.

Q2: What are the primary factors that accelerate the hydrolysis of TINTM?

The rate of TINTM hydrolysis is significantly influenced by:

  • pH: Hydrolysis is catalyzed by both acids and bases. The reaction is generally faster at extreme pH values.

  • Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of hydrolysis.

  • Presence of Catalysts: Metal ions can act as catalysts, promoting the hydrolysis reaction.

  • Water Content: As a reactant, the presence and concentration of water directly impact the extent of hydrolysis.

Q3: What are the common signs of TINTM hydrolysis in my experiment?

Common indicators of TINTM hydrolysis include:

  • Changes in the physical appearance of the material, such as tackiness or embrittlement.

  • Alterations in mechanical properties like loss of flexibility or tensile strength.

  • The appearance of new peaks corresponding to trimellitic acid and isononyl alcohol in analytical chromatograms (HPLC or GC-MS).

  • A decrease in the pH of the surrounding medium due to the formation of carboxylic acid (trimellitic acid).

Q4: What are the most effective chemical stabilizers to prevent TINTM hydrolysis?

Carbodiimides are a class of highly effective hydrolysis stabilizers for esters like TINTM.[1][2][3] They function by reacting with the carboxylic acid produced during hydrolysis, forming a stable urea derivative and preventing the autocatalytic cycle of degradation.[1][3] Polymeric carbodiimides are often preferred due to their lower volatility and migration potential compared to monomeric ones.[2]

Q5: How does the branched structure of TINTM affect its hydrolytic stability?

The "isononyl" portion of TINTM refers to a branched nine-carbon alkyl chain. The steric hindrance provided by these branched chains can help to protect the ester linkage from nucleophilic attack by water, thus slowing down the rate of hydrolysis compared to linear-chain esters.

Troubleshooting Guides

Issue 1: Unexpectedly Rapid Degradation of TINTM-containing Material

If you observe a faster-than-expected degradation of your material, use the following decision tree to diagnose the potential cause.

G A Rapid Degradation Observed B Check for Acidic or Basic Contaminants A->B C Neutralize System & Use Buffered Solutions B->C Yes D Check for Elevated Temperatures B->D No E Control Experimental Temperature D->E Yes F Check for Metal Ion Contamination D->F No G Use Chelating Agents (e.g., EDTA) F->G Yes H Incorporate Hydrolysis Stabilizer (e.g., Carbodiimide) F->H No

Caption: Troubleshooting workflow for rapid TINTM degradation.

Issue 2: Inconsistent Results in Hydrolytic Stability Studies

For researchers conducting hydrolytic stability tests, inconsistent results can be a significant challenge. This guide helps identify and resolve common sources of variability.

Table 1: Troubleshooting Inconsistent Hydrolytic Stability Results

Potential Cause Recommended Action
Inconsistent Sample Preparation Ensure uniform dispersion of TINTM and any additives. Use standardized sample dimensions and preparation procedures.
Variable Water Content Precisely control the amount of water introduced into each test. Consider pre-conditioning samples to a standard humidity level.
Temperature Fluctuations Use a calibrated oven or water bath with tight temperature control. Monitor and record the temperature throughout the experiment.
Inconsistent Aging Conditions Standardize the duration of exposure, pH of the aqueous medium, and any mechanical stress applied to the samples.
Analytical Variability Validate the analytical method (HPLC or GC-MS) for reproducibility. Use internal standards for quantification.

Experimental Protocols

Protocol 1: Accelerated Hydrolytic Stability Testing of TINTM

This protocol is adapted from the principles of the ASTM D2619 standard test method for hydrolytic stability.

Objective: To evaluate the hydrolytic stability of TINTM under accelerated aging conditions.

Materials:

  • This compound (TINTM)

  • Deionized water

  • Copper strip (as a catalyst)

  • Pressure-resistant glass beverage bottles

  • Oven capable of maintaining a constant temperature (e.g., 93°C)

  • Rotisserie apparatus for the oven

Procedure:

  • To a clean glass bottle, add 75 mL of TINTM and 25 mL of deionized water.

  • Add a freshly polished copper strip to the mixture.

  • Securely cap the bottle.

  • Place the bottle in a rotisserie apparatus inside an oven preheated to 93°C.

  • Rotate the bottle for 48 hours.

  • After 48 hours, remove the bottle and allow it to cool to room temperature.

  • Separate the TINTM and water layers.

  • Analyze both layers for the presence of hydrolysis products (trimellitic acid and isononyl alcohol) using an appropriate analytical method (see Protocol 2).

  • Measure the acid number of the TINTM layer to quantify the formation of trimellitic acid.

Protocol 2: Analysis of TINTM and its Hydrolysis Products by HPLC

Objective: To quantify the concentration of TINTM, trimellitic acid, and isononyl alcohol in a sample.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for mobile phase acidification)

  • Standards of TINTM, trimellitic acid, and isononyl alcohol

Chromatographic Conditions (Illustrative Example):

  • Mobile Phase: A gradient of acetonitrile and acidified water (e.g., 0.1% formic acid). For example, starting with 50:50 acetonitrile:water and ramping to 95:5 acetonitrile:water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 250 nm for trimellitic acid and TINTM. Isononyl alcohol may require a different wavelength or derivatization for sensitive detection, or a different detector like a Refractive Index Detector (RID) if concentration is high enough.

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve a known weight of the sample (from Protocol 1) in a suitable solvent (e.g., acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Quantification:

  • Prepare a calibration curve for each analyte (TINTM, trimellitic acid, and isononyl alcohol) using standards of known concentrations.

  • Calculate the concentration of each component in the sample based on the peak area from the HPLC chromatogram and the calibration curve.

G cluster_0 Hydrolysis Reaction cluster_1 Stabilization Mechanism A This compound (TINTM) C Trimellitic Acid A->C D Isononyl Alcohol A->D B Water (H2O) B->C B->D E Carbodiimide G Stable Urea Derivative E->G F Trimellitic Acid F->G

Caption: Signaling pathway of TINTM hydrolysis and its prevention.

Quantitative Data Summary

The following table summarizes illustrative data on the effectiveness of carbodiimide stabilizers in reducing the hydrolysis of polyesters, which can be considered analogous to the behavior expected with TINTM.

Table 2: Illustrative Effectiveness of Carbodiimide Stabilizers on Polyester Hydrolysis

Stabilizer TypeConcentration (wt%)Test ConditionReduction in Hydrolysis Rate (%)Reference
Polymeric Carbodiimide1.085°C, 100% RH, 500h~70%[Fictional Data for Illustration]
Monomeric Carbodiimide1.085°C, 100% RH, 500h~50%[Fictional Data for Illustration]
Polymeric Carbodiimide2.085°C, 100% RH, 500h>90%[Fictional Data for Illustration]

Note: This data is for illustrative purposes to demonstrate the expected trend. Actual performance with TINTM may vary and should be determined experimentally.

HPLC Troubleshooting

Issue 3: Common Problems in HPLC Analysis of TINTM and its Hydrolysis Products

G A HPLC Problem Observed B Peak Tailing or Fronting? A->B C Adjust Mobile Phase pH Check for Column Overload B->C Yes D Inconsistent Retention Times? B->D No E Check for Leaks Ensure Proper Column Equilibration Monitor Temperature D->E Yes F Ghost Peaks? D->F No G Clean Injector and Column Use High-Purity Solvents F->G Yes H Review and Optimize Method F->H No

References

Technical Support Center: Optimizing Triisononyl Trimellitate (TINTM) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Triisononyl trimellitate (TINTM). The following sections address common issues related to catalyst concentration optimization to enhance reaction efficiency, product yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for this compound (TINTM) synthesis?

A1: The synthesis of TINTM, which involves the esterification of trimellitic anhydride with isononyl alcohol, typically employs several types of catalysts. The most frequently used are organotitanates, such as tetrabutyl titanate, and acid catalysts, including p-toluenesulfonic acid (PTSA) and sulfuric acid.[1] The choice of catalyst can influence reaction kinetics, temperature requirements, and the final product's purity and color.

Q2: What is the typical concentration range for catalysts in TINTM synthesis?

A2: The recommended catalyst concentration generally falls between 0.1% and 2.0% by weight of the total reactants (trimellitic anhydride and isononyl alcohol).[1] The optimal concentration is dependent on the specific catalyst being used. For instance, organotitanate catalysts are often effective at lower concentrations (e.g., 0.1-0.5%), while acid catalysts may require slightly higher concentrations to achieve a desirable reaction rate.

Q3: How does catalyst concentration impact the rate of reaction?

A3: Catalyst concentration is a critical factor in determining the reaction rate. Generally, increasing the catalyst concentration provides more active sites for the reaction, which in turn increases the frequency of effective collisions between reactant molecules, leading to a faster reaction rate.[2][3] However, this effect is not linear and plateaus after a certain optimal concentration is reached.

Q4: Can using a very high catalyst concentration be detrimental to the synthesis?

A4: Yes, an excessively high catalyst concentration can lead to several adverse effects. These may include an increase in side reactions, formation of colored by-products, and difficulties in the purification of the final product.[4] In some cases, catalyst aggregation can occur at high concentrations, which may reduce its effectiveness.[2]

Q5: What are the potential side reactions when the catalyst concentration is not optimal?

A5: Sub-optimal catalyst concentrations can lead to incomplete reactions and the formation of by-products. With acid catalysts, for example, excessively high concentrations or temperatures can promote the dehydration of the isononyl alcohol, leading to the formation of ethers and olefins. It can also cause charring and discoloration of the product. Conversely, a very low concentration may result in an impractically long reaction time and incomplete conversion, leaving unreacted starting materials and mono- or di-esters of trimellitic acid in the final product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Slow or Incomplete Reaction Insufficient Catalyst Concentration: The catalyst concentration is below the optimal range, leading to a slow reaction rate.Gradually increase the catalyst concentration in small increments (e.g., 0.05% by weight) in subsequent experiments. Monitor the reaction progress (e.g., by measuring the amount of water evolved) to determine the effect of the increased concentration.
Product Discoloration (Yellowish or Brown Tint) Excessive Catalyst Concentration: A high concentration of acid catalyst can lead to side reactions and the formation of colored impurities, especially at elevated temperatures.[5]Reduce the catalyst concentration. If using an acid catalyst, consider switching to an organotitanate catalyst, which is generally less prone to causing color formation. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Difficult Purification High Catalyst Residue: Using a high concentration of a non-volatile catalyst can make its removal from the final product challenging.Use the minimum effective catalyst concentration. For acid catalysts, a post-reaction neutralization step with a weak base followed by water washing is typically required. For organotitanate catalysts, hydrolysis followed by filtration is a common purification method.
Low Yield Sub-optimal Catalyst Concentration: The catalyst concentration may be too low for complete conversion or so high that it promotes the formation of by-products, thereby reducing the yield of the desired TINTM.Perform a catalyst optimization study to identify the concentration that provides the highest yield. This typically involves running a series of experiments with varying catalyst concentrations while keeping other parameters constant.
Inconsistent Batch-to-Batch Results Inaccurate Catalyst Dosing: Small variations in the amount of catalyst added can lead to significant differences in reaction outcomes, especially when working with highly active catalysts.Ensure accurate weighing and dispensing of the catalyst. For very small quantities, it may be beneficial to prepare a stock solution of the catalyst in one of the reactants (e.g., isononyl alcohol) to allow for more precise dosing.

Data Presentation: Illustrative Impact of Catalyst Concentration

The following table provides an illustrative summary of the expected impact of varying tetrabutyl titanate catalyst concentration on the synthesis of TINTM. This data is hypothetical and intended to represent typical trends observed in esterification reactions. Actual results may vary based on specific experimental conditions.

Catalyst Concentration (% by weight)Reaction Time (hours)Yield (%)Purity (%)Observations
0.05> 12< 80~95Very slow reaction, incomplete conversion.
0.189298.5Moderate reaction rate, good yield and purity.
0.2 (Optimal) 5 98 99.5 Fast reaction, excellent yield and purity.
0.54.597.599.0Slightly faster reaction, but no significant improvement in yield; slight increase in by-products.
1.049698.0Rapid reaction, but noticeable increase in side products and slight yellowing of the final product.
2.03.59496.5Very fast reaction, but significant color formation and lower purity due to by-products.

Experimental Protocols

Protocol for Optimizing Catalyst Concentration in TINTM Synthesis

This protocol outlines a general procedure for conducting a series of experiments to determine the optimal catalyst concentration for the synthesis of TINTM.

Materials:

  • Trimellitic anhydride

  • Isononyl alcohol

  • Catalyst (e.g., Tetrabutyl titanate or p-Toluenesulfonic acid)

  • Nitrogen gas supply

  • Sodium bicarbonate solution (5% w/v, for acid catalyst neutralization)

  • Deionized water

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark trap with a condenser

  • Heating mantle

  • Vacuum distillation apparatus

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a three-necked flask, charge trimellitic anhydride and isononyl alcohol in a 1:3.3 molar ratio.

  • Inert Atmosphere: Begin stirring the mixture and purge the system with nitrogen gas for 15-20 minutes to create an inert atmosphere.

  • Catalyst Addition: Add the desired amount of catalyst to the reaction mixture. For an optimization study, set up parallel experiments with varying catalyst concentrations (e.g., 0.1%, 0.2%, 0.5%, 1.0%, and 1.5% by weight of total reactants).

  • Esterification: Heat the reaction mixture to the target temperature (typically 180-220°C). Collect the water of reaction in the Dean-Stark trap. Monitor the reaction progress by the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected. Record the total reaction time.

  • Excess Alcohol Removal: After the reaction is complete, cool the mixture to approximately 150°C. Apply a vacuum to distill off the excess isononyl alcohol.

  • Purification (for Acid Catalyst):

    • Cool the crude product to 80-90°C.

    • Neutralize the catalyst by washing with a 5% sodium bicarbonate solution.

    • Wash the organic layer with deionized water until the washings are neutral.

  • Purification (for Titanate Catalyst):

    • Cool the crude product to 80-90°C.

    • Add a small amount of water and stir to hydrolyze the catalyst.

    • Filter the mixture to remove the precipitated titanium dioxide.

  • Drying and Final Product: Dry the organic layer over anhydrous magnesium sulfate, filter, and collect the final TINTM product.

  • Analysis: Analyze the yield, purity (e.g., by HPLC or GC), and color of the TINTM for each catalyst concentration to determine the optimal condition.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis reactants Charge Reactants (Trimellitic Anhydride, Isononyl Alcohol) inert Establish Inert Atmosphere (N2) reactants->inert catalyst Add Catalyst (Varying Concentrations) inert->catalyst esterification Esterification (180-220°C) catalyst->esterification water_removal Water Removal (Dean-Stark) esterification->water_removal monitor progress dealcoholization Remove Excess Alcohol (Vacuum Distillation) water_removal->dealcoholization reaction complete neutralization Neutralization/Hydrolysis & Washing dealcoholization->neutralization drying Drying neutralization->drying analysis Yield, Purity (HPLC/GC), Color Analysis drying->analysis

Figure 1. Experimental workflow for optimizing catalyst concentration in TINTM synthesis.

Troubleshooting_Catalyst_Concentration cluster_diagnosis Diagnosis cluster_solution Potential Solutions start Problem Encountered slow_rxn Slow/Incomplete Reaction? start->slow_rxn discoloration Product Discoloration? start->discoloration low_yield Low Yield? start->low_yield increase_cat Increase Catalyst Concentration slow_rxn->increase_cat Yes check_purity Verify Reactant Purity slow_rxn->check_purity No decrease_cat Decrease Catalyst Concentration discoloration->decrease_cat Yes check_temp Review Reaction Temperature discoloration->check_temp Yes optimize_cat Perform Optimization Study low_yield->optimize_cat Yes low_yield->check_purity Yes increase_cat->optimize_cat decrease_cat->optimize_cat

Figure 2. Logical relationship for troubleshooting catalyst concentration issues.

References

Validation & Comparative

A Comparative Analysis of Triisononyl Trimellitate and Other Trimellitate Plasticizers for High-Performance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Trimellitate Plasticizer

In the realm of polymer science and formulation, particularly for flexible polyvinyl chloride (PVC) applications demanding high performance, the selection of an appropriate plasticizer is paramount. Trimellitate esters have established themselves as a class of high-performance plasticizers, offering superior thermal stability and low volatility compared to conventional phthalates.[1] This makes them indispensable for demanding applications such as high-temperature wire and cable insulation, automotive interiors, and medical devices.[2][3][4][5][6]

This guide provides a comprehensive comparison of Triisononyl trimellitate (TINTM) with other widely used trimellitate plasticizers, including Trioctyl trimellitate (TOTM) and linear trimellitates. By presenting objective performance data, detailed experimental methodologies, and visual representations of chemical structures and workflows, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.

Key Performance Indicators: A Comparative Overview

The efficacy of a plasticizer is determined by a combination of its ability to impart flexibility, its permanence within the polymer matrix, and its stability under various environmental stresses. This section delves into a comparative analysis of TINTM and other trimellitates across these critical performance indicators.

Physicochemical Properties

Trimellitate plasticizers are derived from trimellitic acid and are characterized by their high molecular weight and low vapor pressure.[1] TINTM, with a molecular formula of C36H60O6 and a molecular weight of approximately 589 g/mol , is a branched trimellitate.[1] In comparison, TOTM, also a branched trimellitate with the chemical name tris(2-ethylhexyl) trimellitate, has a molecular formula of C33H54O6 and a lower molecular weight of about 546.8 g/mol .[1][4] Linear trimellitates, such as Jayflex™ L9TM, are based on linear and branched C9 alcohols and offer a different balance of properties.[7]

Table 1: Comparative Performance Data of Trimellitate Plasticizers

PropertyThis compound (TINTM)Trioctyl Trimellitate (TOTM)Linear Trimellitate (e.g., Jayflex™ L9TM)Test Method
Molecular Weight ( g/mol ) ~589[1]~546.8[1][4]--
Physical State Clear, colorless to pale yellow viscous liquid[1]Clear, yellowish oily liquid[1][8]Clear liquidVisual
Density @ 20°C (g/mL) ~0.98[9]~0.99[4]-ASTM D4052
Volatility (Weight Loss, %) Very LowVery Low[3]Very Low[10]ASTM D1203
Migration Resistance (Extraction in Soapy Water) Excellent[1]Superior[1]Excellent[10]ASTM D1239
Thermal Stability Exceptional[1]Excellent[3]Excellent[10]TGA
High-Temperature Performance Slightly superior to TOTM[1]Continuous service up to 105°C[1][4]Excellent[10]-
Low-Temperature Flexibility GoodPoorer than linear trimellitatesSuperior to branched trimellitates-
Plasticizer Efficiency GoodGoodGoodASTM D2240
Electrical Properties Excellent[1][11]Excellent[1][8]Excellent-

In-Depth Performance Comparison

Thermal Stability and Volatility

Both TINTM and TOTM are renowned for their excellent thermal stability, enabling their use in applications with continuous service temperatures up to 105°C.[1][4] However, due to its higher molecular weight and more branched structure, TINTM exhibits slightly superior high-temperature permanence.[1] This means that in prolonged thermal aging tests, PVC compounds formulated with TINTM tend to retain their mechanical properties longer than those with TOTM at extreme temperatures.[1] Linear trimellitates also offer very low volatility and excellent resistance to high temperatures.[10] The low volatility of trimellitates is a key advantage, minimizing the "fogging" effect often seen with more volatile plasticizers in applications like automotive interiors.[1]

Migration and Extraction Resistance

The permanence of a plasticizer within the polymer matrix is crucial for the long-term durability and safety of the final product. TINTM demonstrates excellent resistance to extraction by water and soap, attributed to its strong bonding with the PVC resin.[1] TOTM is reported to have even better extraction resistance, particularly in soapy water, oil, and solvents.[1] Linear trimellitates also boast excellent extraction and migration resistance.[10] This property is particularly critical in medical devices, where the leaching of plasticizers into bodily fluids is a major concern.[12]

Plasticizer Efficiency and Mechanical Properties

Plasticizer efficiency refers to the concentration of plasticizer required to achieve a desired level of flexibility in the PVC compound. While both TINTM and TOTM are effective plasticizers, their structural differences can lead to variations in processing characteristics. TOTM, with its slightly less branched structure, can offer better processing flow.[1] The choice between the two often depends on the specific processing requirements of the application.

Low-Temperature Flexibility

A key differentiator between branched and linear trimellitates is their performance at low temperatures. Branched trimellitates like TINTM and TOTM generally exhibit poorer cold temperature flexibility compared to linear trimellitates.[4] Linear trimellitates, such as Jayflex™ L9TM, are specifically designed to offer superior cold temperature flexibility, making them suitable for applications like automotive cables and wind turbine tray cables that are exposed to extreme cold.[4][8]

Visualizing the Molecular Landscape and Experimental Processes

To better understand the relationship between structure and performance, as well as the methodologies used for evaluation, the following diagrams are provided.

cluster_TINTM This compound (TINTM) - Branched cluster_TOTM Trioctyl Trimellitate (TOTM) - Branched cluster_Linear Linear Trimellitate - Linear/Slightly Branched TINTM_Core Trimellitate Core TINTM_Branch1 Isononyl Group 1 TINTM_Core->TINTM_Branch1 Ester Linkage TINTM_Branch2 Isononyl Group 2 TINTM_Core->TINTM_Branch2 Ester Linkage TINTM_Branch3 Isononyl Group 3 TINTM_Core->TINTM_Branch3 Ester Linkage TOTM_Core Trimellitate Core TOTM_Branch1 2-Ethylhexyl Group 1 TOTM_Core->TOTM_Branch1 Ester Linkage TOTM_Branch2 2-Ethylhexyl Group 2 TOTM_Core->TOTM_Branch2 Ester Linkage TOTM_Branch3 2-Ethylhexyl Group 3 TOTM_Core->TOTM_Branch3 Ester Linkage Linear_Core Trimellitate Core Linear_Chain1 Linear/Slightly Branched C9 Alkyl Group 1 Linear_Core->Linear_Chain1 Ester Linkage Linear_Chain2 Linear/Slightly Branched C9 Alkyl Group 2 Linear_Core->Linear_Chain2 Ester Linkage Linear_Chain3 Linear/Slightly Branched C9 Alkyl Group 3 Linear_Core->Linear_Chain3 Ester Linkage

Caption: Generalized chemical structures of trimellitate plasticizers.

cluster_prep Sample Preparation cluster_testing Performance Evaluation cluster_analysis Data Analysis & Comparison A PVC Resin + Plasticizer + Additives Compounding B Molding/Casting of Test Specimens A->B C Volatility Test (ASTM D1203) B->C D Migration/Extraction Test (ASTM D1239) B->D E Mechanical Properties (e.g., Shore Hardness - ASTM D2240) B->E F Thermal Stability (TGA) B->F G Quantify Weight Loss C->G D->G H Measure Hardness, Tensile Strength, Elongation E->H I Determine Degradation Temperature F->I J Comparative Analysis of Plasticizer Performance G->J H->J I->J

Caption: Generalized workflow for plasticizer performance evaluation.

Experimental Protocols

For the accurate and reproducible comparison of plasticizer performance, standardized experimental protocols are essential. The following are detailed methodologies for the key experiments cited in this guide.

Volatility: ASTM D1203 - Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods
  • Objective: To determine the volatile loss from a plastic material under defined conditions of time and temperature.[13][14]

  • Methodology:

    • Specimen Preparation: A precisely weighed plastic specimen (typically a 50 mm diameter disc) is prepared.

    • Test Setup: The specimen is placed in a container with activated carbon. Two variations exist: Method A involves direct contact between the specimen and the activated carbon, while Method B uses a wire cage to prevent direct contact, measuring loss primarily through volatilization.[13][15]

    • Exposure: The container is placed in an oven at a specified temperature (e.g., 70°C or 100°C) for a defined period (e.g., 24 hours).

    • Measurement: After exposure, the specimen is removed, cooled, and reweighed.

    • Calculation: The volatile loss is calculated as the percentage of weight loss relative to the initial weight of the specimen.

Migration/Extraction Resistance: ASTM D1239 - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals
  • Objective: To measure the weight loss of a plastic film after immersion in a specific chemical, indicating its resistance to extraction.[5][11][16]

  • Methodology:

    • Specimen Preparation: A plastic film specimen of specified dimensions (e.g., 50 x 50 mm) is accurately weighed.[5]

    • Immersion: The specimen is completely immersed in a test liquid (e.g., distilled water, soapy water, oil) in a container.[5][11]

    • Conditioning: The container is sealed and kept at a specified temperature for a defined duration (e.g., 24 hours at 23°C).[5]

    • Post-Immersion Treatment: The specimen is removed, gently wiped dry, and may be rinsed depending on the test liquid.[5][11]

    • Measurement: The specimen is reweighed.

    • Calculation: The resistance to extraction is reported as the percentage of weight loss.

Plasticizer Efficiency: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness
  • Objective: To determine the indentation hardness of a material, which is an indicator of plasticizer efficiency (a lower hardness value for a given concentration indicates higher efficiency).[1][2][3][9][17]

  • Methodology:

    • Specimen Preparation: A flat, smooth specimen with a minimum thickness of 6 mm is prepared and conditioned at a standard temperature and humidity.[3][17]

    • Apparatus: A durometer of the appropriate type (e.g., Shore A for softer materials) is used.[3][17]

    • Measurement: The presser foot of the durometer is applied to the specimen, and the indentation reading is taken within one second of firm contact.[3]

    • Replication: Multiple readings are taken at different locations on the specimen to ensure accuracy.[17]

    • Reporting: The median of the readings is reported as the Shore hardness value.

Thermal Stability: Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability of a plasticized material by measuring its weight change as a function of temperature in a controlled atmosphere.[18][19][20]

  • Methodology:

    • Sample Preparation: A small, representative sample of the plasticized material is placed in a TGA sample pan.[18]

    • Instrument Setup: The TGA instrument is programmed with a specific heating rate (e.g., 10°C/min) and atmosphere (e.g., nitrogen or air).[18][19]

    • Analysis: The sample is heated, and its weight is continuously monitored and recorded as a function of temperature.

    • Data Interpretation: The resulting TGA curve shows the temperatures at which weight loss occurs, indicating the onset of degradation of the plasticizer and the polymer. This provides a measure of the material's thermal stability.[18]

Conclusion

The selection of a trimellitate plasticizer is a critical decision that significantly impacts the performance and longevity of the final product. This compound (TINTM) stands out for its exceptional thermal permanence, making it a prime candidate for applications subjected to extreme heat. Trioctyl trimellitate (TOTM) offers a balanced profile with excellent extraction resistance and good processing characteristics. For applications requiring superior performance at low temperatures, linear trimellitates present a compelling alternative to their branched counterparts.

By carefully considering the specific performance requirements of the intended application and utilizing the comparative data and experimental protocols provided in this guide, researchers, scientists, and drug development professionals can confidently select the most suitable trimellitate plasticizer to achieve their desired material properties and ensure product reliability and safety.

References

A Comparative Toxicological Assessment: Triisononyl Trimellitate vs. Dioctyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of plasticizers in the formulation of polymers, particularly in sensitive applications such as medical devices and pharmaceutical packaging, necessitates a thorough evaluation of their toxicological profiles. For decades, dioctyl phthalate (DOP), also known as di(2-ethylhexyl) phthalate (DEHP), has been a widely utilized plasticizer due to its efficacy and cost-effectiveness. However, mounting concerns over its potential adverse health effects have driven the search for safer alternatives. Triisononyl trimellitate (TINTM) has emerged as a prominent substitute. This guide provides an objective, data-driven comparison of the toxicity of TINTM and DOP to aid in informed material selection.

Executive Summary

This compound (TINTM) generally exhibits a more favorable toxicological profile compared to dioctyl phthalate (DOP). DOP has been identified as a potential endocrine disruptor and has demonstrated reproductive and developmental toxicity in numerous studies. In contrast, high molecular weight trimellitates, including TINTM and its analogues, are characterized by lower toxicity. This is largely attributed to their higher molecular weight and lower migration potential from polymer matrices. While direct comparative studies are limited, available data from individual substance assessments and read-across approaches consistently point to TINTM as a lower-risk alternative to DOP.

Data Presentation: A Side-by-Side Toxicological Comparison

The following tables summarize key quantitative toxicity data for TINTM (and its analogue trioctyl trimellitate, TOTM, where data for TINTM is not available) and DOP. It is important to note that some of the data for the trimellitate is based on analogues, a common practice in regulatory toxicology for substances with similar structures and properties.[1]

Table 1: Acute Toxicity

EndpointThis compound (or Analogue)Dioctyl Phthalate (DOP/DEHP)
Oral LD50 (rat) >2000 mg/kg bw (TOTM)[2]30,000 - 30,600 mg/kg bw[3]
Dermal LD50 (rabbit) >2000 mg/kg bw (TOTM)[2]25,000 mg/kg bw

Table 2: Reproductive and Developmental Toxicity

EndpointThis compound (or Analogue)Dioctyl Phthalate (DOP/DEHP)
Reproductive Toxicity (NOAEL, rat) 100 mg/kg/day (male, based on slight effects on sperm parameters at higher doses of analogue TEHT)[1][4]No clear NOAEL established due to observed effects at various dose levels. Associated with reduced sperm count and reproductive system abnormalities in animal studies.[5]
Developmental Toxicity (NOAEL, rat) 1000 mg/kg/day (female and offspring, TOTM)[2][6]Minimal evidence of maternal toxicity at 0.5% in diet, but significant developmental toxicity (increased mortality and malformations).[7]

Table 3: Genotoxicity

AssayThis compound (or Analogue)Dioctyl Phthalate (DOP/DEHP)
Ames Test (Bacterial Reverse Mutation) Negative (Tricaprylyl/capryl trimellitate & Triethylhexyl trimellitate)[8]Generally considered non-mutagenic in bacterial assays.
In Vitro Mammalian Cell Gene Mutation Negative (Tricaprylyl/capryl trimellitate & Triethylhexyl trimellitate)[8]Mixed results in some studies, but generally not considered a potent gene mutagen.
In Vivo Micronucleus Test Negative (Triethylhexyl trimellitate)[9]Generally negative.

Table 4: Carcinogenicity

ClassificationThis compound (or Analogue)Dioctyl Phthalate (DOP/DEHP)
IARC Not classifiedGroup 2B: Possibly carcinogenic to humans[3]
NTP Not listedReasonably anticipated to be a human carcinogen

Experimental Protocols

Detailed methodologies for key toxicological assays are outlined below, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This assay is a widely used method to evaluate the potential of a substance to induce gene mutations.

  • Principle: The test utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan). The assay detects mutations that revert the bacteria to a prototrophic state, allowing them to grow on an amino acid-deficient medium.[3]

  • Procedure:

    • Bacterial cultures are exposed to the test substance at a minimum of five different concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).[3][5]

    • Two methods are commonly employed: the plate incorporation method and the pre-incubation method.[3][5]

    • After incubation at 37°C for 48-72 hours, the number of revertant colonies is counted.[3][5]

  • Interpretation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies compared to the solvent control, and/or a reproducible increase at one or more concentrations.

In Vitro Mammalian Cell Gene Mutation Test - OECD 476

This assay assesses the potential of a chemical to induce gene mutations in cultured mammalian cells.

  • Principle: The test measures mutations at specific gene loci, such as the hypoxanthine-guanine phosphoribosyl transferase (HPRT) or thymidine kinase (TK) gene.[4][10][11] Mutations in these genes confer resistance to selective agents (e.g., 6-thioguanine for HPRT mutants).[4]

  • Procedure:

    • Mammalian cell cultures (e.g., mouse lymphoma L5178Y or Chinese hamster ovary cells) are exposed to the test substance at a minimum of four concentrations, with and without metabolic activation (S9 mix).[10][12]

    • Following the exposure period, cells are cultured for a period to allow for the expression of the mutant phenotype.[10]

    • Cells are then plated in both non-selective and selective media to determine the cloning efficiency and the number of mutant colonies, respectively.[10]

  • Interpretation: A significant, concentration-dependent increase in the mutant frequency above the background level indicates a positive result.[13]

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

This test is used to detect damage to chromosomes or the mitotic apparatus in vivo.

  • Principle: The assay identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in developing erythrocytes.[14][15] These micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[16]

  • Procedure:

    • Rodents (usually mice or rats) are exposed to the test substance, typically via oral gavage or intraperitoneal injection, at three different dose levels.[16][17]

    • Bone marrow or peripheral blood is collected at appropriate time points after exposure (e.g., 24 and 48 hours).[17][18]

    • The cells are stained, and the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis.[17]

  • Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates a positive result.[16][18]

Mandatory Visualization

Experimental Workflow for Genotoxicity Testing

Genotoxicity_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay Ames Ames Test (OECD 471) Positive_Result Positive Result Ames->Positive_Result Mutagenic Negative_Result Negative Result Ames->Negative_Result Non-mutagenic Mammalian_Mutation Mammalian Cell Gene Mutation (OECD 476) Mammalian_Mutation->Positive_Result Mutagenic Mammalian_Mutation->Negative_Result Non-mutagenic Micronucleus Micronucleus Test (OECD 474) Further_Testing Further Carcinogenicity Testing Micronucleus->Further_Testing Positive Low_Concern Low Genotoxic Concern Micronucleus->Low_Concern Negative Test_Substance Test Substance (TINTM or DOP) Initial_Screening Initial Genotoxicity Screening Test_Substance->Initial_Screening Initial_Screening->Ames Initial_Screening->Mammalian_Mutation Positive_Result->Micronucleus Confirmatory In Vivo Negative_Result->Low_Concern

Caption: Workflow for assessing the genotoxicity of TINTM and DOP.

Signaling Pathway for Phthalate-Induced Endocrine Disruption

Phthalate_Endocrine_Disruption cluster_testis Testis (Leydig Cell) cluster_effects Downstream Reproductive Effects DOP Dioctyl Phthalate (DOP) Metabolites Active Metabolites (e.g., MEHP) DOP->Metabolites Metabolism Androgen_Receptor Androgen Receptor Metabolites->Androgen_Receptor Antagonism StAR_Protein StAR Protein Metabolites->StAR_Protein Inhibition Cholesterol_Transport Cholesterol Transport to Mitochondria StAR_Protein->Cholesterol_Transport Facilitates Testosterone_Synthesis Testosterone Synthesis Cholesterol_Transport->Testosterone_Synthesis Rate-limiting step Testosterone Reduced Testosterone Production Testosterone_Synthesis->Testosterone Spermatogenesis Impaired Spermatogenesis Testosterone->Spermatogenesis Reproductive_Tract Reproductive Tract Abnormalities Testosterone->Reproductive_Tract Fertility Decreased Fertility Spermatogenesis->Fertility Reproductive_Tract->Fertility

Caption: Mechanism of DOP-induced male reproductive toxicity.

References

A Comparative Guide to the Validation of Analytical Methods for Triisononyl Trimellitate (TINTM) in Food Contact Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methodologies for the determination of Triisononyl trimellitate (TINTM), a plasticizer used in food contact materials (FCMs). Ensuring the safety of FCMs is paramount to public health, necessitating rigorous and validated analytical methods to quantify the migration of substances like TINTM into foodstuffs. This document outlines the performance of the two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols. Furthermore, a comparison with alternative plasticizers is presented to offer a broader perspective for material selection and analytical strategy development.

Performance Comparison of Analytical Methods for Plasticizer Analysis

The quantification of TINTM and its alternatives in food contact materials and food simulants predominantly relies on GC-MS and LC-MS/MS. The choice between these methods is often dictated by the specific analyte, the complexity of the sample matrix, and the required sensitivity.[1] The following tables summarize the performance characteristics of validated methods for Trioctyl trimellitate (TOTM), a structurally similar plasticizer often used as a proxy for TINTM, and other common plasticizers.

Table 1: Performance Characteristics of a Validated GC-MS Method for Trioctyl Trimellitate (TOTM) in Plastic [1]

ParameterPerformance
Linearity (Correlation Coefficient, r²)≥ 0.999
Limit of Detection (LOD)0.03 mg/kg
Limit of Quantification (LOQ)0.10 mg/kg
Recovery82 - 105%
Precision (Relative Standard Deviation, RSD)5.6 - 7.5%

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Trioctyl Trimellitate (TOTM) Released from PVC [1]

ParameterPerformance
LinearityMethod Validated
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Recovery101.1%
Precision (Relative Standard Deviation, RSD)4.72%

Table 3: Performance Characteristics of Analytical Methods for Alternative Plasticizers

PlasticizerMethodLinearity (r²)LODLOQRecovery (%)Precision (RSD, %)Reference
Acetyl tributyl citrate (ATBC)LC-MS/MS≥ 0.995-10 ng/mL (QC)--[2]
Di(2-ethylhexyl) adipate (DEHA)GC-MS-0.03 mg/kg0.10 mg/kg82 - 1055.6 - 7.5[3]
Diisononyl cyclohexane-1,2-dicarboxylate (DINCH)LC-MS/MS-0.4 ng/mL---[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for the GC-MS and LC-MS/MS analysis of trimellitates and alternative plasticizers.

Protocol 1: GC-MS Method for this compound (TINTM) in Plastic Food Contact Materials (based on TOTM analysis)

1. Sample Preparation (Solvent Extraction) [1] a. Accurately weigh a homogenized sample of the plastic material. b. Perform solvent extraction using a suitable solvent such as n-hexane. c. Extraction methods can include Soxhlet, ultrasound-assisted extraction, or accelerated solvent extraction (ASE). d. Concentrate the extract and reconstitute it in a known volume of a suitable solvent. e. Filter the final solution through a 0.22 µm filter before injection.

2. GC-MS Conditions [1]

  • Gas Chromatograph: Equipped with a capillary column suitable for plasticizer analysis (e.g., 5% phenyl methyl siloxane).[5]

  • Injector Temperature: 290 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 50-70 °C, hold for 1 minute.

    • Ramp to 240 °C at 20 °C/min.

    • Ramp to 310-320 °C at 12 °C/min, hold for 18 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantitative Ion (for TOTM): m/z 305.05.

    • Qualitative Ions (for TOTM): m/z 57.10, 193.00.

Protocol 2: LC-MS/MS Method for this compound (TINTM) Migration from Food Contact Materials into Food Simulants (based on TOTM analysis)

1. Sample Preparation (Migration Study) [1] a. Expose the food contact material to a food simulant (e.g., 95% ethanol for fatty foods) under specific time and temperature conditions that simulate real-use scenarios. b. Collect an aliquot of the food simulant after the migration period. c. For direct injection, the simulant may be diluted with an appropriate solvent. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) clean-up step may be necessary.

2. LC-MS/MS Conditions [1][6]

  • Liquid Chromatograph: Equipped with a C8 or C18 analytical column.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Flow Rate: Typically 0.2-0.4 mL/min.

  • Injection Volume: 5-20 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Selected Reaction Monitoring (SRM).

    • SRM Transitions: Specific precursor and product ions for TINTM would need to be determined. For the related compound ATBC, the transition is m/z 403.5 → m/z 185.2.[2]

Visualization of Experimental Workflows and Logical Relationships

To further clarify the analytical process, the following diagrams illustrate a typical experimental workflow and the logical steps involved in method validation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing FCM Food Contact Material Sample Migration Migration Test (e.g., 10 days at 40°C) FCM->Migration Simulant Food Simulant Simulant->Migration Extraction Extraction of Analyte (LLE or SPE) Migration->Extraction GCMS GC-MS Analysis Extraction->GCMS Volatile/Semi-volatile LCMSMS LC-MS/MS Analysis Extraction->LCMSMS Non-volatile Quantification Quantification (Calibration Curve) GCMS->Quantification LCMSMS->Quantification Validation Method Validation Quantification->Validation Report Reporting Results (mg/kg or mg/dm²) Validation->Report

Figure 1. Experimental workflow for the analysis of TINTM migration from food contact materials.

method_validation cluster_parameters Validation Parameters Validation Analytical Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate Precision) Validation->Precision Specificity Specificity/Selectivity Validation->Specificity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Figure 2. Key parameters for the validation of an analytical method for TINTM.

Comparison with Alternative Plasticizers

Several plasticizers are used as alternatives to traditional phthalates in food contact materials. The validation of analytical methods for these alternatives is equally important for ensuring consumer safety.

  • Acetyl tributyl citrate (ATBC): A non-phthalate plasticizer considered a safer alternative. It is commonly analyzed by LC-MS/MS.[2][7]

  • Di(2-ethylhexyl) adipate (DEHA): Another non-phthalate plasticizer used in PVC films. GC-MS is a common technique for its quantification.[3][8]

  • 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH): A non-aromatic analog of diisononyl phthalate (DINP) used in a variety of food contact applications.[4][9] Human exposure is monitored by analyzing its metabolites in urine using LC-MS/MS.[4][10]

  • Dioctyl terephthalate (DOTP): A non-phthalate plasticizer with a favorable toxicological profile.

The analytical methods for these alternatives are similar in principle to those for TINTM, often involving GC-MS or LC-MS/MS. However, specific parameters such as retention times, mass transitions, and instrument conditions must be optimized for each analyte.

References

A Comparative Guide to TINTM and TOTM Plasticizers in High-Performance PVC Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of Tri-isononyl Trimellitate (TINTM) and Trioctyl Trimellitate (TOTM), two leading high-performance plasticizers for Polyvinyl Chloride (PVC) applications. The selection between these trimellitates is critical for developing durable, stable, and compliant products, particularly in demanding sectors such as medical devices, automotive components, and wire and cable insulation. This document summarizes their key performance characteristics, supported by experimental data and detailed methodologies.

Introduction: High-Performance Trimellitate Plasticizers

Trimellitate plasticizers are a class of specialty additives derived from trimellitic acid, designed for PVC applications where standard phthalate plasticizers fail due to thermal instability.[1] They function by embedding themselves within the rigid PVC polymer matrix, disrupting polymer chain packing and thereby increasing flexibility.[2] Both TINTM and TOTM are indispensable for products requiring low volatility, high-temperature resistance, and excellent durability.[1][3] While they share a common chemical backbone, their distinct molecular structures—TINTM being a more branched, higher molecular weight molecule and TOTM being a slightly less branched, lower molecular weight molecule—lead to significant differences in performance.[1][4]

Physical and Chemical Properties

The fundamental structural differences between TINTM and TOTM directly influence their physical properties, which in turn dictate their performance in PVC formulations. TINTM's higher molecular weight and branched isononyl chains contrast with TOTM's linear octyl chains, impacting everything from volatility to processing ease.[1]

Table 1: Summary of Quantitative Data for TINTM and TOTM

PropertyTINTM (Tri-isononyl Trimellitate)TOTM (Trioctyl Trimellitate)Test Method (Typical)
Molecular Formula C₃₆H₆₀O₆C₃₃H₅₄O₆-
Molecular Weight 589 g/mol [1]546.8 g/mol [1]-
Appearance Clear, Colorless Liquid[1]Clear, Yellowish Liquid[1]Visual
Density (20-27°C) ~0.98 g/mL[1]0.985 - 0.995 g/cm³[5][6]ASTM D4052
Vapor Pressure 0.011 Pa @ 20°C[1]< 10⁻⁷ mmHg @ 25°C[1]ASTM E1194
Flash Point 248.6°C[1]≥ 240°C[6][7]ASTM D92
Volume Resistivity Excellent[1]≥ 5.0 x 10¹¹ Ω·cm[5][7]ASTM D257
Plasticizer Efficiency (DOP=1.00) 1.17 (for TIOTM)[8]1.11[8]ASTM D2124

Performance Comparison in PVC Applications

Both TINTM and TOTM are engineered for high-temperature applications, enabling PVC to maintain flexibility at continuous service temperatures up to 105°C, a threshold where conventional plasticizers degrade.[1]

  • TINTM : Exhibits superior high-temperature permanence.[1] Its higher molecular weight and enhanced branching make it more resistant to degradation during extended thermal aging.[1] This makes it the preferred choice for applications requiring maximum durability at continuous temperatures of 105°C or higher, such as in demanding industrial or automotive heat-resistant cables.[1]

  • TOTM : While also rated for 105°C applications, TOTM particularly excels in retaining its elongation properties after thermal stress.[1] This is a critical advantage for components that need to remain flexible after repeated temperature cycling.[1]

Plasticizer permanence—its ability to remain within the PVC matrix—is crucial for product lifespan and safety.

  • Volatility : TOTM has a practically negligible vapor pressure, making it the superior choice for applications where even minimal plasticizer loss is unacceptable, such as in automotive interiors to prevent "fogging" on windshields.[1][9] TINTM displays slightly higher volatility but remains significantly better than phthalate alternatives.[1]

  • Extraction and Migration : Resistance to extraction by liquids like soapy water, oils, and solvents is a key differentiator. TOTM demonstrates superior extraction resistance across multiple testing standards.[1] Its molecular structure creates stronger interactions with the PVC, effectively locking it in place.[1] This makes TOTM the industry standard for dishwasher gaskets, food contact applications, and medical tubing where resistance to multiple extraction stresses is critical.[1][10][11] In a comparative study, the migration of TOTM into blood from PVC tubing was found to be approximately 350 times lower than that of DEHP.[11] TINTM also shows excellent resistance, particularly to aqueous soap, but is generally outperformed by TOTM in this regard.[1][10]

For wire and cable insulation, both plasticizers deliver outstanding electrical performance.

  • TINTM and TOTM : Both provide excellent volume resistivity and dielectric strength, making them highly suitable for high-voltage and industrial cable insulation.[1][12][13] There is minimal practical difference between the two in this dimension, as both far exceed the requirements for demanding electrical applications.[1]

Plasticizer efficiency is a measure of the amount of plasticizer needed to achieve a specific level of flexibility (e.g., Shore hardness).

  • Efficiency : Both TINTM and TOTM are slightly less efficient than the general-purpose plasticizer DOP, meaning a higher concentration (phr - parts per hundred resin) is required to achieve the same hardness.[8]

  • Processing : TOTM's slightly lower molecular weight and less branched structure can translate to easier and more efficient processing on production equipment compared to TINTM.[1][8]

Experimental Protocols

The performance characteristics discussed are quantified using standardized testing methodologies. Below are detailed protocols for key experiments.

This test measures the weight loss of a plasticizer from a PVC compound under controlled high-temperature conditions.

  • Sample Preparation : A PVC sheet plasticized with a known concentration of TINTM or TOTM is prepared and cut into precise 50 mm diameter discs.

  • Initial Measurement : The initial weight of the PVC disc is recorded to a precision of 0.1 mg.

  • Test Assembly : The disc is placed in a wire cage, which is then positioned in a glass jar containing activated carbon, ensuring the sample does not directly touch the carbon.

  • Aging : The sealed jar is placed in a calibrated oven at a specified temperature (e.g., 70°C or 90°C) for a set duration (e.g., 24 hours).

  • Final Measurement : After aging, the sample is cooled to room temperature in a desiccator and re-weighed.

  • Calculation : Volatility is reported as the percentage of weight loss.

This method assesses the resistance of the plasticizer to being leached out by a specific liquid.

  • Sample Preparation : A PVC sample of known plasticizer content and dimensions (e.g., 50mm x 50mm x 2mm) is prepared.

  • Initial Measurement : The sample is weighed accurately.

  • Immersion : The specimen is fully immersed in the test liquid (e.g., soapy water, mineral oil, or n-heptane) within a sealed container.

  • Conditioning : The container is maintained at a specified temperature (e.g., 50°C) for a defined period (e.g., 24 hours).

  • Post-Treatment : The sample is removed, gently wiped clean of excess liquid, and dried in an oven to remove any absorbed solvent.

  • Final Measurement : The final weight of the cooled, dry sample is recorded.

  • Calculation : Extraction loss is calculated as the percentage of weight lost during immersion.

This protocol is used to determine the volume resistivity of a PVC compound, a critical measure of its electrical insulation capability.

  • Sample Preparation : A flat, uniform sheet of the PVC compound is molded.

  • Electrode Application : Conductive electrodes are applied to opposite faces of the material sample in a standardized configuration.

  • Conditioning : The sample is conditioned in a controlled environment (e.g., 23°C and 50% relative humidity) for 24 hours.

  • Measurement : A specified DC voltage is applied across the electrodes for 60 seconds, and the resulting current is measured using a high-resistance meter (electrometer).

  • Calculation : Volume resistivity (ρv) is calculated using the formula: ρv = (A/t) * (V/I), where A is the effective area of the electrodes, t is the sample thickness, V is the applied voltage, and I is the measured current.

Visualization of Concepts

To better illustrate the underlying principles and processes, the following diagrams are provided.

G cluster_0 Rigid PVC Matrix cluster_1 Flexible PVC Matrix P1 PVC P2 PVC P1->P2 P3 PVC P2->P3 P4 PVC P3->P4 P5 PVC P6 PVC P5->P6 P7 PVC P6->P7 P8 PVC P7->P8 PL1 Plasticizer PL2 Plasticizer P1_f PVC P2_f PVC P1_f->P2_f P3_f PVC P2_f->P3_f P4_f PVC P3_f->P4_f P5_f PVC P6_f PVC P5_f->P6_f P7_f PVC P6_f->P7_f P8_f PVC P7_f->P8_f label_rigid Tightly Packed Polymer Chains label_flex Increased Inter-chain Distance & Flexibility arrow Plasticizer Addition cluster_0 cluster_0 cluster_1 cluster_1

Caption: Mechanism of PVC plasticization.

G A 1. Prepare & Weigh PVC Sample (W_initial) B 2. Immerse Sample in Test Liquid (e.g., Oil) A->B C 3. Condition at Temp (T) for Time (t) B->C D 4. Remove, Clean, & Dry Sample C->D E 5. Re-weigh Cooled Sample (W_final) D->E F 6. Calculate % Weight Loss [(W_initial - W_final) / W_initial] * 100 E->F

Caption: Experimental workflow for extraction resistance testing.

G cluster_perf Performance Characteristics prop Primary Property: Molecular Weight (MW) vol Volatility prop->vol Higher MW Decreases mig Migration Resistance prop->mig Higher MW Increases therm Thermal Permanence prop->therm Higher MW Increases proc Processing Ease prop->proc Higher MW Decreases

Caption: Influence of molecular weight on performance.

Application Summary and Recommendations

The choice between TINTM and TOTM is dictated by the primary performance requirement of the final application.

Choose TINTM when:

  • The application demands maximum thermal permanence at extreme temperatures (≥105°C continuous).[1]

  • The product must withstand extended thermal aging without degradation of its mechanical properties.[1]

  • Examples: High-temperature industrial cable insulation, heat-resistant films, and seals in high-heat environments like engine compartments.[1]

Choose TOTM when:

  • Superior extraction resistance to oils, soaps, and solvents is the most critical factor.[1][8]

  • Extremely low volatility and minimal fogging are required.[1]

  • The product is intended for food contact, medical applications, or components exposed to frequent washing.[1][10]

  • Easier processing and manufacturing efficiency are priorities.[1]

  • Examples: Medical blood bags and tubing, dishwasher seals, automotive interior components, and 90°C rated building wire.[1][11]

In many cases, formulations may use a blend of both plasticizers to achieve a balance of properties, leveraging TINTM for heat permanence and TOTM for optimized extraction resistance.[1]

References

A Comparative Analysis of Leaching: Triisononyl Trimellitate vs. Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the leaching properties and toxicological profiles of Triisononyl trimellitate (TINTM) and common phthalate plasticizers. The selection of plasticizers in materials used for medical devices, laboratory equipment, and pharmaceutical packaging is a critical consideration, directly impacting patient safety and the integrity of research data.

This document summarizes key experimental findings on the migration of these plasticizers from polymeric materials and delves into their respective toxicological signaling pathways. Due to the limited availability of direct comparative studies on this compound (TINTM), data for its close structural analogue, Tri(2-ethylhexyl) trimellitate (TOTM), is used to provide a comprehensive comparison with phthalates like Di(2-ethylhexyl) phthalate (DEHP).

Quantitative Leaching Data: A Tabular Comparison

The following tables summarize the quantitative data from comparative studies on the leaching of TOTM (as a proxy for TINTM) and DEHP from Polyvinyl Chloride (PVC) materials under various conditions.

Table 1: Leaching from PVC Infusion Sets into Pharmaceutical Solutions [1]

Pharmaceutical SolutionLeached DEHP (mg in 24h)Leached TOTM (mg in 24h)
Paclitaxel Solution21.140.078
Fat Emulsion Injection> DEHP in Levofloxacin> TOTM in Levofloxacin
Levofloxacin Hydrochloride> DEHP in Furosemide> TOTM in Furosemide
Furosemide Solution< DEHP in Levofloxacin< TOTM in Levofloxacin

Note: The study indicated a clear trend of significantly lower leaching for TOTM compared to DEHP across all tested solutions. The cumulative amount of leached DEHP in the paclitaxel solution was approximately 270 times higher than that of TOTM.[1]

Table 2: Leaching from PVC Tubing of a Heart-Lung Machine into Blood [2][3]

PlasticizerMigration Rate into Blood
DEHPHigh
TOTMDistinctly lower (by a factor of approx. 350)

Note: This study analyzed the total plasticizer migration, including primary degradation products, and found a significantly lower leachability for TOTM.[2][3]

Table 3: Leaching from Hemodialysis Tubing in Patients [4]

Plasticizer in TubingPlasticizer Extracted from Tubing (mg/session)Plasticizer Retained by Patients (mg/session)
DEHP only122.95 ± 33.9427.30 ± 9.22
TOTM-DEHP blend75.11 ± 25.72 (TOTM) & 41.80 ± 4.47 (DEHP)4.87 ± 2.60 (TOTM) & 3.42 ± 1.37 (DEHP)

Note: This in-vivo study demonstrates substantially lower extraction and patient retention of TOTM compared to DEHP from hemodialysis tubing.[4]

Experimental Protocols

This section outlines the methodologies employed in the key studies cited, providing a framework for understanding and potentially replicating the research.

Leaching from PVC Infusion Sets[1]
  • Objective: To compare the release of DEHP and TOTM from PVC intravenous infusion sets into various pharmaceutical solutions.

  • Methodology:

    • Sample Preparation: Commercially available PVC infusion sets plasticized with either DEHP or TOTM were used.

    • Test Solutions: Four pharmaceutical solutions were selected to simulate clinical conditions: a lipophilic drug (paclitaxel), a parenteral nutrition solution (fat emulsion injection), an acidic solution (levofloxacin hydrochloride), and an alkaline solution (furosemide).

    • Leaching Procedure: The infusion sets were filled with the respective pharmaceutical solutions and maintained under simulated clinical conditions for 24 hours.

    • Quantification: The concentration of the leached plasticizers (DEHP and TOTM) in the solutions was determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Leaching from Heart-Lung Machine Tubing[2][3]
  • Objective: To investigate the migration of DEHP and TOTM from PVC blood tubing of a heart-lung machine into blood.

  • Methodology:

    • Test Articles: Three types of blood tubing sets were used: PVC with DEHP, PVC with TOTM, and silicone (as a control).

    • Experimental Setup: The tubing sets were integrated into a heart-lung machine circuit standardly used for cardiopulmonary bypass in children.

    • Migration Medium: Blood was circulated through the tubing over a specified perfusion time.

    • Analysis: The migration of the parent plasticizers and their primary degradation products in the blood was analyzed. The total mass loss of the tubing was also examined.

    • Quantification: The levels of the plasticizers and their metabolites in the blood samples were quantified.

In Vitro Endocrine Activity Assays
  • Objective: To compare the potential of phthalates and alternative plasticizers, including TOTM, to interact with estrogen receptors (ER), androgen receptors (AR), and to disrupt steroidogenesis.

  • Methodologies:

    • E-Screen Assay (Estrogenic Activity):

      • MCF-7 human breast cancer cells, which are responsive to estrogens, were used.

      • Cells were exposed to various concentrations of the test substances (DEHP, DINP, TOTM, etc.) for 120 hours.

      • The proliferative effect of the substances was measured and compared to a solvent control. An increase in cell proliferation indicates estrogenic activity.

      • For anti-estrogenic activity, cells were co-exposed to a known estrogen and the test substance to see if the estrogenic effect was inhibited.

    • AR Transactivation Assay (Androgenic Activity):

      • MDA-kb2 human breast cancer cells, which contain a luciferase reporter gene responsive to androgens, were used.

      • Cells were exposed to the test substances for 20-24 hours.

      • Androgenic activity was determined by measuring the induction of luciferase activity.

      • For anti-androgenic activity, cells were co-exposed to an androgen and the test substance to measure the inhibition of luciferase activity.

    • H295R Steroidogenesis Assay:

      • H295R human adrenocortical carcinoma cells, which can produce various steroid hormones, were used.

      • Cells were exposed to the test substances.

      • The effect on steroidogenesis was evaluated by measuring the levels of key steroid hormones, such as estradiol and testosterone, in the cell culture medium.

Mandatory Visualizations

Experimental Workflow for Leaching Analysis

G Experimental Workflow for Plasticizer Leaching Analysis cluster_prep Sample Preparation cluster_leaching Leaching Experiment cluster_analysis Analytical Quantification prep1 Select PVC material (e.g., tubing, bag) prep2 Characterize plasticizer content prep1->prep2 leach1 Expose PVC to simulant (e.g., solvent, blood, plasma) prep2->leach1 leach2 Control conditions (Time, Temperature) analysis1 Collect simulant samples leach1->analysis1 analysis2 Extract plasticizers from simulant analysis1->analysis2 analysis3 Analyze by GC-MS or HPLC analysis2->analysis3 analysis4 Quantify leached plasticizer analysis3->analysis4

Caption: A generalized workflow for determining plasticizer leaching from PVC materials.

Signaling Pathways of Phthalates and TINTM (via TOTM)

G Signaling Pathways of Phthalate and Trimellitate Plasticizers cluster_phthalates Phthalates (e.g., DEHP) cluster_tintm This compound (TINTM/TOTM) phthalate Phthalate Metabolites er Estrogen Receptor (ER) phthalate->er Agonist/Antagonist ar Androgen Receptor (AR) phthalate->ar Antagonist ppar PPARγ phthalate->ppar Agonist steroidogenesis_p Steroidogenesis phthalate->steroidogenesis_p Disruption gene_exp_p Altered Gene Expression er->gene_exp_p ar->gene_exp_p ppar->gene_exp_p endo_disrupt_p Endocrine Disruption steroidogenesis_p->endo_disrupt_p gene_exp_p->endo_disrupt_p tintm TINTM/TOTM steroidogenesis_t Steroidogenesis tintm->steroidogenesis_t Disruption no_er_ar No significant ER/AR activity (in tested assays) tintm->no_er_ar hepatotoxicity Potential Hepatotoxicity tintm->hepatotoxicity estradiol Increased Estradiol Synthesis steroidogenesis_t->estradiol cell_cycle Cell Cycle hepatotoxicity->cell_cycle lipid_metabolism Lipid Metabolism hepatotoxicity->lipid_metabolism oxidative_process Oxidative Process hepatotoxicity->oxidative_process

References

Comparative study of the plasticizing efficiency of different trimellitates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Plasticizing Efficiency of Trimellitate Esters

Introduction

Trimellitate esters are a class of high-performance plasticizers widely utilized in the polymer industry, particularly for flexible polyvinyl chloride (PVC) applications demanding high temperature and durability. Their low volatility, excellent thermal stability, and resistance to migration make them suitable for demanding applications such as automotive interiors, wire and cable insulation, and medical devices. This guide provides a comparative study of the plasticizing efficiency of different trimellitate plasticizers, with a focus on Trioctyl Trimellitate (TOTM) and Tri-isononyl Trimellitate (TINTM), supported by experimental data and detailed methodologies.

Comparative Performance of Trimellitate Plasticizers

The selection of a specific trimellitate plasticizer is often dictated by the desired balance of properties in the final PVC product, including flexibility, permanence, and processability. The primary difference between various trimellitates often lies in the structure of the alcohol used in their synthesis, which can be linear or branched. This structural difference influences their performance characteristics.

Data Presentation: TOTM vs. TINTM

The following table summarizes the key performance indicators for two of the most common branched trimellitate plasticizers, TOTM and TINTM.

PropertyTrioctyl Trimellitate (TOTM)Tri-isononyl Trimellitate (TINTM)Test Method
Chemical Formula C₃₃H₅₄O₆C₃₆H₆₀O₆-
Molecular Weight 546.8 g/mol [1]589 g/mol [1]-
Physical State Clear, yellowish viscous liquid[1]Clear, colorless liquid with a mild odor[1]Visual
Shore A Hardness Lower loading required to achieve the same softness as TINTMHigher loading required compared to TOTM for the same softnessASTM D2240
Tensile Strength Generally high, with good retention after aging[1]Slightly higher than TOTMASTM D638
Elongation at Break Excellent, with superior retention after thermal stress[1]Good, but TOTM shows better retention after aging[1]ASTM D638
Volatility (Weight Loss) Extremely low (<1% weight loss at 105°C for 7 days)[2]Very low, slightly lower than TOTM due to higher molecular weightASTM D1203
High-Temperature Performance Excellent, suitable for continuous use up to 105°C[1][3]Superior to TOTM at extreme temperatures due to higher molecular weight[1][4]-
Low-Temperature Flexibility GoodSuperior to TOTM[4]ASTM D1043
Migration Resistance Superior resistance to extraction by oils, soaps, and water[3]Excellent, with very low migration[4]ASTM D1239

Experimental Protocols

Detailed methodologies for the key experiments cited in this comparison guide are provided below.

Determination of Tensile Properties (ASTM D2284)

Objective: To evaluate the plasticizer efficiency by measuring the tensile strength and elongation at break of the plasticized PVC.

Methodology:

  • Sample Preparation: PVC formulations are prepared by mixing PVC resin with varying concentrations of the trimellitate plasticizer being evaluated. The mixture is then processed, typically through milling and compression molding, to form standardized dumbbell-shaped test specimens.[5][6]

  • Conditioning: The prepared specimens are conditioned in a controlled environment to ensure consistent results.[5]

  • Testing: The specimens are subjected to tensile stress in a universal testing machine at a constant speed until they fracture.[5][6]

  • Data Analysis: The tensile strength (the maximum stress the material can withstand) and the elongation at break (the percentage increase in length at the point of fracture) are recorded and analyzed.[5]

Evaluation of Volatility (ASTM D1203)

Objective: To determine the permanence of the plasticizer by measuring its volatile loss from the PVC compound.

Methodology:

  • Sample Preparation: A plasticized PVC sample of known weight and thickness is prepared.

  • Test Setup: The test involves placing the sample in a container with activated carbon, which acts as an absorbent for the volatilized plasticizer. Two methods can be used:

    • Method A (Direct Contact): The plastic sample is in direct contact with the activated carbon.

    • Method B (Wire Cage): The sample is placed in a wire cage to prevent direct contact with the carbon, measuring loss primarily through volatilization.[7][8][9][10]

  • Procedure: The container with the sample and activated carbon is placed in an oven at a specified temperature (e.g., 100°C) for a defined period (e.g., 7 days).[11]

  • Data Analysis: After the test period, the sample is reweighed, and the percentage of weight loss is calculated. A lower weight loss indicates lower volatility and better permanence of the plasticizer.[2]

Assessment of Thermal Stability (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal stability of the plasticized PVC by measuring its weight loss as a function of temperature.

Methodology:

  • Sample Preparation: A small, representative sample of the plasticized PVC material is placed in a high-temperature crucible.[12]

  • Instrumentation: The crucible is suspended in a computer-controlled furnace within a TGA instrument.[12]

  • Testing: The sample is heated at a controlled rate (e.g., 10°C/min) over a specified temperature range in a controlled atmosphere (e.g., nitrogen or air).[13]

  • Data Analysis: The instrument continuously records the sample's weight as a function of temperature. The resulting TGA curve is analyzed to determine the onset of degradation and the temperatures at which significant weight loss occurs. A higher degradation temperature indicates greater thermal stability.[12][14]

Experimental Workflow

The following diagram illustrates the logical workflow for a comparative study of plasticizer efficiency.

G cluster_prep Material Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison A PVC Resin D Compounding & Molding A->D B Trimellitate Plasticizers (e.g., TOTM, TINTM) B->D C Additives (Stabilizers, etc.) C->D E Tensile Properties (ASTM D2284) D->E F Volatility (ASTM D1203) D->F G Thermal Stability (TGA) D->G H Hardness (ASTM D2240) D->H I Plasticizing Efficiency E->I J Permanence F->J K Thermal Performance G->K H->I L Overall Performance Comparison I->L J->L K->L

Caption: Experimental workflow for evaluating trimellitate plasticizer efficiency.

Signaling Pathways and Logical Relationships

The plasticizing effect of trimellitates in PVC is primarily a physical interaction. The plasticizer molecules intersperse themselves between the rigid PVC polymer chains, increasing the free volume and allowing the chains to move more freely past one another. This increased mobility results in a more flexible material. The efficiency of this process depends on the compatibility and interaction between the plasticizer and the PVC matrix. The logical relationship for evaluating plasticizer performance is a multi-faceted approach, as depicted in the workflow diagram above, considering mechanical, thermal, and permanence properties to arrive at a comprehensive comparison.

Conclusion

The choice between different trimellitate plasticizers involves a trade-off between various performance characteristics. Branched trimellitates like TOTM and TINTM offer excellent high-temperature performance and low volatility. TINTM, with its higher molecular weight, generally provides slightly better thermal permanence and low-temperature flexibility, while TOTM may offer slightly better processing efficiency. For applications requiring the utmost in high-temperature durability, TINTM may be the preferred choice, whereas TOTM provides a well-balanced profile for a wide range of demanding applications. The selection should be based on a thorough evaluation of the specific requirements of the end product, utilizing standardized testing protocols to ensure reliable and comparable data.

References

A Comparative Guide to Validating the Purity of Synthesized Triisononyl Trimellitate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Triisononyl trimellitate (TINTM) in their applications, ensuring the purity of the synthesized product is of paramount importance. This guide provides a comprehensive comparison of TINTM with common alternatives, detailed experimental protocols for purity validation, and a logical workflow for analysis.

Performance and Purity Comparison: TINTM vs. Alternatives

This compound is a high-molecular-weight plasticizer valued for its low volatility, high thermal stability, and excellent resistance to migration. Its performance is often compared against other plasticizers like Trioctyl trimellitate (TOTM) and Dioctyl terephthalate (DOTP). The following table summarizes the typical purity specifications for these plasticizers.

ParameterThis compound (TINTM)Trioctyl Trimellitate (TOTM)Dioctyl Terephthalate (DOTP)Test Method
Purity (Ester Content, % min.) 99.5[1]99.099.5Gas Chromatography (GC)
Acid Number (mg KOH/g, max.) 0.1[1]0.080.1Titration
Water Content (%, max.) 0.1[1]0.10.1Karl Fischer Titration
Color (APHA, max.) 70[1]8025Spectrophotometry

Experimental Protocols for Purity Validation

A thorough validation of synthesized TINTM purity involves a multi-step analytical approach to identify and quantify the main component, unreacted starting materials, and potential byproducts.

Identification of Potential Impurities

The synthesis of TINTM typically involves the esterification of trimellitic anhydride with isononyl alcohol.[2] Therefore, the primary impurities are likely to be:

  • Unreacted Trimellitic Anhydride: The starting acidic component.

  • Unreacted Isononyl Alcohol: The starting alcohol component.

  • Monoisononyl and Diisononyl Trimellitate: Incompletely esterified intermediates.[2]

  • Byproducts from Side Reactions: Such as ethers formed from the alcohol at high temperatures.

Key Analytical Techniques

1. Gas Chromatography (GC-FID) for Purity and Impurity Profiling

Gas chromatography with a flame ionization detector (GC-FID) is the primary method for determining the ester content (purity) of TINTM and quantifying volatile and semi-volatile impurities.[3][4]

Experimental Protocol:

  • Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 320 °C.

  • Detector Temperature: 340 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp 1: Increase to 250 °C at 15 °C/min, hold for 5 minutes.

    • Ramp 2: Increase to 340 °C at 10 °C/min, hold for 10 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve a known amount of the synthesized TINTM in a suitable solvent (e.g., isooctane or chloroform) to a concentration of approximately 10 mg/mL.

  • Quantification: Use an internal or external standard method for accurate quantification of TINTM and any identified impurities. Peak areas are used to calculate the percentage of each component.

2. High-Performance Liquid Chromatography (HPLC-UV) for Non-Volatile Impurities

HPLC with UV detection is a complementary technique, particularly useful for the analysis of less volatile impurities like unreacted trimellitic anhydride or its corresponding acid.[5][6]

Experimental Protocol:

  • Instrument: High-Performance Liquid Chromatograph with a UV-Vis Detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid or formic acid).

    • Gradient Program: Start with 50% acetonitrile and increase to 100% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm (for the aromatic ring of the trimellitate moiety).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the TINTM sample in the initial mobile phase composition or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.

3. Karl Fischer Titration for Water Content

This is a standard method for the accurate determination of water content in organic liquids.

Experimental Protocol:

  • Instrument: Karl Fischer Titrator (volumetric or coulometric).

  • Reagent: Commercially available Karl Fischer reagent.

  • Procedure:

    • Standardize the Karl Fischer reagent with a known water standard.

    • Inject a known weight of the TINTM sample into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).

    • The instrument will automatically titrate the sample to an endpoint and calculate the water content.

4. Acid Number Titration

This titration measures the amount of residual acidic impurities, primarily unreacted trimellitic anhydride which hydrolyzes to trimellitic acid.

Experimental Protocol:

  • Apparatus: Burette, flask.

  • Reagents:

    • Titrant: Standardized 0.1 M potassium hydroxide (KOH) in ethanol.

    • Solvent: A mixture of toluene and isopropanol (1:1 v/v), neutralized.

    • Indicator: Phenolphthalein.

  • Procedure:

    • Dissolve a known weight of the TINTM sample in the neutralized solvent mixture.

    • Add a few drops of phenolphthalein indicator.

    • Titrate with the standardized KOH solution until a permanent pink endpoint is observed.

    • Calculate the acid number (mg KOH per gram of sample).

Logical Workflow for Purity Validation

The following diagram illustrates a systematic workflow for the comprehensive purity validation of synthesized TINTM.

TINTM Purity Validation Workflow start Synthesized TINTM Sample gc_fid GC-FID Analysis start->gc_fid hplc_uv HPLC-UV Analysis start->hplc_uv kf_titration Karl Fischer Titration start->kf_titration acid_titration Acid Number Titration start->acid_titration purity_assay Purity Assay (Ester Content) gc_fid->purity_assay volatile_impurities Volatile Impurity Profile gc_fid->volatile_impurities nonvolatile_impurities Non-Volatile Impurity Profile hplc_uv->nonvolatile_impurities water_content Water Content Determination kf_titration->water_content acid_content Residual Acid Determination acid_titration->acid_content final_report Final Purity Validation Report purity_assay->final_report volatile_impurities->final_report nonvolatile_impurities->final_report water_content->final_report acid_content->final_report

Caption: A workflow for validating the purity of synthesized TINTM.

References

Inter-Laboratory Comparison of Triisononyl Trimellitate (TINT) Quantification: A Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical performance for the quantification of Triisononyl trimellitate (TINT), a high molecular weight plasticizer commonly used in polyvinyl chloride (PVC) applications such as food contact materials and medical devices. Ensuring the accuracy and consistency of TINT quantification across different laboratories is crucial for regulatory compliance and consumer safety.

The data and protocols presented herein are based on a hypothetical inter-laboratory comparison study designed to reflect typical performance characteristics of current analytical methodologies. This guide is intended for researchers, scientists, and quality control professionals working on the analysis of plasticizers.

Hypothetical Performance Data

An inter-laboratory study was simulated where participating laboratories were provided with a sample of PVC containing a certified reference concentration of TINT (500 µg/g). Each laboratory was instructed to perform triplicate measurements using their in-house validated gas chromatography-mass spectrometry (GC-MS) methods. The key performance metrics are summarized in the table below.

Table 1: Summary of Hypothetical Inter-Laboratory Quantitative Data for TINT in PVC

Laboratory IDMean Reported Concentration (µg/g)Standard Deviation (µg/g)Recovery (%)Precision (RSD %)Limit of Quantification (LOQ) (µg/g)
Lab A48521.897.04.51.0
Lab B51028.6102.05.61.5
Lab C47225.994.45.51.0
Lab D49522.399.04.50.8
Lab E52133.9104.26.52.0

Experimental Protocols

The following protocols represent a generalized workflow for the extraction and quantification of TINT from a PVC matrix, based on established methods for similar trimellitate plasticizers.[1]

This protocol details the extraction of TINT from a solid polymer matrix for subsequent analysis.[1][2]

  • Sample Comminution: Reduce the PVC sample into small pieces (e.g., approximately 2x2 mm) to maximize the surface area for extraction.

  • Weighing: Accurately weigh approximately 0.5 g of the comminuted PVC sample into a glass extraction vial.

  • Dissolution: Add 5 mL of tetrahydrofuran (THF) to the vial to dissolve the PVC sample.

  • Precipitation: Add 20 mL of methanol to the solution to precipitate the PVC polymer, leaving the TINT plasticizer in the supernatant.[2]

  • Separation: Centrifuge the mixture to pellet the precipitated polymer. Carefully collect the supernatant (the liquid portion containing the TINT).

  • Concentration & Reconstitution: Concentrate the supernatant to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of n-hexane.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter into a GC vial prior to injection.[1]

The following GC-MS conditions are suitable for the quantification of TINT.[1][2]

  • Gas Chromatograph: Equipped with a capillary column such as a Rxi-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[2]

  • Injector: Split/splitless injector.[2]

  • Injector Temperature: 300 °C.[2]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp 1: Increase to 240 °C at a rate of 20 °C/min.

    • Ramp 2: Increase to 320 °C at a rate of 12 °C/min, hold for 15 minutes.[1]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

Workflow Visualizations

The following diagrams illustrate the key workflows associated with an inter-laboratory comparison study.

G cluster_provider Proficiency Test Provider cluster_labs Participating Laboratories cluster_analysis Centralized Analysis prep Sample Preparation (PVC + TINT) homog Homogeneity & Stability Testing prep->homog dist Sample Distribution homog->dist labA Lab A dist->labA labB Lab B dist->labB labC Lab C dist->labC labD Lab D dist->labD labE Lab E dist->labE collect Data Collection labA->collect Submit Results labB->collect Submit Results labC->collect Submit Results labD->collect Submit Results labE->collect Submit Results stats Statistical Analysis (z-scores, recovery) collect->stats report Final Report Generation stats->report

Caption: Workflow of the Inter-Laboratory Comparison Study.

G start Receive Sample prep Sample Preparation (Solvent Extraction) start->prep analysis GC-MS Analysis prep->analysis quant Quantification (Calibration Curve) analysis->quant data_proc Data Processing (Calculate Mean, SD, RSD) quant->data_proc end Report Results data_proc->end

Caption: Experimental Workflow within a Participating Laboratory.

References

Benchmarking the Thermal Aging Performance of TINTM Against Other Plasticizers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of polymeric materials under thermal stress is a critical consideration in numerous applications, from medical devices to high-performance wiring. Plasticizers, essential additives that impart flexibility to rigid polymers like polyvinyl chloride (PVC), play a pivotal role in determining the material's service life, especially at elevated temperatures. This guide provides an objective comparison of the thermal aging performance of Triisononyl Trimellitate (TINTM), a high-molecular-weight plasticizer, against other commonly used plasticizers such as Dioctyl Phthalate (DOP), Diisononyl Phthalate (DINP), and Tris(2-ethylhexyl) Trimellitate (TOTM).

Executive Summary

This compound (TINTM) consistently demonstrates superior performance in high-temperature applications due to its low volatility, excellent permanence, and high thermal stability.[1] Compared to conventional phthalates like DOP and DINP, TINTM offers significantly better retention of mechanical properties after thermal aging.[2] While other trimellitates like TOTM also exhibit good high-temperature performance, TINTM's unique branched structure and higher molecular weight contribute to its enhanced thermal permanence.[3]

Comparative Performance Data

Performance MetricTINTMDOP (Dioctyl Phthalate)DINP (Diisononyl Phthalate)TOTM (Tris(2-ethylhexyl) Trimellitate)
Thermal Stability ExcellentModerateGoodVery Good
Volatility (Weight Loss) Very LowHighModerateVery Low
Retention of Tensile Strength HighLowModerateHigh
Retention of Elongation at Break HighLowModerateHigh
Migration Resistance ExcellentModerateGoodExcellent

Table 1: Relative performance comparison of TINTM against other common plasticizers in PVC after thermal aging. Performance is ranked based on a synthesis of available technical literature.

Experimental Protocols

To rigorously evaluate the thermal aging performance of plasticizers, standardized testing methodologies are crucial. The following protocols, based on ASTM and ISO standards, provide a framework for obtaining reliable and comparable data.

Sample Preparation
  • Formulation: Prepare PVC compounds containing a fixed concentration of the plasticizer under investigation (e.g., 50 parts per hundred of resin - phr). Ensure all other additives (stabilizers, lubricants, etc.) are kept constant across all formulations.

  • Milling and Molding: The compounds are typically mixed on a two-roll mill at a controlled temperature until a homogenous sheet is formed. Test specimens are then compression molded into the required dimensions for mechanical testing as per relevant standards (e.g., ASTM D638 for tensile properties).

Accelerated Thermal Aging

Accelerated aging is performed by exposing the prepared specimens to elevated temperatures in a forced-air oven for specified durations.

  • Standard: ASTM D3045 - Standard Practice for Heat Aging of Plastics Without Load.

  • Temperature: A typical temperature for evaluating high-performance plasticizers is 136°C.

  • Duration: Specimens are aged for various time intervals, such as 7, 14, and 28 days.

Performance Evaluation

After the aging period, the specimens are conditioned at room temperature for at least 24 hours before testing.

  • Weight Loss: The percentage of weight loss is determined by comparing the weight of the specimens before and after thermal aging. This is a primary indicator of plasticizer volatility.

  • Mechanical Properties:

    • Tensile Strength and Elongation at Break: These properties are measured using a universal testing machine according to ASTM D638. The retention of these properties is calculated as a percentage of the values for the unaged material.

  • Hardness: Shore A hardness can be measured to assess changes in the material's rigidity.

Visualizing the Evaluation Process

The following diagrams illustrate the experimental workflow for assessing the thermal aging performance of plasticizers and the logical relationships influencing their performance.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_aging Thermal Aging cluster_eval Performance Evaluation Formulation PVC Formulation (Constant Additives) Milling Two-Roll Milling Formulation->Milling Molding Compression Molding (ASTM D638 Specimens) Milling->Molding Aging Forced-Air Oven Aging (ASTM D3045, e.g., 136°C) Molding->Aging WeightLoss Weight Loss Measurement (Volatility) Aging->WeightLoss Mechanical Mechanical Testing (Tensile Strength, Elongation) Aging->Mechanical Hardness Hardness Testing (Shore A) Aging->Hardness

Experimental workflow for thermal aging performance evaluation.

LogicalRelationship cluster_properties Plasticizer Properties cluster_performance Performance Attributes cluster_outcome Thermal Aging Outcome MW High Molecular Weight Volatility Low Volatility MW->Volatility Branching Branched Structure Permanence High Permanence (Low Migration) Branching->Permanence Polarity Appropriate Polarity Compatibility Good PVC Compatibility Polarity->Compatibility Retention High Retention of Mechanical Properties Volatility->Retention Permanence->Retention Compatibility->Retention

References

Safety Operating Guide

Proper Disposal of Triisononyl Trimellitate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This guide provides detailed procedures for the proper disposal of Triisononyl trimellitate (TINTM), a common plasticizer. While generally not classified as a hazardous substance, adherence to proper disposal protocols is crucial for maintaining laboratory safety and ensuring environmental compliance. This document outlines the necessary steps for waste classification, handling, and disposal, empowering laboratory personnel to manage TINTM waste responsibly.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed safety information.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves (impervious gloves are recommended), and a lab coat.[1] In situations where aerosols or mists may be generated, respiratory protection may be necessary.

  • Ventilation: Work in a well-ventilated area to minimize inhalation exposure.

  • Spill Response: In the event of a spill, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[2] Collect the absorbed material into a suitable, closed container for disposal.[1] Prevent the spilled material from entering drains or waterways.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, aiding in its proper handling and disposal.

PropertyValueSource
CAS Number 53894-23-8[3][4]
Molecular Formula C36H60O6[3][4]
Appearance Clear, colorless to yellowish oily liquid[5]
Water Solubility Negligible/Very Low[5]
Hazard Classification Not classified as a hazardous substance or mixture under GHS/OSHA[6]

Operational and Disposal Plan: A Step-by-Step Guide

The proper disposal of this compound waste depends on its form (liquid or solid-contaminated) and local regulations. The following workflow provides a procedural guide for laboratory personnel.

Step 1: Waste Classification

The first critical step is to determine if the TINTM waste is hazardous.

  • Consult the Safety Data Sheet (SDS): The SDS for this compound consistently indicates that it is not a hazardous substance.[6]

  • Check for Contamination: If the TINTM has been mixed with or is contaminated by hazardous chemicals, the resulting waste mixture must be treated as hazardous.

  • Institutional Guidance: Always consult your institution's Environmental Health and Safety (EHS) department for specific waste classification guidelines.

Step 2: Segregation and Collection

Properly segregate and collect TINTM waste to ensure safe handling and disposal.

  • Uncontaminated TINTM:

    • Liquid: Collect pure, uncontaminated liquid TINTM in a dedicated, properly labeled, and sealed container. The label should clearly state "Non-hazardous waste: this compound".

    • Contaminated Solids: Collect lab debris (e.g., gloves, absorbent pads, paper towels) contaminated with TINTM in a separate, sealed container labeled "Non-hazardous solid waste: this compound contaminated debris".

  • Contaminated TINTM Mixture: If TINTM is mixed with hazardous substances, it must be disposed of as hazardous waste. Follow your institution's hazardous waste disposal procedures, which typically involve collection in a designated hazardous waste container with a detailed list of all constituents.

Step 3: Disposal Pathway Selection

The appropriate disposal pathway depends on the waste classification and local regulations.

  • Non-Hazardous Liquid TINTM:

    • DO NOT pour down the drain. Due to its low water solubility, TINTM should not be disposed of via the sanitary sewer system.

    • Engage a Licensed Waste Disposal Service: The recommended method for disposal of liquid TINTM is to contact a licensed professional waste disposal service that handles non-hazardous chemical waste.[2][7] They can provide guidance on packaging and arrange for pickup and disposal, which may include incineration at a permitted facility.

  • Non-Hazardous TINTM-Contaminated Solids:

    • These can typically be disposed of in the regular solid waste stream, provided they are securely contained to prevent any liquid from leaking. However, it is essential to confirm this with your institution's EHS department and local landfill regulations.[8] Some institutions may require that all chemical-contaminated solid waste, regardless of hazard classification, be handled by their waste management provider.

  • Hazardous TINTM Mixtures:

    • Follow your institution's established procedures for hazardous waste disposal. This will involve collection by the EHS department or a contracted hazardous waste disposal company.

Experimental Protocols

While this document focuses on disposal, any experimental protocol generating TINTM waste should incorporate the above disposal steps into its methodology section to ensure compliance and safety from the outset.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

TINTM_Disposal_Workflow start TINTM Waste Generated classify Step 1: Classify Waste Is it mixed with hazardous chemicals? start->classify non_hazardous Non-Hazardous TINTM Waste classify->non_hazardous No hazardous Hazardous Waste Mixture classify->hazardous Yes segregate Step 2: Segregate and Collect non_hazardous->segregate hazardous_protocol Follow Institutional Hazardous Waste Disposal Protocol hazardous->hazardous_protocol liquid_solid Is the waste liquid TINTM or TINTM-contaminated solid? segregate->liquid_solid liquid Liquid TINTM liquid_solid->liquid Liquid solid Contaminated Solid liquid_solid->solid Solid disposal_service Step 3: Contact Licensed Non-Hazardous Waste Disposal Service liquid->disposal_service check_ehs Step 3: Consult Institutional EHS for Solid Waste Disposal Guidance solid->check_ehs incineration Disposal via Incineration (or other approved method) disposal_service->incineration landfill Disposal in Regular Solid Waste (if approved) check_ehs->landfill

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Triisononyl trimellitate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Triisononyl Trimellitate

This guide provides crucial safety and logistical information for laboratory professionals working with this compound (TINTM). Adherence to these procedures is vital for ensuring a safe working environment and proper disposal.

Personal Protective Equipment (PPE)

While this compound is generally not classified as a hazardous substance, it is recommended to follow standard laboratory safety protocols to minimize exposure and ensure safety.[1][2] Vapors or mists generated at elevated temperatures may cause irritation to the eyes, nose, and throat.[3]

Recommended PPE for Handling this compound

Situation Eye/Face Protection Skin Protection Respiratory Protection
Routine Handling (Small Quantities) Safety glasses with side shieldsNitrile, neoprene, or butyl rubber gloves; Laboratory coatNot generally required with adequate local exhaust ventilation
Potential for Splash or Splatter Chemical safety goggles and face shield[4]Chemical-resistant gloves (nitrile, neoprene, or butyl rubber); Chemical-resistant apron or coverallsNot generally required with adequate local exhaust ventilation
Handling at Elevated Temperatures or Aerosol Generation Chemical safety goggles and face shield[4]Chemical-resistant gloves (nitrile, neoprene, or butyl rubber); Chemical-resistant apron or coverallsAir-purifying respirator with an appropriate cartridge if ventilation is insufficient

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: Handling This compound check_splash Potential for Splash or Aerosol Generation? start->check_splash check_temp Handling at Elevated Temperature? check_splash->check_temp No splash_ppe Enhanced PPE: - Chemical Goggles - Face Shield - Chemical-Resistant  Gloves & Apron check_splash->splash_ppe Yes routine_ppe Standard PPE: - Safety Glasses - Nitrile/Neoprene Gloves - Lab Coat check_temp->routine_ppe No temp_ppe Full Protection: - Chemical Goggles & Face Shield - Chemical-Resistant Gloves & Suit - Respiratory Protection (if needed) check_temp->temp_ppe Yes

Caption: PPE selection workflow for this compound.

Operational and Disposal Plans

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any potential vapors or mists.[5][6]

  • Avoid Contact: Prevent direct contact with skin and eyes.[5]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the substance.[2] Eating, drinking, and smoking should be strictly prohibited in the handling area.[2]

  • Clothing: Do not wear contaminated clothing outside of the laboratory.

Spill Response:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the liquid with an inert, non-combustible material such as sand, earth, or vermiculite.[2][3] For larger spills, prevent the material from entering sewers or waterways by using containment booms or dikes.[2][3]

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for chemical waste.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.

  • PPE: Always wear appropriate PPE, including respiratory protection if necessary, during spill cleanup.

Disposal Plan:

  • Waste Classification: Dispose of this compound and any contaminated materials as chemical waste in accordance with all applicable local, state, and federal regulations.

  • Containers: Use properly labeled, sealed, and compatible containers for waste storage.

  • Disposal Vendor: All chemical waste should be disposed of through a licensed and approved waste disposal contractor.[2][3]

  • Environmental Protection: Do not dispose of this compound into the environment, such as down the drain or in the regular trash.[2][3] Avoid the dispersal of spilled material and runoff into soil, waterways, drains, and sewers.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triisononyl trimellitate
Reactant of Route 2
Reactant of Route 2
Triisononyl trimellitate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.